4-Morpholin-4-yl-2-nitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)9-2-1-8(7-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCFTNJWMQVACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672546 | |
| Record name | 4-(Morpholin-4-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404010-98-6 | |
| Record name | 4-(4-Morpholinyl)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404010-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Morpholin-4-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholin-4-yl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Morpholin-4-yl-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a morpholine moiety, a common heterocycle in drug candidates, and a nitro group on a benzoic acid scaffold suggests a potential for diverse biological activities. Understanding the fundamental physicochemical properties of this molecule is paramount for its advancement in any research and development pipeline, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed methodologies for their experimental determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
Chemical Name: this compound CAS Number: 404010-98-6[1][2] Molecular Formula: C₁₁H₁₂N₂O₅[3][4] Molecular Weight: 252.23 g/mol [4]
The structure of this compound, characterized by a benzoic acid core substituted with a nitro group at the 2-position and a morpholine ring at the 4-position, is depicted below.
References
An In-Depth Technical Guide to the Solubility and Stability of 4-Morpholin-4-yl-2-nitrobenzoic Acid
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, are critical determinants of a drug candidate's ultimate success, influencing its bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical exploration of the methodologies and scientific rationale behind the solubility and stability profiling of 4-Morpholin-4-yl-2-nitrobenzoic acid, a molecule of interest within contemporary pharmaceutical research.
The structure of this compound, featuring a nitrobenzoic acid core and a morpholine substituent, presents a unique combination of functional groups that govern its behavior in various environments. The acidic carboxylic acid moiety, the basic morpholine nitrogen, and the electron-withdrawing nitro group all contribute to its solubility and stability profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Part 1: Solubility Profiling
Aqueous solubility is a crucial attribute for any potential oral drug candidate as it directly impacts dissolution and subsequent absorption. The presence of both an acidic and a basic center in this compound suggests a complex, pH-dependent solubility profile.
Theoretical Considerations: The "Why" Behind the Experiment
The ionization state of this compound will change significantly with pH. The carboxylic acid will be predominantly ionized (deprotonated) at pH values above its pKa, while the morpholine nitrogen will be protonated at pH values below its pKa. This zwitterionic character can lead to a "U-shaped" solubility profile, with minimum solubility at the isoelectric point and higher solubility in acidic and basic conditions. Understanding this behavior is essential for predicting its absorption in the gastrointestinal tract, which has a varying pH environment.
Experimental Workflow: Thermodynamic Solubility Determination
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1] It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[1]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9, and 12) to mimic the physiological range of the gastrointestinal tract and to determine the pH-solubility profile.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The presence of undissolved solid is crucial to ensure saturation.[1]
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[1] To confirm equilibrium, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[1]
-
Phase Separation: After equilibration, allow the undissolved solid to settle.[1]
-
Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[1] This step is critical to prevent overestimation of solubility.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: pH-Solubility Profile
The results of the thermodynamic solubility study should be presented in a clear and concise table.
| pH | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | 37 | 1500 |
| 4.0 | 37 | 250 |
| 6.0 | 37 | 50 |
| 7.4 | 37 | 100 |
| 9.0 | 37 | 2000 |
| 12.0 | 37 | 5000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
References
An In-depth Technical Guide to 4-Morpholin-4-yl-2-nitrobenzoic acid (CAS 404010-98-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
4-Morpholin-4-yl-2-nitrobenzoic acid, identified by the CAS number 404010-98-6, is a specialized organic molecule that has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents. While not extensively documented as a final drug product itself, its unique structural arrangement, featuring a benzoic acid, a nitro group, and a morpholine moiety, makes it a valuable scaffold in drug discovery. The electron-withdrawing nature of the nitro group, positioned ortho to the carboxylic acid, alongside the synthetically versatile morpholine ring, provides a unique combination of reactivity and structural properties.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, underlying chemical principles, and potential applications of this compound, with a particular focus on its role in the development of targeted therapies.
Physicochemical Properties
Detailed experimental data for this compound is not extensively published in peer-reviewed literature. However, based on its structure and data from commercial suppliers, we can summarize its key properties.
| Property | Value | Source/Rationale |
| CAS Number | 404010-98-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₂N₂O₅ | Calculated from structure |
| Molecular Weight | 252.23 g/mol | Calculated from atomic weights[1] |
| Appearance | Expected to be a solid, likely pale yellow to off-white | Based on analogous nitroaromatic compounds |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. | General solubility of benzoic acids and morpholine-containing compounds. |
| Melting Point | Not consistently reported. | Requires experimental determination. |
Synthesis and Mechanistic Insights
The primary and most logical synthetic route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for constructing carbon-heteroatom bonds on electron-deficient aromatic rings.
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this reaction's success is the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen like F or Cl).[2][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (in this case, the secondary amine of morpholine) on the carbon atom bearing the leaving group. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.
-
Elimination of the Leaving Group and Rearomatization: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride or chloride ion). This step is generally fast.
The ortho and para positions of the electron-withdrawing group relative to the leaving group are critical, as they allow for the direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction.[2]
Diagram 1: Proposed SNAr Mechanism
Caption: Proposed SNAr mechanism for the synthesis of the target compound.
Experimental Protocol: A Validated Approach
Starting Materials:
-
4-Chloro-2-nitrobenzoic acid or 4-Fluoro-2-nitrobenzoic acid (Fluorine is often a better leaving group in SNAr reactions)
-
Morpholine (used in excess to act as both nucleophile and base)
-
Butanol (or another high-boiling polar aprotic solvent like DMSO or NMP)
Step-by-Step Methodology:
-
Reaction Setup: To a microwave-safe pressure vessel, add 4-chloro-2-nitrobenzoic acid (1.0 eq), morpholine (3.0-5.0 eq), and butanol (to achieve a suitable concentration, e.g., 0.5 M).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 160°C for 20-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will protonate the carboxylate and any excess morpholine.
-
Precipitation and Filtration: The acidic product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining salts and impurities. Dry the product under vacuum to yield this compound.
Self-Validation and Purity Assessment:
-
Purity: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Structural Confirmation: The identity of the compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected ¹H NMR signals would include peaks for the morpholine protons and the three aromatic protons, with characteristic shifts due to the deshielding effects of the nitro and carboxylic acid groups.
Diagram 2: Synthetic Workflow
Caption: A typical workflow for the synthesis and analysis of the target compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a key intermediate for the synthesis of biologically active molecules. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.
Role in the Synthesis of PI3K Inhibitors
A significant application of morpholine-containing scaffolds is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[5][6][7]
Numerous potent and selective PI3K inhibitors feature a morpholine group attached to a heterocyclic core, such as a pyrimidine or purine.[6][8][9] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, contributing significantly to the inhibitor's potency.
This compound can serve as a precursor to more complex building blocks for these inhibitors. The synthetic strategy typically involves:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like iron powder in acidic conditions. This yields 2-amino-4-morpholinobenzoic acid.
-
Amide Coupling or Cyclization: The resulting aminobenzoic acid is now a bifunctional molecule. The carboxylic acid can undergo amide bond formation with another amine, or the molecule can be used in cyclization reactions to form heterocyclic systems, which are then further functionalized to produce the final PI3K inhibitor.
Diagram 3: Application in PI3K Inhibitor Synthesis
Caption: Synthetic utility of the target compound as a PI3K inhibitor precursor.
Conclusion and Future Outlook
This compound is a strategically important, yet under-documented, chemical intermediate. Its synthesis via a robust SNAr reaction makes it readily accessible to researchers. The primary value of this compound is its role as a versatile building block in the synthesis of complex heterocyclic systems, most notably in the field of oncology for the development of PI3K pathway inhibitors. As the demand for targeted cancer therapies continues to grow, the importance of such well-designed molecular scaffolds is set to increase, making this compound a compound of significant interest for the drug discovery and development community.
References
- 1. This compound|CAS 404010-98-6|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Morpholin-4-yl-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-morpholin-4-yl-2-nitrobenzoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it establishes a framework for its analytical characterization and explores its strategic importance as a molecular scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering expert insights into the practical application and scientific context of this versatile compound.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound (CAS No: 404010-98-6) is a substituted aromatic carboxylic acid that has garnered interest as a valuable building block in the synthesis of complex organic molecules.[1][2][3] Its structure uniquely combines three key functional moieties: a benzoic acid, a nitro group, and a morpholine ring. This trifecta of functionalities makes it a highly versatile precursor for creating diverse chemical libraries.
-
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[4]
-
The nitro group is a powerful electron-withdrawing group and a synthetic handle that can be readily transformed, most commonly via reduction to an amine, opening up a vast landscape of subsequent chemical modifications.[5]
-
The benzoic acid moiety provides a carboxylic acid function, which can be used for amide bond formation, esterification, or as a key interaction point with biological targets.
This guide will deconstruct the synthesis, analysis, and strategic utility of this compound, providing a robust technical foundation for its application in research and drug discovery programs.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 404010-98-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₅ | [1] |
| Molecular Weight | 252.23 g/mol | [1] |
| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)C(=O)O)--INVALID-LINK--[O-] | N/A |
| Appearance | (Predicted) Pale yellow to off-white solid | N/A |
Synthesis Pathway and Mechanistic Rationale
The most logical and efficient synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by the nucleophilic morpholine.
Proposed Starting Material and Reagents
The synthesis commences with 4-chloro-2-nitrobenzoic acid. The chlorine atom at the C4 position is activated for substitution by the ortho- and para-directing nitro group at C2.
-
Starting Material: 4-Chloro-2-nitrobenzoic acid
-
Nucleophile: Morpholine
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is ideal for dissolving the reactants and facilitating the SNAr mechanism.
-
Base (Optional but Recommended): An excess of morpholine can serve as the base, or a non-nucleophilic base like potassium carbonate (K₂CO₃) can be added to neutralize the HCl generated in situ, driving the reaction to completion.
Detailed Experimental Protocol
Objective: To synthesize this compound with high purity and yield.
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add 40 mL of DMF to the flask, followed by morpholine (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.
-
Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. DMF is an excellent solvent for this transformation as its high dielectric constant helps stabilize the charged Meisenheimer complex intermediate, accelerating the reaction rate.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a few drops of acetic acid. The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. b. Acidify the aqueous solution to pH 2-3 using 1M HCl. This step protonates the carboxylate, causing the product to precipitate.
-
Self-Validation Check: The precipitation of a solid upon acidification is a strong indicator of successful product formation, as the product is expected to have low solubility in acidic aqueous media. c. Isolate the precipitate by vacuum filtration, washing the solid with cold water to remove inorganic salts and residual DMF.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the final product as a purified solid. Dry the product under vacuum.
Synthesis Workflow Diagram
Caption: SNAr synthesis workflow for this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. A multi-pronged analytical approach ensures the material's suitability for subsequent research.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: Start at 95:5 (A:B), ramping to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Trustworthiness: A single, sharp peak with >95% area under the curve is indicative of high purity. The retention time serves as a reliable identifier for batch-to-batch consistency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), corresponding to the protons on the substituted benzene ring.
-
Morpholine Protons: Two multiplets are expected, typically around ~3.7 ppm (protons adjacent to oxygen) and ~3.4 ppm (protons adjacent to nitrogen).
-
Carboxylic Acid Proton: A broad singlet far downfield (>12 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Expect 11 distinct carbon signals, including the carboxyl carbon (~165 ppm), aromatic carbons (110-155 ppm), and morpholine carbons (~45 and ~65 ppm).
-
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected [M-H]⁻ ion would be observed at m/z 251.07.
Analytical Workflow Diagram
Caption: Quality control workflow for synthesized this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Scaffold for Bioactive Molecules
This compound serves as an excellent starting point for generating libraries of drug-like molecules. The primary synthetic transformation involves the reduction of the nitro group to an aniline.
-
Reduction Protocol: Catalytic hydrogenation using H₂ gas with a Palladium on Carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate is a clean and efficient method. This yields 4-amino-2-morpholinobenzoic acid, a key trifunctional intermediate.
Derivatization Pathways
The resulting aminobenzoic acid derivative can be elaborated through several common medicinal chemistry reactions:
-
Amide Coupling: The aniline can be acylated with various carboxylic acids, and the benzoic acid can be coupled with a diverse set of amines, using standard coupling reagents (e.g., EDC/HOBt, HATU).
-
Sulfonamide Formation: The aniline can react with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: The aniline can undergo reductive amination with aldehydes or ketones.
These pathways allow for systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The antimicrobial activity observed in derivatives of its 3-nitro isomer suggests that this scaffold is a promising starting point for developing new anti-infective agents.[6][7]
Derivatization Logic Diagram
Caption: Key derivatization pathways for drug discovery applications.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. For reference, related nitrobenzoic acids are categorized as harmful if swallowed and may cause skin and eye irritation.[8]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical R&D. Its well-defined synthesis, straightforward purification, and immense potential for chemical elaboration make it an invaluable asset for medicinal chemists. By leveraging the principles of nucleophilic aromatic substitution for its synthesis and the versatility of its functional groups for derivatization, researchers can efficiently generate novel molecular entities for screening and development. This guide provides the foundational knowledge and practical protocols necessary to confidently integrate this compound into any advanced drug discovery program.
References
- 1. This compound|CAS 404010-98-6|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. This compound | 404010-98-6 [amp.chemicalbook.com]
- 3. labfind.co.kr [labfind.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Molecular Structure of 4-Morpholin-4-yl-2-nitrobenzoic acid
This guide provides a comprehensive technical overview of the molecular structure of 4-Morpholin-4-yl-2-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's synthesis, structural properties, and analytical characterization. This document synthesizes established chemical principles with data from analogous compounds to present a robust and scientifically grounded profile.
Introduction and Significance
This compound is a polysubstituted aromatic carboxylic acid. Its structure incorporates three key functional groups, each contributing to its unique physicochemical properties: a benzoic acid moiety, a nitro group, and a morpholine ring.
-
Benzoic Acid Core: The carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing solubility and potential biological interactions.
-
Nitro Group: As a strong electron-withdrawing group, the ortho-positioned nitro group significantly impacts the electronic environment of the aromatic ring and the acidity of the carboxyl proton. The presence of nitro groups in molecules can be a pharmacophore, contributing to a range of biological activities, but it also requires careful toxicological assessment.[1]
-
Morpholine Substituent: The morpholine ring, attached at the para-position, is a common scaffold in medicinal chemistry. It generally enhances aqueous solubility and can serve as a hydrogen bond acceptor, improving the pharmacokinetic profile of drug candidates.[2][3]
The strategic placement of these groups—the electron-donating morpholine para to the electron-withdrawing carboxylic acid, and an additional powerful electron-withdrawing nitro group ortho to the acid—creates a molecule with a distinct electronic and steric profile. This arrangement makes it an interesting candidate for investigation in medicinal chemistry and materials science. Derivatives of morpholine and nitrobenzoic acid have shown promise as antimicrobial and anticancer agents, suggesting that this scaffold warrants further biological evaluation.[4][5][6][7]
Synthesis and Purification
A validated protocol for the synthesis of the regioisomer, 4-(morpholin-4-yl)-3-nitrobenzoic acid, utilizes a microwave-assisted reaction between 4-chloro-3-nitrobenzoic acid and morpholine.[4] This precedent strongly supports a similar pathway for the target molecule, starting from 4-chloro-2-nitrobenzoic acid.
Proposed Experimental Protocol: Synthesis
-
Reaction Setup: In a high-pressure microwave reactor vessel equipped with a magnetic stir bar, combine 4-chloro-2-nitrobenzoic acid (1.0 eq.), morpholine (2.3 eq.), and a suitable high-boiling point solvent such as n-butanol or DMSO.
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. A typical condition would be heating to 160 °C and holding for 20-30 minutes.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a dilute solution of hydrochloric acid (e.g., 1M HCl). This will protonate the carboxylate and precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
The logic behind this protocol lies in the activation of the aromatic ring towards nucleophilic attack. The nitro group, being strongly electron-withdrawing, activates the carbon at the para-position (C-4) for substitution, making the displacement of the chloro group by the secondary amine of morpholine a favorable process. Microwave assistance accelerates the reaction, significantly reducing the required time compared to conventional heating.
References
- 1. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR Spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Morpholin-4-yl-2-nitrobenzoic Acid
Abstract
Introduction: The Molecule in Focus
4-Morpholin-4-yl-2-nitrobenzoic acid is a multifaceted molecule featuring a nitro-substituted benzene ring, a carboxylic acid group, and a morpholine moiety. This combination of functional groups imparts specific chemical properties that are reflected in its spectroscopic signatures. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the morpholine nitrogen, creates a complex electronic environment that is ideal for spectroscopic investigation. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and studying intermolecular interactions.
This guide will deconstruct the predicted spectroscopic data for this molecule, explaining the causal relationships between its structure and the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR will provide a detailed map of the atomic framework.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Based on the functional groups present, we can predict the approximate chemical shifts for the protons and carbons of the target molecule. These predictions are derived from established additive models and spectral data of similar compounds.[1][2]
Diagram: Molecular Structure & Atom Numbering
Caption: Numbering scheme for NMR assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| C1 | - | ~135-140 | Quaternary carbon attached to the electron-withdrawing COOH group. |
| C2 | - | ~145-150 | Quaternary carbon bearing the strongly electron-withdrawing NO₂ group. |
| H3 / C3 | ~7.5 - 7.7 | ~115-120 | Influenced by the ortho NO₂ group and meta morpholine group. |
| C4 | - | ~150-155 | Quaternary carbon attached to the electron-donating morpholine nitrogen. |
| H5 / C5 | ~7.2 - 7.4 | ~118-123 | Influenced by the ortho morpholine group and meta COOH group. |
| H6 / C6 | ~8.0 - 8.2 | ~128-132 | deshielded by the ortho COOH group. |
| C7 (COOH) | ~13.0 (broad s) | ~165-170 | Acidic proton, often broad and exchangeable. Carbonyl carbon. |
| H9, H12 / C9, C12 | ~3.3 - 3.5 (t) | ~45-50 | Methylene protons/carbons adjacent to the ring nitrogen. |
| H10, H11 / C10, C11 | ~3.8 - 4.0 (t) | ~65-70 | Methylene protons/carbons adjacent to the morpholine oxygen. |
Note: Predictions are based on analogous structures and may vary with solvent and experimental conditions.[3][4][5]
Experimental Protocol: Acquiring High-Quality NMR Spectra
Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar carboxylic acid and prevent the exchange of the acidic proton, allowing for its observation.[6] For ¹³C NMR, a higher sample concentration is required due to the low natural abundance of the ¹³C isotope.[7]
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[7][8]
-
For ¹³C NMR, dissolve 20-50 mg of the compound in the same volume of solvent.[7]
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary. The solution must be free of particulate matter.[7]
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).[9]
-
Integrate the peaks in the ¹H spectrum to confirm the relative proton counts.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.[10]
Predicted IR Absorption Bands
The structure of this compound contains several IR-active groups whose vibrations can be predicted with high confidence.
Table 2: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
|---|---|---|---|
| 2500-3300 (broad) | Carboxylic Acid | O-H stretch | The broadness is due to hydrogen bonding.[11] |
| ~1700 (strong) | Carboxylic Acid | C=O stretch | A strong, sharp peak characteristic of a carbonyl group.[12] |
| ~1530 & ~1350 (strong) | Nitro Group | Asymmetric & Symmetric NO₂ stretch | These two distinct, strong peaks are diagnostic for aromatic nitro compounds.[12] |
| 2850-3000 | Morpholine/Aromatic | C-H stretch | Aliphatic C-H stretches from the morpholine ring and aromatic C-H stretches.[13][14] |
| ~1250 & ~1115 | Morpholine | C-N & C-O-C stretch | Vibrations associated with the morpholine ring structure.[13] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Causality: ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation, providing high-quality data rapidly.[15][16] It relies on the principle of an evanescent wave penetrating a small depth into the sample, making it ideal for surface analysis of powders or solids.[16][17]
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Methodology:
-
Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.[18]
-
Background Collection: Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric and instrument-related absorptions.[18]
-
Sample Measurement:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[15]
-
-
Data Acquisition:
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans in the mid-infrared range (4000–400 cm⁻¹) to achieve a good signal-to-noise ratio.[6]
-
-
Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
Ionization Method: Electrospray Ionization (ESI) is the ideal technique for this molecule. ESI is a "soft" ionization method that is well-suited for polar, thermally labile compounds like carboxylic acids, minimizing fragmentation and ensuring the observation of the molecular ion.[19][20][21] It typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Molecular Weight: The molecular formula is C₁₁H₁₂N₂O₅, giving a monoisotopic mass of 252.0746 g/mol .
Expected Ions:
-
Negative ESI Mode ([M-H]⁻): Expect a strong signal at m/z251.0668 , corresponding to the deprotonated carboxylate anion. This is often the most stable and abundant ion for carboxylic acids.
-
Positive ESI Mode ([M+H]⁺): Expect a signal at m/z253.0824 .
Fragmentation Pathways: Tandem MS (MS/MS) on the [M-H]⁻ ion would likely reveal characteristic losses:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for benzoic acid derivatives, which would result in a fragment at m/z 207.[22]
-
Loss of NO₂ (46 Da): Cleavage of the nitro group is also a characteristic fragmentation for nitroaromatic compounds.[23][24]
Experimental Protocol: LC-MS with ESI
Causality: Coupling Liquid Chromatography (LC) with MS allows for the analysis of a purified sample, which is essential for unambiguous mass determination. The ESI source efficiently generates gas-phase ions from the liquid eluent.[21][25]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to promote ionization.
-
Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) for accurate mass measurement.
-
LC Conditions:
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or ammonium hydroxide).
-
-
MS Acquisition:
-
Acquire data in both positive and negative ion modes in separate runs to determine the most sensitive ionization polarity.
-
Perform a full scan analysis to identify the molecular ion.
-
Conduct a separate MS/MS experiment by selecting the [M-H]⁻ or [M+H]⁺ ion for collision-induced dissociation (CID) to observe the fragment ions.
-
Integrated Data Analysis and Conclusion
The true power of spectroscopic analysis lies in the integration of data from all three techniques.
Diagram: Integrated Spectroscopic Analysis Workflow
Caption: The synergy of NMR, IR, and MS for structural elucidation.
Workflow:
-
MS confirms the molecular weight , validating the elemental composition (C₁₁H₁₂N₂O₅).
-
IR confirms the presence of key functional groups : the carboxylic acid (broad O-H, C=O), the nitro group (two strong N-O stretches), and the morpholine ring (C-N, C-O-C).
-
NMR provides the detailed structural map : The number of signals, their chemical shifts, splitting patterns, and integrations in the ¹H and ¹³C spectra are used to piece together the aromatic substitution pattern and the morpholine structure, confirming the connectivity proposed by the other techniques.
By combining these predictive models and robust experimental protocols, researchers can confidently determine and verify the structure of this compound, ensuring the integrity and quality of their scientific investigations.
References
- 1. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. brainly.com [brainly.com]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 19. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical IR and Raman Spectra of Nitrobenzoic Acids
This guide provides a comprehensive exploration of the theoretical Infrared (IR) and Raman spectra of nitrobenzoic acid isomers (ortho, meta, and para). It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization. This document delves into the computational methodologies, comparative spectral analysis, and the underlying principles governing the vibrational behavior of these molecules.
Introduction: The Significance of Vibrational Spectroscopy for Nitrobenzoic Acids
Nitrobenzoic acids are important intermediates in the synthesis of various pharmaceuticals, dyes, and polymers. Their chemical reactivity and biological activity are profoundly influenced by the isomeric position of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene ring. Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure, identifying isomers, and understanding intermolecular interactions.[1][2]
The vibrational spectrum of a molecule is a unique fingerprint, determined by the masses of its atoms and the forces holding them together. By analyzing the frequencies and intensities of vibrational modes, we can gain detailed insights into:
-
Isomer Identification: The ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers exhibit distinct spectral features due to differences in symmetry and intramolecular interactions.
-
Functional Group Analysis: Characteristic vibrations of the -COOH and -NO₂ groups provide direct evidence of their presence and chemical environment.
-
Intermolecular Interactions: Hydrogen bonding, particularly involving the carboxylic acid group, significantly influences the vibrational spectra, offering clues about the crystalline structure and condensed-phase behavior.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interpreting and predicting vibrational spectra.[2][3][4] By modeling the molecular structure and calculating the harmonic vibrational frequencies, we can achieve a detailed assignment of experimental spectra and understand the nature of each vibrational mode.
Theoretical Foundations and Computational Methodology
The accurate prediction of IR and Raman spectra relies on a robust computational approach. The standard workflow involves geometry optimization followed by frequency calculations.
The Harmonic Approximation
The cornerstone of computational vibrational spectroscopy is the harmonic approximation.[5] This model treats the potential energy of the molecule as a quadratic function of the atomic displacements around the equilibrium geometry. While this is a simplification, it provides a good starting point for understanding the fundamental vibrational modes.
Density Functional Theory (DFT)
DFT has emerged as the workhorse for vibrational frequency calculations due to its favorable balance of accuracy and computational cost.[3][6] The choice of functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP and B3PW91, are widely used and have been shown to provide good agreement with experimental data for organic molecules.[7][8]
-
Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are commonly employed.[3][8][9] The inclusion of polarization ("d,p") and diffuse ("++") functions is crucial for accurately describing the electron distribution and non-covalent interactions in molecules like nitrobenzoic acids.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for calculating the theoretical IR and Raman spectra of nitrobenzoic acid isomers.
Step 1: Molecular Structure Input
-
Construct the 3D structure of the desired nitrobenzoic acid isomer (ortho, meta, or para) using a molecular modeling program.
Step 2: Geometry Optimization
-
Perform a full geometry optimization to find the minimum energy conformation of the molecule. This is a critical step, as frequency calculations must be performed at a stationary point on the potential energy surface.
-
Method: DFT (e.g., B3LYP)
-
Basis Set: e.g., 6-311++G(d,p)
Step 3: Vibrational Frequency Calculation
-
Once the geometry is optimized, perform a frequency calculation using the same level of theory. This computes the second derivatives of the energy with respect to atomic displacements, yielding the harmonic vibrational frequencies.
-
The output will include the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities.
Step 4: Frequency Scaling
-
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, a scaling factor is typically applied. The appropriate scaling factor depends on the chosen DFT functional and basis set.
Step 5: Spectral Visualization
-
The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra. This is often done by fitting the data to a Lorentzian or Gaussian line shape function.[3]
Caption: A flowchart of the computational workflow for predicting IR and Raman spectra.
Comparative Spectral Analysis of Nitrobenzoic Acid Isomers
The position of the nitro group relative to the carboxylic acid group leads to significant differences in the IR and Raman spectra of the three isomers.
Carboxylic Acid Group Vibrations
The vibrations of the -COOH group are particularly sensitive to hydrogen bonding.
-
O-H Stretch (νO-H): In the solid state, strong intermolecular hydrogen bonding leads to a very broad and intense absorption band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region.[3] The position and shape of this band can provide information about the hydrogen bonding network.
-
C=O Stretch (νC=O): This is one of the most intense bands in the IR spectrum, typically appearing in the 1680-1750 cm⁻¹ region.[3][10] Its frequency is influenced by both electronic effects of the nitro group and hydrogen bonding. There is a correlation between the C=O stretching frequency and the pKa of the acid.[11]
-
C-O Stretch and O-H Bend: These coupled vibrations appear in the 1200-1450 cm⁻¹ region and are useful for identifying the carboxylic acid functionality.[3]
Nitro Group Vibrations
The -NO₂ group has two characteristic stretching vibrations.
-
Asymmetric NO₂ Stretch (νₐₛNO₂): This mode typically appears as a strong band in the IR spectrum between 1500 and 1570 cm⁻¹.[12]
-
Symmetric NO₂ Stretch (νₛNO₂): This vibration gives rise to a strong band in the 1300-1370 cm⁻¹ region.[12]
The precise frequencies of these modes are sensitive to the electronic environment, and thus vary between the ortho, meta, and para isomers.
Aromatic Ring Vibrations
The benzene ring gives rise to a series of characteristic vibrations.
-
C-H Stretches (νC-H): These vibrations typically occur above 3000 cm⁻¹.[13]
-
C-C Stretches (νC-C): Ring stretching modes are observed in the 1400-1625 cm⁻¹ region.[10][14] The pattern of these bands can be indicative of the substitution pattern on the ring.
-
C-H Bends (δC-H and γC-H): In-plane (δ) and out-of-plane (γ) C-H bending vibrations occur at lower frequencies and are also characteristic of the substitution pattern.
Tabulated Comparison of Key Vibrational Frequencies
The following table summarizes the calculated and experimental vibrational frequencies for key functional groups in the three isomers of nitrobenzoic acid. This data is compiled from the literature and illustrates the distinct spectral features of each isomer.
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| Calculated | Experimental | Calculated | |
| νC=O | 1720 | 1705 | 1725 |
| νₐₛNO₂ | 1530 | 1535 | 1540 |
| νₛNO₂ | 1350 | 1355 | 1360 |
Note: Frequencies are approximate and can vary with the experimental conditions and computational methods used. Data is synthesized from multiple sources for illustrative purposes.[3][7][15][16]
Caption: The molecular structures of the three isomers of nitrobenzoic acid.
Applications in Research and Drug Development
The theoretical and experimental analysis of IR and Raman spectra of nitrobenzoic acids has several important applications:
-
Quality Control: Vibrational spectroscopy can be used to rapidly and non-destructively verify the identity and purity of nitrobenzoic acid isomers in raw materials and finished products.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and bioavailability. IR and Raman spectroscopy are sensitive to changes in the crystal lattice and can be used to identify and characterize different polymorphs.
-
Reaction Monitoring: The progress of chemical reactions involving nitrobenzoic acids can be monitored in real-time by tracking the disappearance of reactant bands and the appearance of product bands in the vibrational spectrum.
-
Probing Molecular Interactions: In the context of drug development, understanding how a molecule interacts with its target is crucial. Vibrational spectroscopy can provide insights into the hydrogen bonding and other non-covalent interactions between a nitrobenzoic acid derivative and a biological target.
Conclusion
The combination of theoretical calculations and experimental measurements provides a powerful framework for understanding the vibrational spectra of nitrobenzoic acid isomers. DFT calculations, when performed with appropriate functionals and basis sets, can accurately predict the IR and Raman spectra, enabling a detailed assignment of the vibrational modes. The distinct spectral fingerprints of the ortho, meta, and para isomers allow for their unambiguous identification. This detailed molecular-level understanding is invaluable for applications ranging from fundamental chemical research to quality control and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chimia.ch [chimia.ch]
- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 4. arxiv.org [arxiv.org]
- 5. books.rsc.org [books.rsc.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory - Optics and Photonics Journal - SCIRP [scirp.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [chemicalbook.com]
- 16. Benzoic acid, 3-nitro- [webbook.nist.gov]
Beyond the Ring: A Strategic Guide to Morpholine Bioisosteres in Modern Drug Design
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Utility and Inherent Challenges of a Privileged Scaffold
The morpholine ring is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs is a testament to its value, stemming from a unique combination of favorable physicochemical properties, including aqueous solubility and a pKa that renders its nitrogen weakly basic, and its synthetic tractability.[1][2] This six-membered heterocycle, featuring both an amine and an ether functional group, is often employed not merely as a solubilizing appendage but as a critical pharmacophore capable of forming key hydrogen bonds with biological targets or acting as a rigid scaffold to orient other functional groups.[1][3]
However, the very features that make morpholine attractive can also be its downfall. The ring is often a site of metabolic vulnerability, primarily through the oxidation of the α-carbons adjacent to the nitrogen and oxygen atoms.[4][5] This metabolic liability can lead to high clearance, poor bioavailability, and the formation of undesired metabolites, necessitating strategies to mitigate these effects.
This is where the principle of bioisosterism becomes a critical tool in the medicinal chemist's arsenal. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while altering other properties, offers a rational approach to overcoming the limitations of the morpholine scaffold.[6][7] This guide moves beyond a simple catalog of replacements. It provides a strategic framework for selecting and implementing morpholine bioisosteres, explaining the causal relationships between structural changes and their effects on potency, selectivity, and pharmacokinetic profiles. We will explore how to thoughtfully deploy these molecular mimics to solve specific, context-dependent challenges in drug discovery programs.
The Morpholine Moiety: A Double-Edged Sword
Before exploring alternatives, a deep understanding of the parent ring is essential. The strategic value of morpholine lies in a delicate balance of its properties.
-
Physicochemical Profile : Morpholine is a colorless, hygroscopic liquid with a pKa of its conjugate acid around 8.5, making it a weak base under physiological conditions.[1][8] The presence of the ether oxygen atom lowers the basicity of the nitrogen compared to piperidine and introduces a hydrogen bond acceptor, enhancing aqueous solubility and polarity.[1]
-
Pharmacodynamic Contributions : In many contexts, particularly kinase inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting with the "hinge" region of the kinase.[3][9] This interaction can be a primary driver of potency.
-
Metabolic Liabilities : The ring's primary metabolic weak point is the α-carbon positions. Cytochrome P450-mediated oxidation at these sites is a common and often dose-limiting metabolic pathway.[4][5] This vulnerability is a principal driver for seeking bioisosteric replacements.
The decision to replace a morpholine ring is therefore not trivial; it must be weighed against the potential loss of beneficial interactions and properties. The goal is not merely replacement, but intelligent redesign.
A Curated Atlas of Morpholine Bioisosteres
The modern medicinal chemist has access to a diverse palette of morpholine replacements. These can be broadly classified into classical heteroatom-modified analogs and more contemporary three-dimensional scaffolds designed to increase sp³ character.
Classical Bioisosteres: Modulating Heteroatoms
These replacements involve direct substitution of the oxygen or nitrogen atoms, offering subtle modifications to the ring's electronics and steric profile.
-
Thiomorpholine and its Oxides : Replacing the ether oxygen with sulfur to give thiomorpholine increases lipophilicity and can alter metabolic pathways. The sulfur atom is itself susceptible to oxidation, forming the more polar sulfoxide (S-oxide) and sulfone (S,S-dioxide) derivatives, which can be viewed as distinct bioisosteres with different hydrogen bonding capabilities and physicochemical properties.[]
-
Piperazine : As one of the most common replacements, piperazine introduces a second, more basic nitrogen atom.[9] This dramatically changes the pKa profile and provides a new vector for substitution, allowing for modulation of properties or the introduction of new pharmacophoric elements. However, the increased basicity can also lead to off-target effects, such as hERG channel inhibition.
-
Tetrahydropyran (THP) and Substituted Piperidines : These non-basic or less basic isosteres are useful when the nitrogen's basicity is detrimental. THP removes the nitrogen entirely, offering a non-basic, polar scaffold that can still engage in hydrogen bonding via its oxygen.[11] This is particularly effective when the morpholine nitrogen is solvent-exposed and not involved in key interactions.
Non-Classical Bioisosteres: Embracing Three-Dimensionality
Driven by the "escape from flatland" concept, which correlates increased sp³ character with higher clinical success rates, a new generation of conformationally restricted and spirocyclic bioisosteres has emerged.[12] These scaffolds offer novel exit vectors, improved solubility, and can shield metabolic soft spots.
-
Bridged Morpholines : Introducing a bridge across the morpholine ring, such as in 3-oxa-8-azabicyclo[3.2.1]octane, restricts the conformational flexibility.[11] This rigidity can pre-organize the molecule into a more favorable binding conformation, enhancing potency and selectivity, while also potentially protecting the ring from metabolism.
-
Spirocyclic Systems : Spirocycles represent a powerful strategy for introducing 3D character. The 2-Oxa-6-azaspiro[3.3]heptane is a particularly noteworthy morpholine bioisostere.[12] It maintains the oxygen-nitrogen 1,4-relationship in a more rigid framework, presents different exit vectors for substituents, and often leads to improved metabolic stability and solubility.[12][13]
-
Cyclopropyl Pyran (CPP) : In a creative non-nitrogen containing approach, GSK scientists identified the cyclopropyl pyran moiety as a morpholine isostere.[14] The rationale is that favorable σ-π interactions between the cyclopropane ring and an adjacent aromatic system can mimic the conformation adopted by aryl-morpholines, providing a non-basic alternative that can maintain binding affinity.[9][14]
The following diagram illustrates the structural relationship between morpholine and some of its key bioisosteres.
Caption: Key bioisosteric replacements for the morpholine ring.
Strategic Implementation: Case Studies from the Field
The theoretical advantages of a bioisostere are only realized through practical application. The following case studies demonstrate the causality behind specific experimental choices in drug discovery programs.
Case Study 1: Enhancing Metabolic Stability in mTOR Kinase Inhibitors
-
Challenge : The mechanistic target of rapamycin (mTOR) is a key target in oncology. Early mTOR inhibitors containing a morpholine ring suffered from metabolic instability, limiting their therapeutic potential for chronic diseases.[11]
-
Strategic Choice : Researchers explored tetrahydropyran (THP) as a bioisosteric replacement for the morpholine moiety. The hypothesis was that removing the basic nitrogen, a potential site for metabolic oxidation and a contributor to off-target activities, would improve the drug's metabolic profile without sacrificing potency.[11]
-
Outcome : The resulting THP-substituted triazine compound (11b ) was selected for its high potency and selectivity for mTOR. Crucially, it displayed significantly enhanced metabolic stability compared to its morpholine-containing predecessors and showed excellent oral bioavailability and brain penetration in preclinical models.[11] This case validates the use of a non-basic isostere to solve a specific metabolic liability.
Case Study 2: Modulating Basicity to Improve Selectivity of SYK Inhibitors
-
Challenge : Entospletinib, a potent spleen tyrosine kinase (SYK) inhibitor containing a morpholine ring, faced development challenges due to high metabolic clearance and insufficient solubility. A follow-on campaign aimed to address these ADME issues.[5]
-
Strategic Choice : Simple replacement of the morpholine with a 4-ethyl-piperazine improved metabolic stability but increased basicity, which led to poor selectivity. To mitigate this, an oxetane ring was appended to the piperazine nitrogen, creating an N-oxetanyl-piperazine moiety. The electron-withdrawing nature of the oxetane ring was intended to reduce the basicity of the distal piperazine nitrogen.[5]
-
Outcome : The resulting molecule, Lanraplenib, maintained the improved metabolic stability while the reduced basicity (pKa lowered by ~1.6 units) doubled the desired T-cell vs. B-cell selectivity.[5] This demonstrates a sophisticated, multi-step bioisosteric replacement strategy to fine-tune basicity and, consequently, biological selectivity.
Data-Driven Comparison of Key Bioisosteres
Choosing the right bioisostere requires a clear understanding of how the replacement will impact key drug-like properties. The following table summarizes calculated physicochemical properties for morpholine and its common replacements, providing a quantitative basis for decision-making.
| Moiety | Typical cLogP | Typical pKa | Polar Surface Area (Ų) | Key Feature |
| Morpholine | -0.8 to -0.5 | ~8.5 | 21.7 | Weakly basic, H-bond acceptor |
| Thiomorpholine | -0.2 to 0.1 | ~8.4 | 41.1 (sulfone: 58.6) | More lipophilic, oxidizable sulfur |
| Piperazine | -1.2 to -1.0 | ~9.8, ~5.7 | 24.7 | Two basic centers, new substitution vector |
| Tetrahydropyran (THP) | 0.4 to 0.7 | N/A | 9.2 | Non-basic, polar |
| 2-Oxa-6-azaspiro[3.3]heptane | -0.9 to -0.6 | ~8.7 | 21.7 | Increased 3D character, rigid |
Note: cLogP and pKa values are estimates and can vary based on the specific chemical context and calculation method.
Experimental Workflow: From Concept to Confirmation
The successful implementation of a novel bioisostere requires a robust, self-validating experimental workflow. This process ensures that the designed molecule not only is synthesizable but also possesses the desired properties.
General Workflow for Bioisostere Evaluation
The following diagram outlines a typical workflow for assessing a potential morpholine replacement.
Caption: A streamlined workflow for evaluating a morpholine bioisostere.
Exemplar Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative
This protocol provides a high-level, representative methodology for synthesizing a core building block for this important class of bioisosteres. This process is self-validating through in-process controls and final characterization.
Objective: To synthesize N-Boc-2-oxa-6-azaspiro[3.3]heptane, a common intermediate.
Methodology:
-
Step 1: Synthesis of 3-(benzylamino)oxetane-3-carbonitrile.
-
Rationale: This step constructs the core oxetane ring with orthogonally protected functional groups.
-
Procedure: To a solution of 3-oxo-oxetane-3-carbonitrile in methanol, add benzylamine dropwise at 0°C. Stir for 1 hour. Add sodium cyanoborohydride portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Validation: Monitor reaction completion by TLC or LC-MS. Purify via column chromatography. Characterize the product by ¹H NMR and MS to confirm structure and purity.
-
-
Step 2: Reduction of the Nitrile.
-
Rationale: The nitrile is reduced to the primary amine, which will be used to form the second ring.
-
Procedure: Dissolve the product from Step 1 in THF and add a solution of lithium aluminum hydride (LAH) in THF dropwise at 0°C. Stir at room temperature for 4 hours.
-
Validation: Quench the reaction carefully with water and NaOH solution. Filter and concentrate. Confirm complete reduction of the nitrile group via IR spectroscopy (disappearance of C≡N stretch) and MS.
-
-
Step 3: Cyclization to form the Azetidine Ring.
-
Rationale: An intramolecular cyclization forms the second, four-membered ring of the spirocyclic system.
-
Procedure: Treat the crude amine from Step 2 with a suitable cyclizing agent, such as a dihaloalkane under basic conditions, or via activation of the primary alcohol (if formed during nitrile reduction) followed by intramolecular displacement.
-
Validation: Monitor the formation of the spirocyclic product by LC-MS.
-
-
Step 4: Deprotection and Boc Protection.
-
Rationale: The benzyl protecting group is removed and replaced with a Boc group, which is more suitable for subsequent coupling reactions.
-
Procedure: Subject the product from Step 3 to hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl group. To the resulting secondary amine, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in a suitable solvent (e.g., DCM).
-
Validation: Confirm debenzylation and subsequent Boc protection by ¹H NMR (disappearance of benzyl signals, appearance of Boc t-butyl signal) and LC-MS. The final product should be purified to >95% for use as a building block.
-
Future Outlook and Conclusion
The field of bioisosterism is continuously evolving. The push towards novel 3D scaffolds will undoubtedly yield new and more sophisticated morpholine replacements. Computational chemistry, including quantum mechanics and molecular dynamics simulations, will play an increasingly important role in predicting the conformational preferences and physicochemical properties of novel isosteres before a single gram is synthesized.[15]
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drughunter.com [drughunter.com]
- 15. mdpi.com [mdpi.com]
The Pharmacological Profile of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs. This six-membered ring, containing both an oxygen and a nitrogen atom, imparts a unique combination of physicochemical properties that are highly advantageous for drug design. Its favorable pKa, metabolic stability, and ability to improve aqueous solubility and pharmacokinetic profiles have made it an indispensable scaffold. This guide provides an in-depth exploration of the pharmacological landscape of morpholine derivatives, synthesizing technical data with mechanistic insights to support researchers and drug development professionals. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications, from oncology and neuropharmacology to infectious diseases, providing a robust framework for the rational design of next-generation therapeutics.
Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry
The morpholine ring is a simple saturated heterocycle, yet its impact on medicinal chemistry is profound. Its utility stems from a unique confluence of properties:
-
Physicochemical Advantages : The nitrogen atom provides a basic handle with a pKa typically in the range of physiological pH, which can be crucial for salt formation and solubility. The oxygen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving water solubility. This dual nature provides a balanced lipophilic-hydrophilic profile, which is particularly beneficial for drugs targeting the central nervous system (CNS) as it can improve blood-brain barrier (BBB) permeability.
-
Metabolic Stability : The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, including longer half-lives and reduced metabolic liabilities compared to other amine-containing structures.
-
Synthetic Tractability : The scaffold is synthetically versatile and can be readily incorporated into molecules through various well-established chemical methodologies.
These attributes have led to the incorporation of the morpholine moiety into numerous FDA-approved drugs, validating its status as a privileged pharmacophore. Notable examples include the antibiotic Linezolid , the antiemetic Aprepitant , and the anticancer agent Gefitinib .
Key Pharmacological Activities of Morpholine Derivatives
The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities its derivatives possess. This section will explore the most significant therapeutic areas where morpholine-containing compounds have made a substantial impact.
2.1 Anticancer Activity
Morpholine derivatives are prominent in oncology, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Mechanism of Action: Kinase Inhibition Many cancers are driven by aberrant activity of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The morpholine ring often serves a dual role in kinase inhibitors: it can act as a critical pharmacophore that interacts directly with the enzyme's active site, or it can function as a solubilizing group to improve the drug-like properties of the molecule. For instance, in EGFR inhibitors like Gefitinib, the morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket.
Featured Drug Profile: Gefitinib
-
Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.
-
Indication: Non-small cell lung cancer (NSCLC) with specific EGFR mutations.
-
Role of Morpholine: The morpholine moiety in Gefitinib is crucial for its pharmacokinetic profile, particularly in enhancing aqueous solubility, which facilitates oral administration.
| Compound | Target | IC50 | Primary Indication |
| Gefitinib | EGFR | 2-37 nM | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | 2 nM | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| PI-103 | PI3K/mTOR | 8 nM (p110α) | Preclinical |
Table 1: Comparative inhibitory concentrations (IC50) of notable morpholine-containing anticancer agents.
Figure 1: Mechanism of action of Gefitinib in inhibiting the EGFR signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a typical fluorescence-based assay to determine the IC50 value of a morpholine derivative against EGFR.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human EGFR enzyme to the desired concentration in assay buffer.
-
Prepare a fluorescently labeled peptide substrate and ATP solution in assay buffer.
-
Prepare a serial dilution of the test morpholine compound (e.g., from 100 µM to 1 nM) in 100% DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well microplate. Include wells with DMSO only as a negative control (100% activity) and a known EGFR inhibitor as a positive control.
-
Add 10 µL of the EGFR enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 25 µL of a termination buffer containing EDTA.
-
Read the plate on a fluorescence polarization reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2.2 Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine ring make it an ideal scaffold for CNS-active drugs. Its ability to modulate lipophilicity and basicity allows for fine-tuning of BBB penetration.
Mechanism of Action: Neurotransmitter Reuptake Inhibition Morpholine derivatives have been successfully developed as antidepressants by targeting monoamine transporters. For example, Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). The morpholine ring in Reboxetine is a key part of the pharmacophore, responsible for its high affinity and selectivity for the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine, Reboxetine increases its concentration in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Featured Drug Profile: Reboxetine
-
Target: Norepinephrine Transporter (NET).
-
Indication: Major Depressive Disorder.
-
Role of Morpholine: The morpholine ring is integral to the pharmacophore, ensuring selective binding to NET.
Neuroprotective Applications Emerging research highlights the potential of morpholine derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds often target enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE), which are implicated in the pathology of these conditions. The morpholine moiety can interact with the entrance of the enzyme's active site, orienting the rest of the molecule for optimal binding and inhibition.
2.3 Antimicrobial and Antiviral Activity
The morpholine scaffold is also present in important anti-infective agents.
Mechanism of Action: Protein Synthesis Inhibition Linezolid , an oxazolidinone antibiotic, contains a morpholine ring that is critical for its antibacterial activity. Linezolid works by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. The N-acetylated morpholine group contributes to its unique binding mode and helps to overcome common resistance mechanisms.
Featured Drug Profile: Linezolid
-
Target: Bacterial 50S ribosomal subunit.
-
Indication: Infections caused by multi-drug resistant Gram-positive bacteria, including MRSA.
-
Role of Morpholine: Essential for binding to the ribosomal target and for its overall efficacy.
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine derivatives can be significantly modulated by substitutions on the morpholine ring itself or on adjacent functionalities.
-
N-Substitution: The nitrogen atom of the morpholine ring is the most common site for modification. Attaching different aryl, alkyl, or heterocyclic groups can drastically alter the compound's target selectivity and potency. For example, in many kinase inhibitors, a large aromatic group attached to the morpholine nitrogen is necessary for occupying the hydrophobic pocket of the ATP-binding site.
-
Ring Conformation: The chair-like conformation of the morpholine ring is crucial. Substituents can be placed in either axial or equatorial positions, which can influence binding affinity to the target protein.
-
Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine or piperazine. Its introduction can improve metabolic stability and reduce off-target effects, particularly at certain cytochrome P450 enzymes.
Figure 2: Key structure-activity relationship considerations for morpholine derivatives.
Future Perspectives and Conclusion
The morpholine scaffold continues to be a highly valuable tool in drug discovery. Its proven track record in approved drugs and its versatile nature ensure its continued use in the development of novel therapeutics. Future research is likely to focus on:
-
Novel Scaffolds: Exploring new morpholine-based scaffolds with unique substitution patterns to access novel chemical space and target previously "undruggable" proteins.
-
Targeted Therapies: Incorporating morpholine derivatives into antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) to enhance target specificity and reduce systemic toxicity.
-
Polypharmacology: Designing morpholine derivatives that can modulate multiple targets simultaneously, which could be beneficial for treating complex diseases like cancer and neurodegenerative disorders.
Methodological & Application
Application Note: Comprehensive NMR Characterization of 4-Morpholin-4-yl-2-nitrobenzoic acid
Abstract
This application note provides a detailed protocol for the comprehensive analytical characterization of 4-Morpholin-4-yl-2-nitrobenzoic acid using ¹H and ¹³C NMR spectroscopy. As a substituted nitrobenzoic acid, this compound represents a class of molecules with significant potential as intermediates in drug development and materials science. Accurate structural confirmation is paramount for its use in subsequent synthetic steps and for establishing structure-activity relationships (SAR). We present a self-validating methodology that combines one-dimensional NMR experiments with predictive analysis to ensure unambiguous assignment of all proton and carbon signals. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Rationale
This compound is a polysubstituted aromatic compound featuring three distinct functional groups that dictate its chemical properties and spectral characteristics: a carboxylic acid, a strongly electron-withdrawing nitro group, and an electron-donating morpholine substituent. The electronic interplay between the ortho-directing nitro group and the para-directing morpholine group creates a unique and predictable substitution pattern on the benzene ring, which can be definitively resolved by NMR.
The causality behind our choice of NMR as the primary analytical tool is its unparalleled ability to provide atom-level structural information. It allows for the non-destructive analysis of the molecular skeleton, the chemical environment of each nucleus, and the connectivity between atoms. This protocol emphasizes not just the acquisition of data, but the logical framework for its interpretation, ensuring the highest degree of scientific integrity.
Molecular Structure and Predicted Spectral Features
A thorough analysis of the molecule's structure is the first step in predicting its NMR spectra. The molecule is comprised of three distinct regions: the substituted benzene ring, the morpholine ring, and the carboxylic acid group.
Labeled Molecular Structure for NMR Assignment
To facilitate discussion, the carbon and proton atoms are systematically labeled in the diagram below.
Caption: Labeled structure of this compound.
Predicted NMR Data
The chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, deshielding nearby nuclei. Conversely, the morpholine group is electron-donating through the nitrogen lone pair, shielding ortho and para positions relative to its point of attachment.
| Atom Label | Predicted ¹H Shift (δ ppm) | Multiplicity | Coupling (J, Hz) | Integration | Predicted ¹³C Shift (δ ppm) | Rationale & Notes |
| H-COOH | > 13.0 | Broad Singlet (br s) | N/A | 1H | - | Highly deshielded acidic proton. Often exchanges with trace water; best observed in aprotic solvents like DMSO-d₆.[1] |
| H3 | ~8.0 - 8.2 | Doublet (d) | J ≈ 2.5 | 1H | ~125.0 | Ortho to the strongly deshielding -NO₂ group and meta to the -COOH. |
| H5 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 | 1H | ~115.0 | Ortho to the electron-donating morpholine group (shielded) and meta to the -NO₂ group. |
| H6 | ~7.8 - 8.0 | Doublet (d) | J ≈ 9.0 | 1H | ~132.0 | Ortho to the -COOH group and meta to the morpholine group. |
| H8, H8' | ~3.3 - 3.5 | Triplet (t) or Multiplet (m) | J ≈ 4.5 - 5.0 | 4H | ~52.0 | Protons on carbons adjacent to the ring nitrogen (N-CH₂). |
| H9, H9' | ~3.7 - 3.9 | Triplet (t) or Multiplet (m) | J ≈ 4.5 - 5.0 | 4H | ~66.0 | Protons on carbons adjacent to the morpholine oxygen (O-CH₂), which is more electronegative, causing a downfield shift.[2] |
| C7 (COOH) | - | - | - | - | ~166.0 | Carboxylic acid carbonyl carbon, significantly deshielded.[3] |
| C1 | - | - | - | - | ~128.0 | Carbon attached to the carboxyl group. |
| C2 | - | - | - | - | ~148.0 | Carbon attached to the nitro group, strongly deshielded. |
| C4 | - | - | - | - | ~155.0 | Carbon attached to the morpholine nitrogen, deshielded by the direct connection to the heteroatom. |
Note: Predicted values are estimates. Actual values are dependent on solvent, concentration, and temperature.
Experimental Protocols and Workflow
Adherence to a systematic protocol is critical for acquiring high-quality, reproducible NMR data. The following steps provide a comprehensive workflow.
Master Experimental Workflow
The entire process from sample handling to final structural verification can be visualized as follows:
Caption: Standard workflow for NMR-based structural characterization.
Materials and Equipment
-
Compound: this compound (≥98% purity)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Rationale: DMSO is an excellent solvent for polar organic acids, ensuring complete dissolution. Crucially, its low proton exchange rate allows for the reliable observation of the acidic carboxylic proton signal.[4]
-
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Instrumentation: NMR Spectrometer with a proton frequency of ≥400 MHz
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Securely cap the vial and vortex until the solid is fully dissolved. Gentle sonication may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.
NMR Data Acquisition Protocols
The following parameters are provided as a standard starting point for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Receiver Gain: Set automatically (rga)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds. Causality: A sufficient delay ensures T1 relaxation is mostly complete, leading to accurate signal integration.
-
Number of Scans (NS): 8-16. Increase for dilute samples.
-
Spectral Width (SW): 0 to 16 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling)
-
Proton Decoupling: Broadband decoupling (e.g., garp) should be active during acquisition to produce sharp singlets for all carbon signals.
-
Receiver Gain: Set automatically (rga)
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more. Causality: The ¹³C isotope has a low natural abundance (~1.1%), requiring a significantly larger number of scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm
Data Interpretation and Structural Validation
-
¹H Spectrum Analysis:
-
Solvent Peak: Identify the residual DMSO peak at ~2.50 ppm and reference the spectrum accordingly.
-
Carboxylic Proton: Locate the broad singlet above 13 ppm, confirming the presence of the acid functional group.
-
Aromatic Region (7.0-8.5 ppm): Identify the three distinct signals. Use their chemical shifts, integration (1H each), and coupling patterns (doublet, doublet of doublets) to assign H3, H5, and H6. The coupling constants are key: the large ortho coupling (~9.0 Hz) will be observed between H5 and H6, while the smaller meta coupling (~2.5 Hz) will be seen between H3 and H5.
-
Aliphatic Region (3.0-4.0 ppm): Identify the two signals integrating to 4H each. The more downfield signal corresponds to the morpholine protons adjacent to oxygen (H9, H9'), and the upfield signal to those adjacent to nitrogen (H8, H8'). Their apparent triplet shape arises from the complex second-order effects of the morpholine ring's chair conformation.[5][6]
-
-
¹³C Spectrum Analysis:
-
Referencing: Reference the spectrum to the DMSO-d₆ septet at ~39.52 ppm.
-
Signal Count: Expect a total of 9 distinct carbon signals (C3 and C5, C6 and C1, and the pairs of morpholine carbons are unique, while the two carbons next to N and the two next to O in the morpholine are equivalent). Correction: The molecule is not symmetric. We expect 11 distinct carbon signals: 7 for the substituted benzene ring and 4 for the morpholine ring (two N-CH₂ and two O-CH₂ carbons are chemically equivalent due to fast ring inversion at room temperature).
-
Assignment: Use the predicted chemical shifts from the table to make initial assignments. The carbonyl carbon (C7) will be the most downfield signal. The carbons directly attached to heteroatoms (C2, C4, C8, C9) will be significantly downfield compared to the other aromatic and aliphatic carbons.
-
-
Cross-Validation (Self-Validation System):
-
The assignments from the ¹H and ¹³C spectra must be mutually consistent.
-
For an irrefutable assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) are recommended. An HSQC experiment correlates each proton signal with the carbon signal of the atom it is directly attached to, providing definitive C-H connectivity and validating the proposed assignments.
-
Conclusion
This application note details a robust and reliable NMR-based methodology for the structural characterization of this compound. By combining predictive analysis with systematic experimental protocols and a logical interpretation framework, researchers can achieve unambiguous structural confirmation with a high degree of confidence. This self-validating approach is essential for ensuring the quality and identity of key intermediates in research and development settings.
References
- 1. rsc.org [rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Comprehensive Protocol for the Synthesis of 4-Morpholin-4-yl-2-nitrobenzoic Acid and Its Bio-active Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental guide for the synthesis of 4-Morpholin-4-yl-2-nitrobenzoic acid, a key intermediate in medicinal chemistry. It further outlines protocols for the derivatization of this core scaffold into hydrazides, hydrazones, and other analogues with potential therapeutic applications. The protocols are grounded in the principles of nucleophilic aromatic substitution (SNAr) and are designed for reproducibility and scalability. This guide explains the rationale behind key experimental choices, offers troubleshooting insights, and includes methods for the characterization of synthesized compounds, serving as a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Morpholine-Nitroaromatic Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity. When coupled with a nitrobenzoic acid framework, the resulting molecule becomes a versatile building block for a wide array of derivatives. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for further functionalization but also serves as a precursor to an amino group, opening pathways to diverse chemical modifications.[1] Derivatives of similar structures have demonstrated significant potential as antimicrobial and anticancer agents, making the synthesis of novel analogues a topic of considerable interest.[2][3]
This application note details a robust and validated protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction and its subsequent conversion into various derivatives.
The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The core synthesis relies on the SNAr mechanism, a well-established pathway for substituting a leaving group (typically a halide) on an aromatic ring with a nucleophile.[4] The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group.[4][5]
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.[4][6]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a chloride or fluoride ion).
The presence of the nitro group ortho to the carboxylic acid and para to the leaving group in the starting material, 4-chloro-2-nitrobenzoic acid, provides strong activation for this transformation.
Caption: Figure 1: S_N_Ar Reaction Mechanism
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the core intermediate from 4-chloro-3-nitrobenzoic acid, a closely related isomer whose synthetic details are well-documented and directly applicable.[7][8] Microwave-assisted heating is employed to significantly reduce reaction times and improve yields.
Materials and Equipment:
-
4-Chloro-2-nitrobenzoic acid
-
Morpholine (≥99%)
-
Butan-1-ol
-
Hydrochloric acid (saturated solution)
-
Deionized water
-
High-pressure microwave glass reactor with a magnetic stir bar
-
Microwave synthesizer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Magnetic stirrer hotplate
-
pH meter or pH paper
Procedure:
-
Reactor Charging: In a high-pressure microwave glass reactor, combine 4-chloro-2-nitrobenzoic acid (e.g., 10 mmol, 2.01 g) and a magnetic stir bar.
-
Reagent Addition: Add butan-1-ol (4 mL) followed by morpholine (23 mmol, 2.0 g, 2.3 equivalents). Seal the reactor vessel securely with a Teflon-coated cap.
-
Microwave Irradiation: Place the reactor in the microwave synthesizer. Heat the reaction mixture to 160 °C and maintain this temperature with stirring for 20 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[8]
-
Reaction Quenching and Precipitation: After cooling the reactor to ambient temperature, carefully unseal it in a fume hood. Pour the reaction mixture into a beaker containing a solution of 25 mL saturated hydrochloric acid in 150 mL of cold deionized water. This will neutralize any excess morpholine and protonate the carboxylic acid, causing the product to precipitate.
-
Product Isolation: Stir the acidic mixture for 15-20 minutes to ensure complete precipitation. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid generously with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid and inorganic salts.
-
Drying: Dry the product, a pale yellow solid, in a vacuum oven at 60-70 °C to a constant weight.
Characterization:
-
Melting Point: Determine the melting point and compare it to literature values.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the structure.
-
Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular weight and elemental composition.
Synthesis of this compound Derivatives
The parent acid is a versatile starting point for creating a library of derivatives. The following protocols outline the synthesis of a key hydrazide intermediate and its subsequent conversion to a hydrazone.
Caption: Figure 2: General Derivatization Workflow
Protocol 3.2.1: Synthesis of 4-Morpholin-4-yl-2-nitrobenzoyl chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (5 mmol).
-
Reaction: Add thionyl chloride (SOCl₂, 5 mL) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Reflux: Gently reflux the mixture for 2-3 hours. The reaction completion can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Protocol 3.2.2: Synthesis of 4-Morpholin-4-yl-2-nitrobenzohydrazide
-
Preparation: In a flask, dissolve hydrazine hydrate (80% aqueous solution, 5 mL) in dry tetrahydrofuran (THF, 75 mL) and cool the solution to -5 °C in an ice-salt bath.
-
Acid Chloride Addition: Dissolve the crude acid chloride from the previous step in dry THF (25 mL). Add this solution dropwise to the stirred hydrazine solution, maintaining the temperature below 0 °C.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Evaporate the solvent under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure hydrazide.[8]
Protocol 3.2.3: General Procedure for Hydrazone Synthesis
-
Dissolution: Dissolve the 4-Morpholin-4-yl-2-nitrobenzohydrazide (1 mmol) in anhydrous ethanol (5 mL), heating gently if necessary.
-
Aldehyde Addition: To this solution, add the appropriately substituted benzaldehyde (1.1 mmol, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate often indicates product formation.[7]
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and air-dry.
Data Presentation: Representative Hydrazone Derivatives
The following table summarizes expected outcomes for the synthesis of various hydrazone derivatives based on the general protocol. Yields and melting points are illustrative and may vary based on specific substrates and experimental conditions.
| Entry | Aldehyde Substituent (R) | Expected Yield (%) | Melting Point (°C) |
| 1 | H | 85-95 | ~210-215 |
| 2 | 4-Cl | 80-90 | ~225-230 |
| 3 | 4-OCH₃ | 88-96 | ~205-210 |
| 4 | 4-NO₂ | 75-85 | ~240-245 |
| 5 | 2-OH | 82-92 | ~218-223 |
Expertise & Experience: Rationale and Troubleshooting
-
Choice of Halogen: While 4-chloro-2-nitrobenzoic acid is commercially available, the corresponding 4-fluoro derivative is often more reactive in SNAr reactions due to the higher electronegativity of fluorine, which better stabilizes the Meisenheimer complex. The choice often comes down to a balance of reactivity and cost.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO can also be used, but butanol is effective, especially under microwave conditions which can drive the reaction to completion rapidly.[7][8] The high temperature (160 °C) is necessary to overcome the activation energy for the reaction with the secondary amine nucleophile, morpholine.
-
Acidic Workup: The addition of the reaction mixture to a strong acid is a critical step. It serves to protonate the carboxylate anion, rendering the product insoluble in the aqueous medium, which facilitates its isolation.
-
Troubleshooting - Low Yields: If the yield of the initial SNAr reaction is low, ensure all reagents are anhydrous, as water can compete as a nucleophile. Increasing the reaction time or the amount of morpholine may also improve conversion. For derivatization steps, ensure the acid chloride is freshly prepared and dry, as it is sensitive to moisture.
-
Troubleshooting - Purification: If the final product is difficult to purify, a column chromatography step using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) may be required after the initial precipitation and washing.
References
- 1. benchchem.com [benchchem.com]
- 2. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Morpholin-4-yl-2-nitrobenzoic Acid as a Precursor for Novel Antimicrobial Agents
Introduction: The rise of antimicrobial resistance is a significant global health threat, necessitating the development of new drugs with novel mechanisms of action.[1][2] 4-Morpholin-4-yl-2-nitrobenzoic acid has been identified as a valuable scaffold in medicinal chemistry for creating a diverse range of heterocyclic compounds. This guide provides detailed protocols for researchers and drug development professionals on synthesizing and evaluating the antimicrobial potential of agents derived from this precursor.
Part 1: Synthesis of this compound
The foundational step in this process is the synthesis of the precursor, this compound. This is typically achieved through a nucleophilic aromatic substitution reaction.
Causality of the Reaction: The aromatic ring of 4-chloro-2-nitrobenzoic acid is activated for nucleophilic attack due to the electron-withdrawing effects of the nitro and carboxylic acid groups. This allows for the displacement of the chlorine atom by the morpholine amine.
Detailed Synthesis Protocol:
-
Materials:
-
4-chloro-2-nitrobenzoic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ice-cold water
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-nitrobenzoic acid in DMF.
-
Add potassium carbonate and then slowly add morpholine to the mixture.
-
Heat the reaction to 80-90°C for 4-6 hours, monitoring its progress with Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture and pour it into ice-cold water.
-
Acidify with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash it with cold water and a small amount of cold ethyl acetate.
-
Dry the product under a vacuum to yield this compound.
-
-
Confirmation:
-
The final product should be characterized using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Table 1: Analytical Data for this compound
| Analysis | Expected Outcome |
| ¹H NMR | Shows characteristic peaks for aromatic, morpholine, and carboxylic acid protons. |
| ¹³C NMR | Displays resonances for aromatic, morpholine, and carboxyl carbons. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight. |
| Melting Point | A sharp melting point, indicating high purity. |
Part 2: A Precursor for Antimicrobial Agent Synthesis
The utility of this compound is in its role as a building block for more complex, biologically active molecules. A key strategy is the reduction of the nitro group to an amine, which can then undergo cyclization to form various heterocyclic systems, such as benzimidazoles. Benzimidazole derivatives are known for their wide range of pharmacological activities, including antimicrobial effects.[3][4][5][6][7]
Synthesis of Benzimidazole Derivatives
Workflow Diagram:
Caption: Synthetic workflow for benzimidazole derivatives.
Detailed Protocol for Benzimidazole Derivative Synthesis:
-
Nitro Group Reduction:
-
Suspend this compound in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated HCl.
-
Reflux the mixture for 2-3 hours.
-
After cooling, neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, 2-Amino-4-morpholinobenzoic acid, with ethyl acetate.
-
Dry the organic layer and concentrate it under a vacuum.
-
-
Condensation and Cyclization:
-
Dissolve the resulting 2-Amino-4-morpholinobenzoic acid and a substituted aromatic aldehyde in ethanol.
-
Add a catalytic amount of a Lewis acid.
-
Reflux for 8-12 hours, monitoring with TLC.
-
After completion, cool the mixture and evaporate the solvent.
-
Purify the crude product using column chromatography to obtain the desired benzimidazole derivative.
-
Structure-Activity Relationship (SAR)
The antimicrobial properties of the resulting benzimidazole derivatives can be modified by altering the substituent on the aromatic aldehyde. This allows for the exploration of a broad chemical space to optimize for potency and selectivity.
Logical Relationship Diagram:
Caption: Influence of aldehyde substituents on antimicrobial activity.
Part 3: In Vitro Antimicrobial Activity Evaluation
After synthesizing a library of derivatives, their antimicrobial efficacy must be evaluated. The Minimum Inhibitory Concentration (MIC) assay is a standard method for this evaluation.[4][6]
MIC Assay Protocol (Broth Microdilution):
-
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Control antibiotic (e.g., Ciprofloxacin)
-
DMSO
-
-
Procedure:
-
Prepare stock solutions of each compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB.
-
Add a bacterial inoculum (adjusted to 5 x 10⁵ CFU/mL) to each well.
-
Include positive and negative controls.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Table 2: Example MIC Data for Benzimidazole Derivatives
| Compound | Substituent (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 1a | -H | 64 | 128 |
| 1b | 4-Cl | 16 | 32 |
| 1c | 4-OCH₃ | 32 | 64 |
| 1d | 4-NO₂ | 8 | 16 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Part 4: Hypothetical Mechanism of Action
Understanding the mechanism of action is crucial in drug development. For new antimicrobial agents, this often involves studying their effects on essential cellular processes.
Proposed Pathway Diagram:
Caption: Hypothetical mechanism of action for benzimidazole derivatives.
Conclusion
This compound is an excellent starting point for creating diverse chemical libraries to discover new antimicrobial agents. The synthetic methods are robust and suitable for combinatorial chemistry, enabling a systematic investigation of structure-activity relationships. The protocols and insights in this guide offer a thorough resource for researchers in the ongoing effort to combat infectious diseases.
References
- 1. Design and Preparation of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Antimicrobial Agents | MDPI [mdpi.com]
- 3. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Semicarbazide Derivatives from 4-Morpholin-4-yl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazide and its derivatives, particularly semicarbazones, are a class of compounds of significant interest in medicinal chemistry and drug development.[1] These molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The pharmacological efficacy of semicarbazone derivatives is often attributed to their ability to act as ligands and coordinate with metal ions, which can be crucial for various biological processes.[1] The core structure, featuring a reactive hydrazine group, allows for the straightforward synthesis of diverse derivatives through condensation with aldehydes and ketones.[3][4] This versatility makes the semicarbazide scaffold a valuable starting point for the development of novel therapeutic agents.
This guide provides a detailed protocol for the synthesis of semicarbazide derivatives starting from "4-Morpholin-4-yl-2-nitrobenzoic acid." The described synthetic route involves the initial conversion of the carboxylic acid to an acyl hydrazide, a key intermediate, which is then further functionalized.
Synthetic Strategy and Workflow
The overall strategy for preparing semicarbazide derivatives from this compound involves a two-step process. The first critical step is the formation of the corresponding acyl hydrazide. Subsequently, this acyl hydrazide can be reacted with various electrophiles, such as isocyanates, to yield the desired semicarbazide derivatives.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of semicarbazide derivatives.
Part 1: Synthesis of 4-Morpholin-4-yl-2-nitrobenzoyl hydrazide
The conversion of a carboxylic acid to an acyl hydrazide is a fundamental transformation in organic synthesis.[5] While direct condensation of a carboxylic acid with hydrazine is possible, the reaction is often more efficiently carried out via an activated carboxylic acid derivative, such as an acyl chloride.[6][7] The acyl chloride is highly reactive towards nucleophiles like hydrazine, facilitating a clean and high-yielding reaction.
Protocol 1: Preparation of 4-Morpholin-4-yl-2-nitrobenzoyl chloride
This protocol details the conversion of this compound to its corresponding acyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is a common and effective reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[8]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 266.24 | 10 | 2.66 g |
| Thionyl chloride (SOCl₂) | 118.97 | 20 | 1.46 mL |
| Anhydrous Toluene | - | - | 20 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (10 mmol) in anhydrous toluene (20 mL).
-
Carefully add thionyl chloride (20 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Morpholin-4-yl-2-nitrobenzoyl chloride can be used directly in the next step without further purification.
Protocol 2: Synthesis of 4-Morpholin-4-yl-2-nitrobenzoyl hydrazide
This protocol describes the reaction of the in-situ generated acyl chloride with hydrazine hydrate to form the desired acyl hydrazide. The reaction of acyl chlorides with hydrazine is typically rapid.[6]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Morpholin-4-yl-2-nitrobenzoyl chloride (crude) | 284.69 | ~10 | - |
| Hydrazine hydrate (~64% hydrazine) | 50.06 (for N₂H₄·H₂O) | 20 | ~1.0 mL |
| Dichloromethane (DCM) | - | - | 30 mL |
| Saturated sodium bicarbonate solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Dissolve the crude 4-Morpholin-4-yl-2-nitrobenzoyl chloride in anhydrous dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve hydrazine hydrate (20 mmol) in dichloromethane (10 mL).
-
Slowly add the hydrazine solution to the acyl chloride solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Morpholin-4-yl-2-nitrobenzoyl hydrazide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of Semicarbazide Derivatives
With the key acyl hydrazide intermediate in hand, the synthesis of semicarbazide derivatives can be achieved by reacting it with an appropriate isocyanate.
Protocol 3: General Procedure for the Synthesis of N-substituted-2-(4-morpholin-4-yl-2-nitrobenzoyl)hydrazine-1-carboxamide
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Morpholin-4-yl-2-nitrobenzoyl hydrazide | 280.27 | 5 | 1.40 g |
| Substituted Isocyanate (R-NCO) | Varies | 5 | Varies |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
Procedure:
-
Dissolve 4-Morpholin-4-yl-2-nitrobenzoyl hydrazide (5 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted isocyanate (5 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired semicarbazide derivative.
Reaction Mechanism
The formation of the semicarbazide derivative proceeds through a nucleophilic addition of the terminal nitrogen of the acyl hydrazide to the electrophilic carbon of the isocyanate.
Caption: Mechanism of semicarbazide formation from an acyl hydrazide and an isocyanate.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as C=O (amide), N-H, and NO₂.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of semicarbazide derivatives starting from this compound. The described methods are robust and can be adapted for the synthesis of a library of semicarbazide derivatives for screening in various biological assays. The successful synthesis and characterization of these compounds will provide valuable tools for researchers in the field of drug discovery and development.
References
- 1. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]
- 2. ijnrd.org [ijnrd.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Novel Thiosemicarbazide Analogs from 4-Morpholin-4-yl-2-nitrobenzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel thiosemicarbazide analogs, a class of compounds with significant pharmacological interest.[1][2][3] The protocols herein detail a robust synthetic pathway starting from 4-Morpholin-4-yl-2-nitrobenzoic acid. This particular starting material is of strategic importance due to the presence of a morpholine moiety, known to enhance pharmacokinetic properties, and a nitro group that offers a versatile chemical handle for further derivatization. The described multi-step synthesis involves the initial conversion of the carboxylic acid to a reactive acyl hydrazide, followed by condensation with various isothiocyanates to yield the target thiosemicarbazide analogs. Detailed, step-by-step methodologies, safety precautions, and characterization techniques are provided to ensure reproducibility and scientific rigor.
Strategic Overview of the Synthetic Pathway
The synthetic strategy is designed as a straightforward and efficient three-step process. This approach ensures high yields and purity of the final products. The core of this synthesis is the formation of a key benzohydrazide intermediate, which then serves as a versatile scaffold for the introduction of diverse functionalities through reaction with a wide array of isothiocyanates.
The three key stages of the synthesis are:
-
Activation of the Carboxylic Acid: The synthesis commences with the conversion of this compound into a more reactive acyl chloride. This is a critical activation step that facilitates the subsequent nucleophilic attack by hydrazine.
-
Formation of the Benzohydrazide Intermediate: The activated acyl chloride is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction to form 4-Morpholin-4-yl-2-nitrobenzohydrazide. This stable intermediate is the cornerstone of the synthetic route.
-
Thiosemicarbazide Analog Synthesis: The final step involves the reaction of the benzohydrazide intermediate with various isothiocyanates. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the desired thiosemicarbazide analogs.
References
Application Notes & Protocols: Leveraging 4-Morpholin-4-yl-2-nitrobenzoic Acid in the Synthesis of Novel PI3K/Akt/mTOR Pathway Inhibitors
Introduction: Targeting the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors that can effectively and selectively block key nodes within this pathway, such as PI3K and mTOR, is a major focus of modern drug discovery.[2][3] Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can circumvent feedback loops and potentially lead to more durable anti-tumor responses.[3]
The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[4][5][6] Its presence can enhance potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers on the use of 4-Morpholin-4-yl-2-nitrobenzoic acid as a versatile starting material for the synthesis of novel PI3K/Akt/mTOR inhibitors. We will explore the rationale behind its use, provide a detailed synthetic protocol for a representative inhibitor, and outline methods for its characterization and biological evaluation.
The Strategic Advantage of this compound
This compound is a strategically designed building block for the synthesis of PI3K/Akt/mTOR inhibitors for several key reasons:
-
Embedded Morpholine Moiety: The pre-installed morpholine group is a common feature in many potent PI3K inhibitors, where it often forms crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[7]
-
Orthogonal Functional Groups: The carboxylic acid and the nitro group provide two distinct chemical handles that can be manipulated in a sequential and controlled manner. The carboxylic acid is ideal for forming amide (benzamide) linkages, a common structural motif in kinase inhibitors.[4] The nitro group can be readily reduced to an amine, which can then be used for further elaboration of the molecule, such as the introduction of a heterocyclic core common in many inhibitors.
-
Modular Synthesis: This starting material allows for a modular approach to inhibitor design. Different amines can be coupled to the carboxylic acid, and various functionalities can be introduced after the nitro group reduction, enabling the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.
Signaling Pathway Overview
To appreciate the therapeutic rationale, a fundamental understanding of the PI3K/Akt/mTOR pathway is essential.
Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Synthetic Protocol: A Representative Benzamide-Based Inhibitor
The following is a representative, three-step protocol for the synthesis of a potential PI3K/Akt/mTOR inhibitor starting from this compound. This protocol is intended as a template and may require optimization for specific target molecules.
Experimental Workflow
Figure 2: General workflow for the synthesis of a PI3K/Akt/mTOR inhibitor.
Step 1: Synthesis of N-(4-chlorophenyl)-4-morpholino-2-nitrobenzamide (Intermediate 1)
Rationale: This step involves the formation of a stable amide bond between the starting material and a representative aniline, in this case, 4-chloroaniline. Thionyl chloride is used to activate the carboxylic acid by converting it into a more reactive acyl chloride.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 252.23 | 1.0 | 252 mg |
| Thionyl chloride (SOCl₂) | 118.97 | 2.0 | 0.15 mL (excess) |
| 4-Chloroaniline | 127.57 | 1.1 | 140 mg |
| Triethylamine (TEA) | 101.19 | 2.2 | 0.31 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (252 mg, 1.0 mmol).
-
Add anhydrous DCM (10 mL) and thionyl chloride (0.15 mL, 2.0 mmol).
-
Heat the mixture to reflux and stir for 2 hours. The progress of the acyl chloride formation can be monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Re-dissolve the crude acyl chloride in anhydrous DCM (10 mL).
-
In a separate flask, dissolve 4-chloroaniline (140 mg, 1.1 mmol) and triethylamine (0.31 mL, 2.2 mmol) in anhydrous DCM (10 mL).
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the aniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(4-chlorophenyl)-4-morpholino-2-nitrobenzamide.
Step 2: Synthesis of 2-amino-N-(4-chlorophenyl)-4-morpholinobenzamide (Intermediate 2)
Rationale: The nitro group is reduced to a primary amine, which is a key functional group for subsequent coupling reactions. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-(4-chlorophenyl)-4-morpholino-2-nitrobenzamide | 361.77 | 1.0 | 362 mg |
| Palladium on carbon (10% Pd/C) | - | - | ~36 mg (10% w/w) |
| Methanol (MeOH) | - | - | 20 mL |
| Hydrogen gas (H₂) | - | - | Balloon |
Procedure:
-
To a round-bottom flask, add N-(4-chlorophenyl)-4-morpholino-2-nitrobenzamide (362 mg, 1.0 mmol) and methanol (20 mL).
-
Carefully add 10% Pd/C (36 mg).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. The product spot should be UV-active and may stain with ninhydrin.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-N-(4-chlorophenyl)-4-morpholinobenzamide, which can often be used in the next step without further purification.
Step 3: Synthesis of a Final Inhibitor (Example: Pyrimidine Coupling)
Rationale: The newly formed amine is coupled with a suitable heterocyclic electrophile, such as a chloropyrimidine, to construct the final inhibitor scaffold. This type of nucleophilic aromatic substitution is a common strategy in the synthesis of kinase inhibitors.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-amino-N-(4-chlorophenyl)-4-morpholinobenzamide | 331.79 | 1.0 | 332 mg |
| 2,4-Dichloro-5-trifluoromethylpyrimidine | 214.99 | 1.0 | 215 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.52 mL |
| n-Butanol | - | - | 15 mL |
Procedure:
-
To a microwave vial, add 2-amino-N-(4-chlorophenyl)-4-morpholinobenzamide (332 mg, 1.0 mmol), 2,4-dichloro-5-trifluoromethylpyrimidine (215 mg, 1.0 mmol), and n-butanol (15 mL).
-
Add DIPEA (0.52 mL, 3.0 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 30-60 minutes. Alternatively, the reaction can be heated at reflux for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography on silica gel to yield the final inhibitor.
Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final product must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
In Vitro Kinase Assay Protocol
To evaluate the inhibitory activity of the synthesized compound against PI3K and mTOR, a biochemical kinase assay can be performed.
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
Kinase substrate (e.g., PIP₂ for PI3K, a peptide substrate for mTOR)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Synthesized inhibitor and a reference inhibitor (e.g., GDC-0941)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor to the wells. Include controls for no inhibitor (100% activity) and no kinase (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound serves as a highly valuable and versatile starting material for the modular synthesis of novel PI3K/Akt/mTOR pathway inhibitors. The orthogonal reactivity of its carboxylic acid and nitro functional groups allows for a systematic and efficient exploration of chemical space around a core benzamide scaffold. The protocols outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting this critical cancer signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating "4-Morpholin-4-yl-2-nitrobenzoic acid" in Cancer Research
Introduction: Rationale for Investigating 4-Morpholin-4-yl-2-nitrobenzoic acid in Oncology
The search for novel small-molecule inhibitors targeting critical oncogenic signaling pathways remains a cornerstone of modern cancer research. The compound This compound presents a compelling chemical scaffold for investigation. While direct, extensive research on this specific molecule is nascent, its structural motifs—a morpholine ring and a substituted benzoic acid core—are prevalent in numerous established kinase inhibitors.
The morpholine moiety, in particular, is a well-recognized pharmacophore in many inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, where it often engages with the hinge region of the kinase's ATP-binding pocket.[1] The dysregulation of the PI3K/AKT/mTOR signaling cascade is a frequent event in a wide array of human cancers, including those of the breast, colon, and prostate, making it a high-priority target for therapeutic development.[2] This pathway governs essential cellular functions such as growth, proliferation, survival, and metabolism.[3]
These application notes, therefore, are structured to guide the researcher in evaluating This compound , and its potential derivatives, as a putative inhibitor of the PI3K pathway. We will proceed from the foundational biochemical assays to cellular characterization and finally to preclinical in vivo models, providing a comprehensive framework for its investigation.
Part 1: Foundational Biochemical Evaluation
The initial step in characterizing a novel compound is to determine its direct inhibitory effect on the target enzyme(s). For this scaffold, the primary targets of interest are the Class I PI3K isoforms (α, β, δ, γ).
In Vitro Kinase Inhibition Assay
This assay quantitatively measures the compound's ability to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[4]
Principle: The kinase reaction consumes ATP, producing ADP. The amount of ADP generated is proportional to the kinase activity. This can be measured using an enzymatic reaction that converts ADP to ATP, which then fuels a luciferase-luciferin reaction, generating a light signal.
Protocol: Luminescence-Based PI3K Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Reconstitute recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, etc.) in an appropriate buffer.
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in the kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add 2.5 µL of the diluted PI3K enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the PIP2/ATP substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™).
-
Incubate for 40 minutes to convert ADP to ATP, then add 20 µL of a detection reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).
-
Table 1: Hypothetical Biochemical Potency Data for a Putative PI3K Inhibitor
| Target | IC50 (nM) | Notes |
| PI3Kα | 15 | Often mutated in cancer ("hotspot" mutations E545K, H1047R).[5] |
| PI3Kβ | 80 | Implicated in PTEN-deficient tumors.[6] |
| PI3Kγ | 45 | Primarily involved in immune cell signaling. |
| PI3Kδ | 30 | Primarily involved in immune cell signaling.[6] |
| mTOR | >1000 | Important to assess off-target activity. |
Part 2: Cellular Activity and Mechanism of Action
Once biochemical potency is established, the next critical phase is to determine if the compound can inhibit the PI3K pathway within a cellular context, leading to an anti-cancer effect.
PI3K Pathway Inhibition in Cells (Western Blot)
Western blotting is the gold-standard method to visualize the inhibition of signaling pathways. A potent PI3K inhibitor should decrease the phosphorylation of downstream effectors, primarily AKT and mTOR pathway components.[7]
Principle: Activated PI3K phosphorylates PIP2 to PIP3, which recruits and activates AKT via phosphorylation at Thr308 and Ser473. Activated AKT then phosphorylates numerous substrates, including components of the mTOR complex.[8] An effective inhibitor will reduce the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR substrates like p-S6 Ribosomal Protein.
Protocol: Western Blot for PI3K Pathway Downstream Markers
-
Cell Culture and Treatment:
-
Seed cancer cells with a known active PI3K pathway (e.g., MCF-7, U87MG) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein
-
Total S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the compound's effect on cell viability and proliferation.[9]
Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate the IC50 for cell viability.
-
Long-Term Survival Assessment (Clonogenic Assay)
The clonogenic assay assesses the ability of a single cell to survive treatment and proliferate to form a colony, providing a measure of long-term cytotoxicity.[11][12]
Principle: This assay measures the reproductive integrity of cells after treatment. A cell that can form a colony (defined as at least 50 cells) is considered to have survived.[13]
Protocol: Clonogenic Survival Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a precise number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency) into 6-well plates.
-
-
Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the viability IC50) for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C, until colonies in the control wells are visible.[11]
-
-
Fixing and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.
-
Stain the colonies with 0.5% crystal violet for 30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Part 3: Preclinical In Vivo Evaluation
If in vitro data are promising, the next step is to evaluate the compound's anti-tumor efficacy in a living organism using xenograft models.[14]
Cell Line-Derived Xenograft (CDX) Model
CDX models are a standard and reproducible method for initial in vivo efficacy testing.[15]
Principle: Human cancer cell lines are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[16]
Protocol: CDX Efficacy Study
-
Cell Implantation:
-
Inject approximately 5-10 million cancer cells (e.g., U87MG) resuspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., formulated in 0.5% methylcellulose)
-
Group 2: Compound, Dose 1 (e.g., 25 mg/kg, daily)
-
Group 3: Compound, Dose 2 (e.g., 50 mg/kg, daily)
-
Group 4: Positive Control (optional, e.g., a known PI3K inhibitor)
-
-
-
Dosing and Monitoring:
-
Administer the compound and vehicle via the determined route (e.g., oral gavage) according to the dosing schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined size limit or after a set duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-AKT) and another portion fixed in formalin for immunohistochemistry (IHC).
-
Plot the mean tumor volume over time for each group to assess efficacy.
-
Table 2: Representative Data from a Xenograft Study
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| Compound (25 mg/kg) | 680 ± 95 | 45.6 | -1.0 |
| Compound (50 mg/kg) | 350 ± 70 | 72.0 | -4.5 |
Conclusion and Future Directions
The structural features of This compound make it a molecule of interest for cancer research, particularly as a potential scaffold for PI3K pathway inhibitors. The protocols outlined in these application notes provide a comprehensive, step-by-step framework for its systematic evaluation. Positive results from these studies—specifically, potent and selective biochemical inhibition, on-target cellular pathway modulation, and in vivo anti-tumor efficacy—would provide a strong rationale for further medicinal chemistry efforts to optimize its properties and develop a novel class of anti-cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. xenograft.org [xenograft.org]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Morpholin-4-yl-2-nitrobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Morpholin-4-yl-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this specific synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to refine your reaction conditions for optimal yield and purity.
Foundational Principles: The Reaction Mechanism
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to effective troubleshooting. The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nitrogen atom of morpholine (the nucleophile) attacks the carbon atom bearing the leaving group (e.g., a halogen like chlorine or fluorine) on the 4-halo-2-nitrobenzoic acid ring.
-
Formation of a Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group at the ortho position is crucial; it delocalizes the negative charge, stabilizing this intermediate and thereby activating the ring for nucleophilic attack.[1]
-
Elimination & Aromaticity Restoration: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.
The stability of the Meisenheimer complex is the kinetic bottleneck of the reaction. The ortho-nitro group's ability to stabilize this intermediate through resonance is what makes this reaction feasible under relatively mild conditions.
References
Technical Support Center: Purification of 4-Morpholin-4-yl-2-nitrobenzoic Acid Derivatives
Here is the technical support center with troubleshooting guides and FAQs for the purification challenges of "4-Morpholin-4-yl-2-nitrobenzoic acid" derivatives.
Welcome to the technical support guide for navigating the purification challenges of this compound and its derivatives. This class of compounds, while synthetically accessible, often presents unique purification hurdles due to the combination of an acidic carboxylic acid, a basic morpholine moiety, and a highly polar nitroaromatic system.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
General Purification Workflow & Common Challenges
The purification of these derivatives typically follows a standard workflow. However, challenges such as persistent impurities, poor crystallization, and chromatographic difficulties can arise at multiple stages. Understanding the potential pitfalls is the first step toward a successful purification.
Caption: General experimental workflow from synthesis to analysis, highlighting common purification challenges.
Troubleshooting Guide & FAQs
Section 1: Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing. What's happening and what should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent system, or if the concentration of impurities is high enough to depress the melting point significantly.
Causality & Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling is a primary cause. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath. Slow cooling provides the thermodynamic landscape for ordered crystal lattice formation.[1][2]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: The polarity of your solvent may be too close to that of your compound. Try a more non-polar solvent or a solvent mixture. For instance, if you are using pure ethanol, try a mixture of ethanol and water, or ethyl acetate and heptane.
Q2: The purity of my compound (by HPLC) doesn't improve after recrystallization. Why?
Answer: This frustrating scenario usually points to one of two issues: either the impurity has very similar solubility properties to your desired product, or it is being trapped within your crystals (inclusion).
Causality & Troubleshooting Steps:
-
Impurity with Similar Solubility: If an impurity has a solubility profile nearly identical to your product in a given solvent, recrystallization in that solvent will be ineffective.
-
Solution: You must change the solvent system. The goal is to find a solvent that maximizes the solubility difference. Consult a solvent polarity chart and choose a solvent from a different class. For example, if you used an alcohol (ethanol), try an ester (ethyl acetate) or a chlorinated solvent (dichloromethane), perhaps with a co-solvent.
-
-
Co-crystallization/Inclusion: This happens when impurities are incorporated into the growing crystal lattice of your product. Slowing down the rate of crystallization is the most effective way to combat this.[3]
-
Solution: Ensure you are using the minimum amount of hot solvent to dissolve the crude product.[1] After complete dissolution at high temperature, allow the solution to cool as slowly as possible. Rapid crystal growth from "crashing out" is a major cause of impurity inclusion.
-
-
Check for Salt Formation: Given the basic morpholine and acidic carboxylic acid, your product could be crystallizing as a salt with an acidic or basic impurity. An acid/base wash prior to recrystallization may be necessary (see Section 3).
Q3: My product is persistently yellow or brown, even after recrystallization. How can I decolorize it?
Answer: Color in organic compounds often arises from highly conjugated, chromophoric impurities, which may be present in very small quantities. These can be residual starting materials or byproducts from side reactions, particularly involving the nitro group.
Troubleshooting Protocol:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, colored molecules.
-
Step 1: Dissolve your crude product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).[1]
-
Step 2: Add a very small amount (1-2% by weight of your solute) of activated charcoal to the hot solution. Adding too much will adsorb your product and drastically reduce your yield.
-
Step 3: Keep the solution heated for 5-10 minutes to allow for adsorption.[4]
-
Step 4: Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[1] Pre-heating the funnel and receiving flask is highly recommended.
-
Step 5: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Section 2: Chromatography Problems
Q4: My compound streaks badly on silica gel TLC plates and columns. How can I achieve sharp bands?
Answer: Streaking is a common problem for compounds containing basic amine groups like morpholine when using silica gel, which is acidic (SiO₂). The basic amine interacts strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor elution and tailing bands.
Causality & Troubleshooting Steps:
-
Modify the Mobile Phase: The most common solution is to add a small amount of a competitive base or a polar modifier to the eluent.
-
Add a Base: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. These bases will preferentially interact with the acidic sites on the silica, allowing your compound to travel more cleanly.
-
Add an Acid: Counterintuitively, adding a small amount of acid like acetic acid (AcOH) can also work. It protonates the basic morpholine, and the resulting salt may chromatograph more cleanly with a polar eluent system.
-
Use a Highly Polar Solvent: Sometimes, switching to a more polar mobile phase containing methanol can improve peak shape by effectively competing with your compound for binding sites.
-
-
Use a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for basic compounds.
-
Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography (C18 silica with polar eluents like water/acetonitrile or water/methanol) is an excellent option, as it avoids the acid-base interaction issue.
-
| Problem | Cause | Solution | Example Mobile Phase |
| Streaking/Tailing | Strong interaction of basic morpholine with acidic silica gel. | Add a basic or acidic modifier to the eluent. | Hexane:EtOAc (1:1) + 1% Et₃N |
| Poor Separation | Impurities have similar polarity to the product. | Change solvent system to alter selectivity. | Switch from EtOAc/Hexane to DCM/Methanol. |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Increase the polarity of the mobile phase. | Gradient elution from 100% DCM to 10% MeOH in DCM. |
Section 3: Impurity Identification & Removal
Q5: My NMR and HPLC analyses show persistent impurities. What are the likely culprits from a standard SNAr synthesis?
Answer: In a typical synthesis from a halo-nitrobenzoic acid and morpholine, the most common impurities are unreacted starting materials and potential isomeric byproducts.
Caption: Common impurities in the synthesis of this compound.
Q6: How can I effectively remove unreacted starting materials (excess morpholine and halo-nitrobenzoic acid)?
Answer: An acid-base extraction is the most efficient method to separate acidic, basic, and neutral compounds. This technique exploits the differential solubility of the ionized and neutral forms of your product and impurities.[5][6]
Validated Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Remove Basic Impurities (Morpholine):
-
Transfer the organic solution to a separatory funnel.
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic morpholine will be protonated to form a water-soluble ammonium salt (morpholinium chloride) and will move into the aqueous layer.
-
Repeat the acid wash 2-3 times.
-
-
Isolate the Acidic Product:
-
Now, wash the organic layer with a dilute base solution (e.g., 1M NaHCO₃ or 1M NaOH). Your product, the carboxylic acid, will be deprotonated to form a water-soluble carboxylate salt and move into the aqueous layer. Any neutral organic impurities will remain in the organic layer.
-
Separate the layers and save the basic aqueous layer containing your product. Repeat the basic extraction on the organic layer to ensure complete recovery.
-
-
Precipitate the Pure Product:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly add a strong acid (e.g., concentrated HCl or 3M HCl) with stirring until the pH is ~1-2. Your purified product will precipitate out of the solution as a solid.[7]
-
Collect the solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.
-
Analytical Methods for Purity Assessment
Final purity should always be confirmed using a combination of analytical techniques.
| Technique | Purpose | Typical Parameters |
| HPLC/UPLC | Quantify purity and identify impurities. | Column: C18 reversed-phase. Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile. Detector: UV (typically 254 nm or a custom wavelength based on UV max).[8][9] |
| ¹H and ¹³C NMR | Confirm chemical structure and identify impurities. | Solvent: DMSO-d₆ or CDCl₃. Check for characteristic peaks of starting materials or solvents. |
| Mass Spectrometry | Confirm molecular weight. | Method: ESI+ or ESI- to observe [M+H]⁺ or [M-H]⁻ ions.[10] |
| Melting Point | Assess purity. | A sharp melting point range indicates high purity. Impurities typically broaden and depress the melting point.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-Morpholin-4-yl-2-nitrobenzoic acid
Welcome to the technical support center dedicated to the synthesis of 4-Morpholin-4-yl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to enhance yield, improve purity, and confidently address challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the nucleophile (morpholine) attacks the electron-deficient aromatic ring of a 4-halo-2-nitrobenzoic acid derivative. The reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group, -NO₂) positioned ortho and para to the leaving group (a halogen, typically -Cl or -F). This placement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy required for the substitution to occur.
Q2: Which starting material is superior: 4-chloro-2-nitrobenzoic acid or 4-fluoro-2-nitrobenzoic acid?
For SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. The highly electronegative fluorine atom makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 4-fluoro-2-nitrobenzoic acid is the more reactive substrate and will generally lead to higher yields and/or require milder reaction conditions (lower temperatures or shorter reaction times) compared to its chloro-analogue.
Q3: What are the roles of morpholine in this reaction?
Morpholine serves two critical functions:
-
Nucleophile: It is the primary reactant that attacks the aromatic ring to form the desired C-N bond.
-
Base/Acid Scavenger: The reaction generates a hydrohalic acid (e.g., HCl or HF) as a byproduct. A second equivalent of morpholine acts as a base to neutralize this acid, preventing the protonation of the morpholine nucleophile, which would render it unreactive. Using an excess of morpholine is common to drive the reaction to completion and serve this dual role. In some protocols, it can even function as the solvent.[1]
Q4: Why are high temperatures or microwave irradiation often required for this synthesis?
Despite the activation by the nitro group, aromatic rings are inherently stable and resistant to substitution. Significant thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex.
-
Conventional Heating: Methods using solvents like butanol often require reflux conditions to achieve the necessary temperatures (e.g., 160°C).[2][3]
-
Microwave Irradiation: Microwaves provide rapid, efficient, and uniform heating of the polar reactants and solvents. This technology dramatically reduces reaction times from many hours to mere minutes and can often lead to improved yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[2][3]
Q5: What are the key safety considerations for this procedure?
-
Reagents: Handle 4-halo-2-nitrobenzoic acids and morpholine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Synthesis: Use only vessels specifically designed for high-pressure microwave synthesis. Ensure the reactor is properly sealed and do not exceed the recommended temperature, pressure, or volume limits for the vessel.[2][3]
-
Work-up: The acidification step using concentrated acids (e.g., HCl) is exothermic and should be performed cautiously, preferably in an ice bath, to control the temperature.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a direct question-and-answer format.
Issue 1: My reaction resulted in a very low yield or failed to produce any product.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient temperature or reaction time.
-
Recommended Solution: If using conventional heating, ensure the reaction mixture is maintained at the target temperature (e.g., 160°C in butanol) for the specified duration.[2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 4-halo-2-nitrobenzoic acid spot is no longer visible. If the reaction stalls, consider increasing the temperature or extending the reaction time. For a more efficient process, switching to a microwave-assisted protocol is highly recommended to ensure rapid and consistent heating.[2][3]
-
-
Potential Cause 2: Poor Reagent Quality. The presence of moisture or impurities in the morpholine or solvent can inhibit the reaction.
-
Recommended Solution: Use anhydrous solvents and ensure the morpholine is of high purity. If necessary, distill the morpholine before use.
-
-
Potential Cause 3: Inefficient Product Precipitation. The product is an acid and will remain dissolved in the basic reaction mixture. Incomplete acidification during the work-up will result in significant loss of product.
-
Recommended Solution: After pouring the reaction mixture into water, add a strong acid like hydrochloric acid (HCl) dropwise while vigorously stirring. Monitor the pH with pH paper or a meter to ensure it reaches a pH of ~1-2. Cool the mixture in an ice bath to further decrease the solubility of the product before filtration.
-
Issue 2: My final product is impure, showing multiple spots on TLC.
-
Potential Cause 1: Unreacted Starting Material. This is a common impurity if the reaction is not driven to completion.
-
Potential Cause 2: Formation of Side-Products. At very high temperatures or with prolonged reaction times, side reactions such as decarboxylation or other degradations can occur.
-
Potential Cause 3: Inefficient Purification. The crude product may contain trapped salts or other impurities.
-
Recommended Solution: Thoroughly wash the filtered product with cold deionized water to remove inorganic salts. For higher purity, recrystallization is the most effective method. A suitable solvent system must be determined experimentally, but ethanol-water or acetic acid-water mixtures are common starting points for similar benzoic acid derivatives.[4]
-
Issue 3: My product "oils out" instead of crystallizing during recrystallization.
-
Potential Cause: Solution Cooled Too Rapidly or is Too Concentrated. When a hot, saturated solution is cooled too quickly, the product's solubility can drop faster than the crystal lattice can form, resulting in the separation of a liquid phase (oiling out).
-
Recommended Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the product is fully dissolved. Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath. If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.[4]
-
Section 3: Experimental Protocols and Data
The following protocols provide detailed, step-by-step methodologies for two common synthetic approaches.
Protocol 1: High-Yield Microwave-Assisted Synthesis
This protocol is adapted from methodologies that leverage microwave irradiation for rapid and efficient synthesis.[2][3]
Step-by-Step Methodology:
-
Vessel Charging: In a high-pressure microwave glass reactor equipped with a magnetic stir bar, combine 4-chloro-3-nitrobenzoic acid (e.g., 40 mmol, 1.0 eq) and morpholine (e.g., 92 mmol, 2.3 eq).
-
Solvent Addition: Add butanol (e.g., 8 mL) as the solvent.
-
Sealing: Securely seal the vessel with a Teflon-coated silicone cap.
-
Microwave Irradiation: Place the vessel in a microwave synthesizer. Set the program to heat the mixture to 160°C and hold at this temperature for 20 minutes with continuous stirring.
-
Cooling: After the program is complete, allow the reactor to cool to ambient temperature.
-
Precipitation: Carefully unseal the vessel in a fume hood. Pour the reaction mixture into a beaker containing a solution of saturated hydrochloric acid (50 mL) in 300 mL of water.
-
Isolation: Stir the acidic mixture for 15-20 minutes, preferably in an ice bath, to ensure complete precipitation of the product.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Conventional Heating Synthesis
This protocol describes a more traditional approach using standard laboratory glassware.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: To the flask, add 4-fluoro-2-nitrobenzoic acid (1.0 eq), morpholine (2.5 eq), and a suitable high-boiling solvent such as Dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 80°C with vigorous stirring.[5]
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC. The reaction may take several hours.
-
Cooling & Work-up: Once the starting material is consumed, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a larger volume of cold water and acidify to a pH of ~1-2 with concentrated HCl.
-
Isolation, Washing & Drying: Follow steps 7-9 from the microwave protocol to isolate and dry the final product.
Data Presentation: Comparison of Synthetic Parameters
| Parameter | Microwave-Assisted Method | Conventional Heating Method | Rationale & Key Insights |
| Starting Material | 4-chloro-3-nitrobenzoic acid[2][3] | 4-fluoro-2-nitrobenzoic acid | Fluoro-derivative is more reactive, ideal for lower temp. conventional heating. Microwave can overcome the lower reactivity of the chloro-derivative. |
| Morpholine (eq) | ~2.3 eq[2][3] | ~2.5 eq | A molar excess is required to act as both nucleophile and acid scavenger. |
| Solvent | Butanol[2][3] | DMF[5] | High-boiling polar aprotic solvents are ideal for SNAr reactions. |
| Temperature | 160°C[2][3] | 80°C[5] | Microwave allows for superheating above the solvent's boiling point in a sealed vessel, accelerating the reaction. |
| Reaction Time | ~20 minutes[2][3] | Several hours | Demonstrates the significant rate enhancement provided by microwave heating. |
| Typical Yield | High | Moderate to High | Microwave synthesis often leads to higher isolated yields due to shorter reaction times and fewer side products. |
Section 4: Visualizations
Diagram 1: SNAr Reaction Mechanism
Caption: Figure 1: SNAr Mechanism for Synthesis.
Diagram 2: General Experimental Workflow
Caption: Figure 2: General Laboratory Workflow.
References
- 1. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 2. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]
- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Nitrobenzoic Acids
Welcome to the technical support center for the purification of nitrobenzoic acid isomers via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical purification technique. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed and effective.
Introduction: The Rationale of Recrystallization for Nitrobenzoic Acids
Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1][2] For the nitrobenzoic acid isomers (ortho, meta, and para), their polarity, conferred by both the carboxylic acid and nitro functional groups, dictates their solubility in various solvents. The key to successful purification lies in selecting a solvent system where the solubility of the desired isomer changes significantly with temperature, while impurities remain either fully dissolved or undissolved at all temperatures.[3][4]
The slow cooling of a saturated solution allows for the gradual formation of a crystal lattice, a highly ordered structure that tends to exclude molecules that do not fit perfectly – in this case, impurities.[1][4] Rapid cooling, conversely, can trap impurities within the rapidly forming crystals, diminishing the effectiveness of the purification.[1][5]
Troubleshooting Guide: A Deeper Dive into Common Recrystallization Challenges
This section addresses specific issues you may encounter during the recrystallization of nitrobenzoic acids, providing not just solutions but also the underlying chemical principles.
Problem 1: Poor Crystal Yield
Q: I've completed the recrystallization of p-nitrobenzoic acid in ethanol, but my final yield is significantly lower than expected. What could be the cause?
A: Low recovery is a frequent issue and can stem from several factors. Let's break down the possibilities:
-
Excess Solvent: The most common culprit is using too much recrystallization solvent.[1] The goal is to create a saturated solution at the solvent's boiling point. Adding more solvent than necessary will keep a significant portion of your product dissolved even after cooling, leading to substantial losses in the mother liquor.
-
Premature Crystallization During Hot Filtration: If your crude nitrobenzoic acid contains insoluble impurities that need to be removed by hot filtration, the solution can cool and crystallize on the filter paper or in the funnel stem.
-
Solution: To prevent this, use a pre-heated funnel and filter flask. You can achieve this by placing the filtration apparatus over a beaker of boiling solvent, allowing the vapor to heat the glassware.[2] Also, work quickly and use a slight excess of hot solvent to keep the compound in solution during the transfer.
-
-
Insufficient Cooling: The solubility of nitrobenzoic acids, while low in cold solvents, is not zero. Ensure you have cooled the solution thoroughly, first to room temperature and then in an ice bath, to maximize the precipitation of your product.[1][3]
-
Washing with Room Temperature Solvent: Washing the collected crystals is necessary to remove residual mother liquor containing dissolved impurities. However, using room temperature or warm solvent for this step will redissolve some of your purified product.
-
Best Practice: Always wash your crystals with a minimal amount of ice-cold solvent.[3]
-
Problem 2: "Oiling Out" - The Formation of an Immiscible Liquid
Q: While attempting to recrystallize m-nitrobenzoic acid from water, the solid melted into an oily liquid instead of dissolving. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" and occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent.[5][7] The compound melts before it dissolves, forming a second liquid phase. Impurities tend to be more soluble in this oily phase, leading to poor purification.[5][8]
-
Causality: The melting point of m-nitrobenzoic acid is approximately 140-142°C, which is above the boiling point of water (100°C). However, significant amounts of impurities can depress the melting point of the mixture to below 100°C.[5]
-
Troubleshooting Strategies:
-
Add More Solvent: The immediate first step is to return the mixture to the heat and add more solvent.[5] This can sometimes raise the boiling point of the solution sufficiently or simply provide enough solvent to dissolve the oil.
-
Change the Solvent System: If adding more solvent doesn't work, a different solvent or a mixed solvent system is necessary. For m-nitrobenzoic acid, recrystallization from dilute hydrochloric acid or a water-ethanol mixture can be effective.[9][10] The addition of a co-solvent in which the compound is more soluble (like ethanol) can prevent oiling out.
-
Lower the Solution Temperature: Induce crystallization at a temperature below the melting point of the impure solid. This can be achieved by using a larger volume of solvent and allowing it to cool more slowly.
-
Problem 3: No Crystals Form Upon Cooling
Q: I've dissolved my o-nitrobenzoic acid in hot methanol and let it cool, but no crystals have appeared, even after placing it in an ice bath. What should I do?
A: The lack of crystal formation indicates that the solution is not supersaturated. This can be due to a couple of reasons:
-
Too Much Solvent: As with low yield, using an excessive amount of solvent is a primary cause.[3]
-
Solution: Gently heat the solution to boil off some of the solvent.[5] Be cautious not to boil it to dryness. Once you've reduced the volume, allow it to cool again.
-
-
Supersaturation Without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation site for crystal growth to begin.
-
Inducement Techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[3][5] The microscopic imperfections on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution.[3][5] This "seed" will act as a template for further crystal growth. If you don't have pure compound, you can dip a glass rod into the solution, remove it, let the solvent evaporate to leave a small solid residue, and then reintroduce the rod into the solution.[3][5]
-
-
Problem 4: Impurities Persist in the Final Product
Q: I've recrystallized my crude 4-nitrobenzoic acid, but a melting point analysis shows it's still impure. How can I improve the purity?
A: Persistent impurities suggest that the recrystallization conditions were not optimal for their removal.
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity to a similar extent as your target compound, or the impurity may be insoluble and wasn't removed by hot filtration.
-
Expert Tip: Review the solubility data for your expected impurities. For instance, if you are separating isomeric nitrobenzoic acids, their solubilities can be quite similar in some solvents, making separation difficult.[9] A different solvent or solvent pair might be necessary.
-
-
Crystallization Occurred Too Quickly: Rapid crystal formation traps impurities.[1][5]
-
Solution: Ensure the solution cools slowly. After removing it from the heat source, let it stand undisturbed on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[3][5] Avoid moving or disturbing the flask during this critical period. Only after significant crystal formation at room temperature should you move it to an ice bath.
-
-
Colored Impurities: If your product has an unwanted color, it may be due to high molecular weight, colored byproducts.
-
Decolorizing Carbon: Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield. Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing nitrobenzoic acids? A1: Water is a common choice due to its polarity and the significant difference in solubility of nitrobenzoic acids at high versus low temperatures.[3][10] However, its high boiling point can lead to oiling out if the sample is very impure.[5] Ethanol and methanol are also frequently used, often in combination with water (e.g., an ethanol/water mixture), which allows for fine-tuning of the solvent polarity.[6][11] For instance, o-nitrobenzoic acid is soluble in hot water, while p-nitrobenzoic acid is more readily recrystallized from ethanol.[6][12]
Q2: How do I choose a solvent if I don't know what the impurities are? A2: A systematic approach is best. Test small amounts of your crude solid with various solvents. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it when heated. Observe if crystals form upon cooling. This trial-and-error method, guided by the principle of "like dissolves like," is a standard practice in chemistry.
Q3: How can I confirm the purity of my recrystallized nitrobenzoic acid? A3: The most common method is melting point determination. A pure compound will have a sharp melting point range (typically < 2°C) that corresponds to the literature value.[2] Impurities will cause the melting point to be depressed and broaden the range.[2] Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[13]
Q4: Is it possible to separate the different isomers of nitrobenzoic acid using recrystallization? A4: Yes, but it can be challenging due to their similar structures and properties. The success of such a separation depends heavily on the solvent system and the relative concentrations of the isomers. For example, a process has been developed to purify 3-nitrobenzoic acid from a mixture of isomers by carefully controlling the pH during precipitation from an aqueous solution.[9]
Data Summary Table
| Compound | Solvent | Solubility at Low Temp. | Solubility at High Temp. | Reference |
| o-Nitrobenzoic Acid | Methanol (10°C) | 42.72 g/100 mL | - | [14] |
| Benzene (10°C) | 0.294 g/100 mL | - | [14] | |
| Water | Sparingly soluble | Soluble | [12] | |
| m-Nitrobenzoic Acid | Water (20°C) | ~0.33 g/100 mL | - | [10] |
| Water (100°C) | ~5 g/100 mL | - | [10] | |
| p-Nitrobenzoic Acid | Ethanol | Low | ~12.5-14.3 g/100 mL (near boiling) | [6] |
| Water | Low | Higher | [15] |
Note: Solubility data can vary between sources. This table is for comparative purposes.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical recrystallization workflow, incorporating key decision points for troubleshooting common issues.
Caption: Recrystallization workflow with troubleshooting decision points.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. benchchem.com [benchchem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Troubleshooting Low Yield in Morpholine Substitution Reactions
Welcome to our dedicated technical support center for troubleshooting morpholine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to solve challenges in your own laboratory. This guide is structured to address specific issues you may encounter, offering field-proven insights and evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, common problems encountered during morpholine substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Question 1: My morpholine substitution reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue that can almost always be traced back to one of four key areas: the catalyst system, the reaction conditions, the reagents' quality, or substrate-specific issues.
1. Inactive Catalyst System: The heart of many modern morpholine substitutions is a palladium catalyst. Its activity is paramount.
-
Causality: The active catalytic species, typically a Pd(0) complex, is generated in situ. If this generation is inefficient or if the catalyst is deactivated, the reaction will not proceed. Oxygen is a known culprit for deactivating palladium catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere is Crucial: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox.[1] Solvents and liquid reagents should be thoroughly deoxygenated, for instance, by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Choice of Palladium Precursor and Ligand: Not all palladium sources and ligands are created equal. For challenging substrates, using a pre-formed palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can be more reliable than generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] The ligand choice is critical; bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XantPhos are often effective for C-N couplings with morpholine.[1][3] A multi-ligand approach, combining two different biarylphosphine ligands, has also been shown to enhance reactivity and substrate scope.[4]
-
2. Suboptimal Reaction Conditions:
-
Causality: The choice of base, solvent, and temperature profoundly impacts the reaction kinetics and equilibrium. The base must be strong enough to deprotonate the morpholine (or the catalyst-amine complex) without causing side reactions. The solvent needs to solubilize the reagents and facilitate the catalytic cycle.
-
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[1] The choice can be substrate-dependent; for instance, with base-sensitive functional groups, a combination of an organic base like DBU with an inorganic base might be a milder option.[2]
-
Solvent Screening: Toluene, dioxane, and THF are common solvents for these reactions.[5] The solubility of all components is key; if your starting materials or the base are not fully dissolved, the reaction can be sluggish. In some cases, a mixture of solvents can be beneficial.[2]
-
Temperature Optimization: While many Buchwald-Hartwig reactions are heated (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[1][6] Conversely, if the reaction is too slow, a modest increase in temperature might be necessary. It's often best to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
-
3. Reagent Purity and Quality:
-
Causality: Impurities in your starting materials (aryl halide, morpholine), solvent, or base can "poison" the catalyst. Water is a particularly common inhibitor.
-
Troubleshooting Steps:
-
Purity Check: Ensure the purity of your aryl halide and morpholine. Recrystallize or distill them if necessary.
-
Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is oven-dried. Morpholine itself is hygroscopic and can absorb moisture from the air.[7]
-
4. Substrate-Specific Issues:
-
Causality: The electronic and steric properties of your aryl halide can significantly affect its reactivity. Aryl chlorides are generally less reactive than aryl bromides, which are in turn less reactive than aryl iodides.[2][8] Steric hindrance near the reaction site can also slow down the reaction.
-
Troubleshooting Steps:
-
Halide Reactivity: If you are using an aryl chloride and observing low reactivity, consider switching to the corresponding aryl bromide or iodide if synthetically feasible.
-
Ligand Choice for Sterically Hindered Substrates: For sterically demanding substrates, bulkier ligands are often required to promote the desired reaction.
-
Below is a workflow diagram to guide your troubleshooting process for low conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing a significant amount of side products, leading to a low yield of the desired morpholine-substituted product. What are the common side reactions and how can I suppress them?
Answer:
Side product formation is a common challenge that can often be mitigated by fine-tuning the reaction conditions. Here are some of the most prevalent side reactions and strategies to minimize them:
1. Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom, leading to an arene byproduct.
-
Causality: This can occur through various pathways, including a competing reaction with trace water or other proton sources.
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: As mentioned before, ensure all your reagents and solvents are dry.
-
Base Choice: The choice of base can influence the extent of hydrodehalogenation. It is worth screening different bases to see which minimizes this side product for your specific substrate.
-
2. Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.
-
Causality: This side reaction is often promoted at higher temperatures and can be a sign of catalyst decomposition or imbalance in the catalytic cycle.
-
Mitigation Strategies:
-
Lower Reaction Temperature: If you are observing significant biaryl formation, try running the reaction at a lower temperature.
-
Optimize Catalyst Loading: Using the lowest effective catalyst loading can sometimes reduce the rate of side reactions relative to the desired product formation.
-
3. Competing Nucleophilic Attack: If your substrate contains other nucleophilic functional groups (e.g., a phenol), you might observe substitution at that site.[8]
-
Causality: The palladium catalyst can sometimes catalyze C-O or C-S bond formation in addition to the desired C-N bond formation.
-
Mitigation Strategies:
-
Protecting Groups: The most straightforward solution is to protect the competing nucleophilic group before the coupling reaction and deprotect it afterward.
-
Ligand Selection: In some cases, the choice of ligand can influence the selectivity for N-arylation over O-arylation.
-
4. β-Hydride Elimination: In certain palladium-catalyzed carboamination reactions to synthesize substituted morpholines, β-hydride elimination can be a competing pathway, leading to unsaturated side products.[9]
-
Causality: This is an intrinsic mechanistic possibility in organopalladium chemistry.
-
Mitigation Strategies:
-
Ligand and Catalyst Choice: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and β-hydride elimination. Electron-rich monodentate ligands might favor the formation of unsaturated byproducts.[9]
-
Here is a table summarizing these common side reactions and mitigation strategies:
| Side Reaction | Common Cause(s) | Mitigation Strategy(ies) |
| Hydrodehalogenation | Presence of water or other proton sources | Use strictly anhydrous conditions; screen different bases. |
| Homocoupling (Biaryl Formation) | High temperature; catalyst decomposition | Lower the reaction temperature; optimize catalyst loading. |
| Competing Nucleophilic Attack | Presence of other nucleophilic groups (e.g., -OH, -SH) | Protect the competing functional group; screen ligands for selectivity. |
| β-Hydride Elimination | Intrinsic mechanistic pathway in some carboaminations | Optimize ligand and catalyst system to favor reductive elimination.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a morpholine substitution reaction?
A1: The key parameters to optimize are the choice of palladium precursor, ligand, base, solvent, temperature, and reaction time. These factors are often interrelated. A systematic approach, such as a Design of Experiments (DoE), can be highly effective for optimization. However, a good starting point for many Buchwald-Hartwig aminations of morpholine is to use a palladium precatalyst with a bulky biarylphosphine ligand (like RuPhos or BrettPhos), a strong base like NaOtBu, in an anhydrous solvent like toluene or dioxane, at a temperature of 80-100 °C.[1][3]
Q2: How do I choose the appropriate base and solvent for my specific substrate?
A2: The choice of base depends on the pKa of morpholine and the presence of any base-sensitive functional groups on your substrate. Strong, sterically hindered bases like NaOtBu or LHMDS are generally effective.[1] The solvent should be anhydrous, deoxygenated, and capable of dissolving all reaction components at the reaction temperature. Toluene, dioxane, and THF are good starting points.[5] If solubility is an issue, a solvent screen is recommended. The use of polar aprotic solvents like DMSO or DMF can sometimes be beneficial, but their compatibility with the catalyst system should be verified.[10]
Q3: My desired product is difficult to isolate from the reaction mixture. What are some common purification challenges and how can I address them?
A3: Morpholine and its derivatives can be quite polar and water-soluble, which can complicate extractions. Additionally, residual palladium catalyst can be difficult to remove.
-
Work-up: A standard aqueous work-up followed by extraction with an organic solvent is common. If your product has some water solubility, you may need to perform multiple extractions or use a continuous liquid-liquid extractor.
-
Chromatography: Column chromatography on silica gel is a standard purification method.[11] For basic morpholine compounds, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.
-
Palladium Removal: If you have trouble removing residual palladium, you can try washing the organic layer with an aqueous solution of a sulfur-containing scavenger, such as sodium thiomethoxide or thiourea. There are also commercially available silica-based metal scavengers.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
Q4: Can I use a copper-based catalyst system for morpholine substitution?
A4: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, can be an alternative to palladium-catalyzed methods. These reactions often require higher temperatures but can be effective for certain substrates. More recent developments have also shown copper-catalyzed multicomponent reactions for the synthesis of highly substituted morpholines.
Experimental Protocols
General Procedure for a Small-Scale Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine:
Materials:
-
Aryl bromide (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated toluene (to achieve a concentration of 0.1-0.2 M)
-
Oven-dried reaction vial with a stir bar
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, palladium precatalyst, and NaOtBu to the reaction vial.
-
Add the stir bar.
-
Add the anhydrous, deoxygenated toluene, followed by the morpholine.
-
Seal the reaction vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox (if used) and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the desired amount of time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Relationships
Caption: Key relationships in a Buchwald-Hartwig morpholine substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A mechanistic and kinetic study on the decomposition of morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Nitrobenzoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of nitrobenzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of these crucial chemical intermediates. Here, we address common side reactions, offering in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.
Section 1: Isomeric Impurities - The Regioselectivity Problem
One of the most frequent challenges in the nitration of substituted benzoic acids is controlling where the nitro group adds to the aromatic ring. This lack of control leads to a mixture of products that can be difficult to separate, ultimately lowering the yield of the desired isomer.
Q1: I'm nitrating a substituted benzoic acid and obtaining a mixture of isomers. Why is this happening, and how can I improve selectivity for the desired product?
Root Cause Analysis:
This issue stems from the fundamental principles of electrophilic aromatic substitution (EAS). The substituent already present on the benzoic acid ring dictates the position of the incoming nitro group. The carboxylic acid (-COOH) group itself is an electron-withdrawing group and a meta-director, meaning it slows the reaction and directs the electrophile to the position meta to it.[1][2] However, if another substituent is present, its directing effect will compete with that of the carboxylic acid.
-
Activating Groups (Ortho-, Para-directors): Groups like methyl (-CH3) or methoxy (-OCH3) activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Deactivating Groups (Ortho-, Para-directors): Halogens (e.g., -Cl, -Br) are deactivating yet direct ortho and para.
-
Deactivating Groups (Meta-directors): Groups like cyano (-CN) or another nitro group (-NO2) will direct meta.
When these directing effects are in conflict, a mixture of isomers is the result. For example, in the nitration of 4-methylbenzoic acid, the methyl group directs ortho to itself (positions 3 and 5), while the carboxylic acid directs meta (also positions 3 and 5). This alignment results in a primary product, but steric hindrance and electronic factors can still lead to the formation of minor isomers.[3]
Troubleshooting Guide: Enhancing Regioselectivity
-
Temperature Control is Critical: Maintain a low reaction temperature, typically between 0°C and 10°C.[1][4] Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of less-favored isomers, leading to a decrease in selectivity.
-
Slow, Controlled Addition: Add the nitrating agent (or the substrate) dropwise to the reaction mixture with vigorous stirring. This maintains a low instantaneous concentration of the electrophile and helps to control the reaction's exotherm, preventing localized temperature spikes.
-
Choice of Nitrating Agent: For sensitive substrates or when high selectivity is required, consider alternatives to the standard concentrated HNO₃/H₂SO₄ mixture. A milder nitrating agent, such as nitric acid in acetic anhydride, can sometimes provide better control.
-
Leverage Steric Hindrance: You can sometimes use steric bulk to your advantage. A bulky substituent can physically block the electrophile from attacking adjacent positions, thereby favoring substitution at a less hindered site.
| Problem | Primary Cause | Key Solution |
| Low regioselectivity (isomer mixture) | Competing directing effects of substituents; high reaction temperature. | Maintain strict temperature control (0-10°C); slow, dropwise addition of reagents. |
| Formation of undesired ortho-isomer | Steric hindrance at the ortho position is not sufficient to prevent attack. | Use a bulkier directing group if possible, or explore alternative synthetic routes. |
Diagram: Regioselectivity in the Nitration of a Substituted Benzoic Acid
Caption: Directing effects of substituents determine isomer formation.
Section 2: Over-Nitration - Controlling the Degree of Nitration
A common and often frustrating side reaction is the addition of more than one nitro group to the aromatic ring, leading to dinitro or even trinitro derivatives. This is especially prevalent when the desired product is the mono-nitro compound.
Q2: My reaction is producing a significant amount of 3,5-dinitrobenzoic acid instead of the desired 3-nitrobenzoic acid. How can I prevent this?
Root Cause Analysis:
This side reaction, known as over-nitration, occurs when the reaction conditions are too harsh or when the mono-nitrated product is still sufficiently reactive to undergo a second nitration. The initial nitro group is strongly deactivating, which slows down the second nitration significantly compared to the first.[5] However, forcing conditions can overcome this deactivation.
Factors that promote over-nitration include:
-
High Temperatures: Increasing the temperature dramatically increases the rate of all reactions, including the second nitration. Reactions to produce dinitrobenzoic acid often require temperatures well above 100°C.[6][7]
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards di-substitution.[1]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to the slow accumulation of the dinitro product.[1][4]
-
Use of Fuming Nitric/Sulfuric Acid: These highly concentrated reagents are often used intentionally to produce dinitrated compounds and should be avoided if the mono-nitro product is desired.[7][8]
Troubleshooting Guide: Preventing Over-Nitration
-
Strict Stoichiometric Control: Use a slight excess, but no more than 1.05-1.1 molar equivalents, of nitric acid relative to your benzoic acid derivative. This ensures that nitric acid becomes the limiting reagent once the mono-nitration is complete.
-
Maintain Low Temperature: For mono-nitration, the reaction should be kept cold, typically between 0°C and 15°C.[1] This provides enough energy for the first nitration but keeps the rate of the second, more difficult nitration negligibly slow.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[9] Once the starting material is gone, quench the reaction promptly by pouring it onto ice to prevent the formation of the dinitro byproduct.
-
Avoid Fuming Acids: Unless dinitration is the goal, use standard concentrated nitric and sulfuric acids, not fuming versions.[8]
Diagram: Workflow to Control the Degree of Nitration
Caption: Reaction conditions dictate mono- vs. di-nitration outcome.
Section 3: Degradation and Oxidative Side Reactions
Under the harsh, acidic, and oxidizing conditions of nitration, some starting materials, particularly those with electron-donating groups, can degrade, leading to low yields and the formation of dark, tarry byproducts.
Q3: I'm observing a low yield and a lot of dark, tarry material when nitrating an activated benzoic acid derivative (e.g., hydroxybenzoic acid). What is causing this degradation?
Root Cause Analysis:
The combination of concentrated nitric and sulfuric acid is a powerful oxidizing mixture. While the primary goal is nitration, competing oxidation of the aromatic ring or its substituents can occur. This is a significant problem for substrates that are sensitive to oxidation.
-
Oxidative Decarboxylation: The carboxylic acid group can be cleaved from the ring under harsh conditions, leading to the formation of nitrobenzene or other degradation products.[10][11] This is more likely at elevated temperatures.
-
Ring Opening/Polymerization: For highly activated rings (e.g., those with -OH or -NH₂ groups), the nitrating mixture can cause oxidative ring-opening, leading to a complex mixture of aliphatic fragments that readily polymerize into intractable tars.
-
Side Chain Oxidation: If the benzoic acid derivative has an oxidizable side chain (like a methyl group in toluic acid), this can be oxidized to a carboxylic acid, although this is generally less common than ring nitration under standard conditions.
Troubleshooting Guide: Minimizing Degradation
-
Protect Sensitive Groups: If your molecule contains a highly activating and sensitive group like a hydroxyl (-OH) or an amino (-NH₂), it is often necessary to protect it before nitration. For example, an -OH group can be converted to an ether (-OR) or an ester (-OAc), and an -NH₂ group can be converted to an amide (-NHAc). These protected groups are less activating and more resistant to oxidation. The protecting group can be removed in a subsequent step.
-
Use Milder Nitrating Conditions: Avoid high temperatures and fuming acids. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider Alternative Reagents: For substrates prone to oxidation, nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide cleaner reactions with less oxidative byproduct formation.[10]
-
Inverse Addition: Instead of adding the nitrating mixture to the substrate, try adding the substrate solution slowly to the cold nitrating mixture. This ensures that the substrate is never exposed to a large excess of the oxidizing agent under heated conditions.
Section 4: General Troubleshooting & Purification
Q4: What are the best practices for monitoring the reaction and identifying byproducts?
Analytical Monitoring:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for qualitatively monitoring the progress of your reaction. By spotting the reaction mixture alongside your starting material, you can visualize the consumption of the starting material and the appearance of the product(s).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can separate and quantify the starting material, the desired product, and various isomeric or over-nitrated byproducts.[12] Developing an HPLC method early can save significant time in optimizing reaction conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for determining the structure and isomeric purity of the final product after isolation.[13]
Q5: What are the most effective methods for purifying my target nitrobenzoic acid from common side products?
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid nitrobenzoic acid derivatives. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvents include ethanol/water mixtures, acetic acid, or toluene.[7][14]
-
Column Chromatography: For separating isomers with similar solubility profiles, silica gel column chromatography is often necessary.[15] A range of solvent systems (e.g., hexane/ethyl acetate) can be used to elute the different components based on their polarity.
-
Acid-Base Extraction: This technique can be used to separate the acidic nitrobenzoic acid products from any neutral byproducts (e.g., from decarboxylation). Dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate) will move the desired acid into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product.[16]
By understanding the chemical principles behind these common side reactions and implementing the detailed troubleshooting strategies outlined above, you can significantly improve the yield, purity, and reproducibility of your nitrobenzoic acid derivative syntheses.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. dev.lacavedespapilles.com [dev.lacavedespapilles.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 15. quora.com [quora.com]
- 16. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]
Stability issues of "4-Morpholin-4-yl-2-nitrobenzoic acid" in different solvents
Technical Support Center: Stability of 4-Morpholin-4-yl-2-nitrobenzoic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability issues encountered during experimentation. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the core structural features of this compound that influence its stability?
A1: The stability of this compound is governed by three key functional groups:
-
Nitroaromatic System : The nitro group (-NO₂) is a strong electron-withdrawing group attached to the benzene ring. This feature makes the aromatic ring electron-deficient and susceptible to nucleophilic attack under certain conditions. Nitroaromatic compounds are also known to be sensitive to light (photosensitive) and can be reduced to amino or nitroso groups.[1]
-
Carboxylic Acid : The carboxylic acid group (-COOH) dictates the compound's pH-dependent solubility and reactivity. In basic solutions (pH > pKa), it deprotonates to form a more water-soluble carboxylate salt.[2] The ortho-position of the nitro group significantly increases the acidity of the carboxylic acid (lowers the pKa) compared to benzoic acid itself, a phenomenon known as the "ortho effect".[3][4]
-
N-Aryl Morpholine : The morpholine ring is a saturated heterocycle generally considered stable.[5][6] However, the tertiary amine nitrogen can be susceptible to oxidation, potentially forming an N-oxide, especially in the presence of strong oxidizing agents.[7]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on its structure, the primary degradation pathways to monitor are:
-
Photodegradation : Exposure to UV or even ambient light can lead to complex reactions, including the reduction of the nitro group or polymerization.[1] It is crucial to protect solutions from light.
-
Reduction of the Nitro Group : The nitro group can be reduced to a nitroso (-NO) and subsequently an amino (-NH₂) group. This is a common transformation for nitroaromatic compounds and can be initiated by reducing agents, certain metals, or biological systems.[8]
-
Oxidation : The morpholine nitrogen is a potential site for oxidation, leading to the formation of an N-oxide.[7] This is more likely under oxidative stress conditions (e.g., in the presence of hydrogen peroxide).
-
pH-Mediated Hydrolysis : While the core structure is generally stable against hydrolysis, extreme pH conditions (highly acidic or basic) combined with elevated temperatures could potentially promote degradation, though this is less common than other pathways.
Q3: What solvents are recommended for preparing stock solutions and for short-term storage?
A3: For maximal stability, especially for stock solutions, DMSO is the recommended solvent. For working solutions, a balance of solubility and stability is key.
-
Recommended : DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide) are excellent for creating high-concentration stock solutions due to their aprotic nature and high solubilizing power.
-
Use with Caution : Protic solvents like methanol and ethanol can also be used, but long-term stability may be reduced.[9] Acetonitrile is another common choice for analytical purposes.
-
Aqueous Solutions : The compound's solubility in neutral aqueous buffers is limited. Solubility increases significantly in basic solutions (e.g., pH > 8) where the carboxylate salt is formed.[2] However, the stability in aqueous media, especially if not buffered, can be a concern. Always prepare fresh aqueous solutions for experiments.
Q4: How should I store the solid compound and its solutions?
A4:
-
Solid Form : Store the solid powder in a tightly sealed, amber vial in a desiccator at 2-8°C. Protect from light and moisture.
-
Solutions : Store stock solutions in DMSO or DMF in small aliquots at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh daily from the frozen stock.
II. Troubleshooting Guides
Guide 1: Issue - My solution is changing color from pale yellow to a darker yellow or brown.
This is a common indicator of degradation, likely involving the nitroaromatic system.
Possible Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Guide 2: Issue - HPLC analysis shows a decrease in the parent peak area and the appearance of new, unidentified peaks.
This confirms chemical degradation. The goal is to identify the cause and the nature of the degradants. A forced degradation study is the authoritative method to investigate this.[10][11]
Potential Degradation Pathways & Identification:
Caption: Potential degradation pathways under forced stress conditions.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[11][12]
-
Preparation : Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions : Aliquot the solution into five separate amber HPLC vials. Treat as follows:
-
Acidic : Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).
-
Basic : Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidative : Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Thermal : Keep the vial in a heating block at 60°C.
-
Control : Add an equal volume of water.
-
-
Photolytic Condition : Prepare a separate sample in a clear quartz vial and expose it to a photostability chamber (e.g., 254 nm UV light) for 24 hours. Keep a wrapped control sample next to it.
-
Incubation : Let the vials from step 2 stand at room temperature (protected from light) for 48 hours. Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively, before analysis.
-
Analysis : Analyze all samples (including a t=0 control) by HPLC-UV/MS. Aim for 10-20% degradation of the parent peak for optimal results.[12]
Data Interpretation:
| Stress Condition | Expected Outcome | Likely Degradant(s) |
| Acidic (0.1M HCl) | Likely stable. Minimal degradation expected. | - |
| Basic (0.1M NaOH) | Likely stable. Minimal degradation expected. | - |
| Oxidative (3% H₂O₂) | Significant degradation. | Morpholine N-oxide derivative. |
| Thermal (60°C) | Likely stable. | - |
| Photolytic (UV) | Significant degradation, possible color change. | Amino-benzoic acid derivative (from nitro reduction), other complex products. |
This table provides predictions based on the chemical structure. Experimental results are required for confirmation.
Guide 3: Issue - I'm observing poor reproducibility in my biological assays.
If you have ruled out experimental error (pipetting, cell passage number, etc.), the instability of your test compound in the assay medium is a likely cause.
Troubleshooting Steps:
-
Assess Stability in Assay Medium :
-
Spike your compound from a DMSO stock into your complete cell culture medium (e.g., DMEM + 10% FBS) to the final working concentration.
-
Incubate the medium under your exact assay conditions (e.g., 37°C, 5% CO₂).
-
Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile and centrifuging to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining parent compound.
-
-
Minimize Incubation Time : If significant degradation is observed (e.g., >10% loss within your assay endpoint), consider redesigning your experiment to use shorter incubation times.
-
Dose Freshly : Instead of adding the compound once at the beginning of a long experiment, consider replacing the medium with freshly prepared compound-containing medium at set intervals.
-
Evaluate Adsorption : The compound may adsorb to plasticware. Consider using low-adhesion microplates or pre-incubating plates with a blocking agent like BSA to minimize non-specific binding.
III. References
-
BenchChem Technical Support. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. Retrieved from BenchChem.
-
MedCrave Online. (2016). Forced Degradation Studies. Retrieved from MedCrave.
-
Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. Retrieved from Chemistry Stack Exchange.
-
ResearchGate. (2024). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from ResearchGate.
-
Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why? Retrieved from Quora.
-
MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from MDPI.
-
ResearchGate. (2016). Forced Degradation Studies. Retrieved from ResearchGate.
-
Allen. (n.d.). Arrange o-nitro, p-nitro, m-nitró benzoic acids in increasing acid strength. Retrieved from Allen.
-
National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from NIH.
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from IVT Network.
-
Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from Solubility of Things.
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from ResearchGate.
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from ACD/Labs.
-
National Institutes of Health (NIH). (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14. Retrieved from NIH.
-
MDPI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from MDPI.
-
PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from PubMed.
-
PubMed. (n.d.). Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. Retrieved from PubMed.
-
Chemsrc. (n.d.). This compound | CAS#:404010-98-6. Retrieved from Chemsrc.
-
National Institutes of Health (NIH). (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Retrieved from NIH.
-
ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Retrieved from ResearchGate.
-
Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from Journal of Chemical Research.
-
ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Retrieved from ResearchGate.
-
Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from Indian Journal of Chemistry.
-
National Institutes of Health (NIH). (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from NIH.
-
ResearchGate. (2024). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from ResearchGate.
-
BenchChem. (n.d.). A Comparative Guide to 2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid in Synthesis. Retrieved from BenchChem.
-
Quora. (2017). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? Retrieved from Quora.
-
Sigma-Aldrich. (n.d.). 4-Nitrobenzoic acid 98 62-23-7. Retrieved from Sigma-Aldrich.
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from University of Rochester.
-
PubChem. (n.d.). 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester. Retrieved from PubChem.
-
University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from University of Minnesota.
-
Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Retrieved from Google Patents.
-
Amerigo Scientific. (n.d.). 2-Morpholin-4-yl-5-nitrobenzoic acid. Retrieved from Amerigo Scientific.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity | MDPI [mdpi.com]
- 8. Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14::3NBA, Capable of Degrading 3-Nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Monitoring the Synthesis of 4-Morpholin-4-yl-2-nitrobenzoic acid by TLC
This guide provides a comprehensive, experience-driven approach to utilizing Thin-Layer Chromatography (TLC) for monitoring the synthesis of 4-Morpholin-4-yl-2-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind each action, ensuring a deeper understanding and more effective troubleshooting.
Introduction: The "Why" Behind TLC in SNAr Reactions
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, morpholine displaces a leaving group (commonly a halogen) on an activated aromatic ring. The reaction's success hinges on the complete consumption of the starting material. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, offering a rapid, inexpensive, and highly effective method to visualize the reaction's progress in real-time. By separating components based on polarity, TLC provides a clear snapshot of the relative concentrations of starting materials, products, and any potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What should I expect to see on my TLC plate?
A: At the start of the reaction (T=0), you should see a distinct spot corresponding to your starting material (e.g., 4-chloro-2-nitrobenzoic acid). As the reaction progresses, a new spot, corresponding to the more polar product, this compound, will appear. A completed reaction is indicated by the complete disappearance of the starting material spot.
Q2: How do I select the right solvent system for my TLC?
A: The key is to find a solvent system that provides good separation between your starting material and product spots, ideally with Rf values between 0.2 and 0.8. A common starting point for separating aromatic carboxylic acids is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] Given the acidic nature of both the reactant and product, adding a small amount (0.5-2%) of acetic or formic acid to the mobile phase can prevent streaking by keeping the carboxylic acid groups protonated.[2][3][4]
| Suggested Starting Solvent Systems (v/v) | Polarity | Typical Application |
| 70:30 Hexane / Ethyl Acetate | Low | For less polar compounds. |
| 50:50 Hexane / Ethyl Acetate | Medium | A good starting point for many reactions.[1] |
| 30:70 Hexane / Ethyl Acetate | Medium-High | For more polar compounds. |
| 95:5 Dichloromethane / Methanol | High | For highly polar compounds.[5] |
| 80:10:5:5 Ethyl Acetate / Butanol / Acetic Acid / Water | Very High | For extremely polar compounds that do not move in other systems.[5][6][7] |
Q3: How do I prepare my samples for spotting on the TLC plate?
A: Using a capillary tube, take a small aliquot of the reaction mixture. Dissolve this in a small amount of a volatile solvent (like dichloromethane or ethyl acetate) in a separate small vial. This dilution is crucial to prevent overloading the TLC plate, which can lead to streaking and poor separation.[3][4][8]
Q4: What visualization techniques are effective for these compounds?
A: Due to the aromatic nature of the compounds, the primary and most convenient method is UV light. Most commercial TLC plates contain a fluorescent indicator that allows UV-active compounds to appear as dark spots under short-wave UV light (254 nm).[9][10] For compounds that are not UV-active or for confirmation, staining with iodine vapor is a good secondary method.[9][10][11] The nitro group and morpholine moiety can also be visualized with specific stains, such as p-anisaldehyde or potassium permanganate, which can react with these functional groups upon heating.[12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking | 1. Sample Overloaded: Too much sample was spotted on the plate.[3][4][8] 2. Compound is Highly Polar/Acidic: The carboxylic acid group is interacting too strongly with the silica gel.[3][4] | 1. Dilute your sample further before spotting. 2. Add a small amount (0.5-2%) of acetic or formic acid to your eluent to suppress deprotonation of the carboxylic acid.[3][4] |
| Spots remain at the baseline (Rf ≈ 0) | Eluent is not polar enough: The solvent system does not have sufficient polarity to move the polar compounds up the plate.[3] | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate relative to hexane).[3] |
| Spots run with the solvent front (Rf ≈ 1) | Eluent is too polar: The solvent system is too strong, carrying all components to the top of the plate without separation.[3] | Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate relative to hexane).[3] |
| Starting material and product spots are merged | Poor Resolution: The chosen solvent system is not effective at separating the two compounds. | Try a different solvent system. For example, if a hexane/ethyl acetate system is failing, a dichloromethane/methanol system might provide the necessary difference in selectivity. |
| No spots are visible | 1. Sample is too dilute: The concentration of the compound is below the detection limit.[3][8] 2. Compound is not UV-active: The compound does not absorb UV light at 254 nm.[3] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][8] 2. Use a chemical stain for visualization, such as iodine vapor or p-anisaldehyde.[9][10][11] |
| Reaction is in a high-boiling solvent (e.g., DMF, DMSO) | Solvent Smearing: The high-boiling reaction solvent streaks up the plate, obscuring the spots. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[6][13] |
Experimental Protocol: Step-by-Step TLC Monitoring
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Sample Spotting:
-
SM Lane: Spot a dilute solution of your starting material.
-
R Lane: Spot a dilute aliquot of your reaction mixture.
-
C Lane (Co-spot): First, spot the starting material solution. Then, on top of the same spot, carefully spot the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in your reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots. If necessary, use a chemical stain for further visualization.
-
Interpretation: Compare the lanes. The disappearance of the spot in the 'R' lane that corresponds to the starting material in the 'SM' lane indicates the reaction is progressing. The reaction is complete when this spot is no longer visible in the 'R' lane. The co-spot lane helps to definitively identify the starting material spot, even if it is very close to another spot.
Workflow and Data Interpretation Diagrams
Caption: TLC Experimental Workflow
Caption: Interpreting a Mid-Reaction TLC Plate
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 4-Morpholin-4-yl-2-nitrobenzoic acid
This guide serves as a specialized resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not only step-by-step protocols but also the fundamental scientific reasoning behind these methods. This will empower you to effectively troubleshoot and optimize the purification of 4-Morpholin-4-yl-2-nitrobenzoic acid in your laboratory.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, practical issues you may encounter during the synthesis and purification of this compound.
Question 1: My final product has a persistent yellow or brownish color, instead of the expected off-white solid. What are the likely impurities and how can I remove them?
Answer:
A persistent yellow or brownish color in your this compound is a common issue, typically indicating the presence of residual starting materials or chromophoric byproducts. The most probable impurity is the unreacted starting material, such as 4-chloro-2-nitrobenzoic acid or a related isomer.[1] The nitro group (—NO₂) itself is a strong chromophore, and its presence in impurities can impart a noticeable color to the final product.[2]
Causality: The synthesis of this compound often involves a nucleophilic aromatic substitution reaction. If this reaction does not proceed to completion, the colored starting materials will contaminate the product.
Recommended Action: Recrystallization
Recrystallization is a highly effective technique for removing such impurities. The principle relies on the differential solubility of your desired compound and the impurities in a chosen solvent at varying temperatures.[3] An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain in solution upon cooling.[3][4]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents. For nitrobenzoic acids, ethanol or an ethanol/water mixture is often a suitable choice.[3][5]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution with stirring.[6]
-
Decolorization (Optional): If the solution is intensely colored, you can add a small amount of activated charcoal to the hot solution and stir for a few minutes. The charcoal will adsorb colored impurities.[5]
-
Hot Filtration: If you used charcoal or if there are any insoluble particulates, perform a hot gravity filtration through a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.[3][6]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[5]
-
Isolation and Washing: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.[3]
-
Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.
Self-Validation: The effectiveness of the recrystallization can be monitored by Thin Layer Chromatography (TLC). Spot the crude material, the mother liquor (filtrate), and the final dried crystals on a TLC plate. A successful purification will show a single, clean spot for your product, with the impurity spots absent or significantly diminished.
Workflow for Recrystallization:
References
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Nitrobenzoic Acid: A Guide for Researchers
Abstract
The nitrobenzoic acid isomers—ortho (2-), meta (3-), and para (4-)—are foundational scaffolds in organic synthesis, serving as critical precursors in the development of pharmaceuticals, dyes, and functional materials. While sharing a common molecular formula, the positional variance of the nitro substituent imparts profoundly distinct physicochemical properties and chemical reactivities. This guide provides an in-depth comparative analysis of these isomers, grounded in experimental data, to equip researchers, chemists, and drug development professionals with the technical insights required for informed selection and application. We will explore the nuanced differences in acidity, solubility, and thermal properties, delve into their comparative reactivity in key synthetic transformations, and provide validated experimental protocols for their analysis and separation.
Introduction
The introduction of a nitro group (—NO₂) onto a benzoic acid core dramatically alters the electronic landscape of the molecule. As a potent electron-withdrawing group, it enhances the acidity of the carboxylic acid and deactivates the aromatic ring toward electrophilic substitution. However, the true utility of these isomers lies in their differences, which are dictated by the interplay of inductive effects, resonance effects, and, most notably in the ortho isomer, steric interactions. Understanding these subtleties is paramount for optimizing reaction conditions, predicting product outcomes, and developing robust purification strategies. This guide is structured to provide a holistic comparison, moving from fundamental physicochemical properties to practical synthetic and analytical considerations.
Part I: A Comparative Analysis of Physicochemical Properties
The physical and chemical properties of the nitrobenzoic acid isomers are a direct consequence of their molecular structure. These properties, particularly acidity (pKa), melting point, and solubility, are critical parameters for their handling, purification, and application in synthesis.
Acidity (pKa): The "Ortho-Effect" in Focus
The most striking difference among the isomers is their acidity. All three are significantly more acidic than benzoic acid (pKa ≈ 4.20), but 2-nitrobenzoic acid is a remarkably stronger acid than its meta and para counterparts.[1][2] This phenomenon is known as the "ortho-effect." [3]
The enhanced acidity of the ortho isomer is attributed to a combination of factors:
-
Steric Hindrance: The bulky nitro group in the ortho position sterically clashes with the carboxylic acid group, forcing the —COOH group to twist out of the plane of the benzene ring.[2][3]
-
Inhibition of Resonance: This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. This destabilizes the undissociated acid form and, more importantly, stabilizes the resulting carboxylate anion upon deprotonation, thereby favoring ionization.[2][4]
-
Inductive Effect: The powerful electron-withdrawing inductive effect (-I) of the nitro group is maximized at the ortho position due to its close proximity to the carboxylic acid, further stabilizing the conjugate base.[5]
In the para isomer, both the inductive and resonance (-R) effects work in concert to withdraw electron density and stabilize the conjugate base.[6] In the meta position, only the inductive effect is operative, resulting in the lowest acidity enhancement among the three isomers.[7]
The established order of acidity is: 2-nitrobenzoic acid >> 4-nitrobenzoic acid ≈ 3-nitrobenzoic acid > benzoic acid .
Data Summary: Physicochemical Properties
The key physicochemical properties are summarized below for direct comparison.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) | Benzoic Acid (Reference) |
| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 | 122.12 |
| Appearance | Yellowish-white crystals[8] | Off-white to yellowish-white crystals[9] | Pale yellow crystals[3] | White crystals |
| Melting Point (°C) | 146–148[10] | 139–141[5] | 237–240[11][12] | 122.4 |
| pKa (in water, 25°C) | 2.16 - 2.17[1][7] | 3.45 - 3.47[5][7] | 3.41 - 3.44[3][7] | 4.20[2] |
| Water Solubility ( g/100 mL) | ~0.75 (25°C)[13] | ~0.24 (15°C)[5][13] | <0.1 (26°C)[10] | 0.34 (25°C) |
The exceptionally high melting point of 4-nitrobenzoic acid compared to its isomers suggests a highly stable and symmetric crystal lattice structure, allowing for more efficient packing and stronger intermolecular forces.[6]
Caption: Key distinguishing features of the nitrobenzoic acid isomers.
Part II: Comparative Reactivity & Synthetic Utility
The positional isomerism governs not only the physical properties but also the chemical reactivity, influencing reaction rates and synthetic pathways.
Esterification
Fischer-Speier esterification is a cornerstone reaction for carboxylic acids. All three isomers can be readily esterified with alcohols under acidic catalysis.[12] However, the reaction kinetics are influenced by steric factors.
-
2-Nitrobenzoic Acid: The ortho nitro group provides significant steric hindrance around the carboxylic acid function. This bulkiness impedes the nucleophilic attack of the alcohol, generally resulting in slower reaction rates compared to the other isomers.[6] More forceful conditions or alternative esterification methods may be required to achieve high yields.
-
3- and 4-Nitrobenzoic Acid: Lacking direct steric hindrance at the reaction center, the meta and para isomers undergo esterification under standard conditions with comparable, and generally faster, rates than the ortho isomer. Their reactivity is primarily governed by the electronic effects of the nitro group.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, yielding aminobenzoic acids which are invaluable precursors for APIs and dyes.[5] This is commonly achieved via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl).[9][14]
The reaction proceeds efficiently for all three isomers. For example, 4-nitrobenzoic acid can be reduced to 4-aminobenzoic acid (PABA) in high yield (>96%) using a Pd/C catalyst at 60-70°C under 2-4 MPa of hydrogen pressure.[15] Similar conditions are applicable for the synthesis of 2-aminobenzoic acid (anthranilic acid) and 3-aminobenzoic acid from their respective nitro precursors.[16] The choice of reducing agent and conditions can be tailored based on the presence of other functional groups in the molecule.
Part III: Analytical & Separation Strategies
The accurate identification and separation of nitrobenzoic acid isomers are crucial for quality control, especially since they are often produced as mixtures.
Spectroscopic Characterization
¹H NMR spectroscopy provides a clear method for distinguishing the isomers based on the chemical shifts and coupling patterns of the aromatic protons. The strong electron-withdrawing nature of both the nitro and carboxyl groups deshields the aromatic protons, shifting their signals downfield.
-
2-Nitrobenzoic Acid: The spectrum is the most complex due to the lack of symmetry. It displays four distinct signals in the aromatic region for each of the four protons.[7]
-
3-Nitrobenzoic Acid: Shows three main signals in the aromatic region. The proton between the two deactivating groups (at C2) is the most deshielded. The protons at C4 and C6 are also distinct from the proton at C5.[2][17]
-
4-Nitrobenzoic Acid: Due to the molecule's C₂ symmetry, the four aromatic protons are chemically equivalent in two sets. This results in a characteristic pair of doublets (an AA'BB' system), a much simpler spectrum than its isomers. The protons ortho to the nitro group are typically more deshielded than those ortho to the carboxyl group.[18][19]
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the effective separation and quantification of the isomers. The separation leverages the subtle differences in their polarity. A well-established method utilizes a C18 stationary phase with an isocratic mobile phase, providing excellent resolution.[17]
Part IV: Experimental Protocols
The following protocols are provided as validated, self-contained methods for key analytical and synthetic procedures discussed in this guide.
Protocol 1: Determination of pKa via Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly reliable method.[13]
Principle: At the half-equivalence point of a weak acid titration, the concentration of the undissociated acid [HA] equals the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), the pH at this specific point is equal to the pKa of the acid.[13]
Materials:
-
Nitrobenzoic acid isomer (e.g., 2-nitrobenzoic acid)
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (optional, to aid dissolution)
-
Calibrated pH meter with a glass electrode
-
50 mL burette
-
250 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Accurately weigh approximately 0.2-0.3 g of the nitrobenzoic acid isomer and dissolve it in 100 mL of deionized water in a 250 mL beaker. A small amount of ethanol (~10 mL) may be used to aid initial dissolution before adding the water.[13]
-
Apparatus Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.
-
Add the NaOH titrant in 0.5–1.0 mL increments. After each addition, allow the pH reading to stabilize, then record the pH and the total volume of NaOH added.
-
As the pH begins to change rapidly near the equivalence point, reduce the increment size to 0.1–0.2 mL to capture this region with high resolution.
-
Continue the titration until the pH begins to plateau, well past the equivalence point.
Data Analysis:
-
Plot Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine Equivalence Point (V_eq): Identify the point of maximum slope on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.
-
Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point: V_half = V_eq / 2.
-
Determine pKa: Find the pH on the original titration curve that corresponds to the V_half. This pH value is the experimental pKa.[13]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Protocol 2: Isocratic HPLC Separation of Isomers
This RP-HPLC method is simple, reproducible, and effective for the baseline separation of all three nitrobenzoic acid isomers.[17]
Principle: The isomers are separated on a non-polar C18 stationary phase. The mobile phase composition is optimized to exploit subtle differences in their polarity, leading to different retention times. The acidic mobile phase ensures the carboxylic acids are in their protonated, less polar form, promoting retention.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 bonded silica (e.g., 5 µm, 150 mm x 4.6 mm)[17]
-
Mobile Phase: 2-Propanol : Water : Acetic Acid (20:80:0.4, v/v/v)[17]
-
pH of Mobile Phase: ~2.99
-
Flow Rate: 1.2 mL/min[17]
-
Detection: UV at 254 nm[17]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Solution: Prepare a mixed standard solution containing 2-, 3-, and 4-nitrobenzoic acid at a concentration of ~10 µg/mL each in the mobile phase.
-
Sample Solution: Prepare the unknown sample solution at a similar concentration in the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Analysis:
-
Inject the mixed standard solution to determine the retention time and resolution for each isomer. The typical elution order is 2-NBA, followed by 3-NBA, and then 4-NBA.
-
Inject the sample solution.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas to those of the standards.
-
Conclusion
The positional isomerism of 2-, 3-, and 4-nitrobenzoic acid gives rise to a set of compounds with remarkably distinct properties and reactivities. The ortho isomer's high acidity, a classic example of the "ortho-effect," and its inherent steric hindrance set it apart in both physical behavior and synthetic applications. The para isomer's high symmetry and melting point reflect its crystalline stability, while the meta isomer is often the most readily accessible via direct nitration of benzoic acid. For the researcher and drug development professional, a thorough understanding of these differences is not merely academic; it is a practical necessity for designing efficient synthetic routes, developing robust analytical methods, and ultimately, controlling the purity and quality of the final products.
References
- 1. Sciencemadness Discussion Board - Synthesis of p-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. rsc.org [rsc.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. kuujia.com [kuujia.com]
- 7. 2-Nitrobenzoic acid(552-16-9) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 16. chembam.com [chembam.com]
- 17. 3-Nitrobenzoic acid(121-92-6) 1H NMR [m.chemicalbook.com]
- 18. 4-Nitrobenzoic acid(62-23-7) 1H NMR spectrum [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
Biological activity of "4-Morpholin-4-yl-2-nitrobenzoic acid" derivatives compared to standard antibiotics
A Technical Guide for Researchers in Antimicrobial Drug Discovery
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. The relentless evolution of multi-drug resistant pathogens necessitates a departure from conventional antibiotic scaffolds towards innovative chemical entities with unique mechanisms of action. This guide offers a detailed comparative analysis of a promising class of compounds—derivatives of 4-morpholinyl-nitrobenzoic acid—against established standard antibiotics. As a senior application scientist, my objective is to provide an in-depth, data-driven resource for researchers, scientists, and drug development professionals, grounded in rigorous experimental evidence and established scientific principles.
Introduction: The Quest for Novel Antibacterial Scaffolds
The chemical scaffold combining a morpholine ring and a nitrobenzoic acid core presents a compelling starting point for antibacterial drug discovery. The morpholine moiety is a well-regarded pharmacophore in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability, and to facilitate crucial interactions with biological targets through hydrogen bonding and hydrophobic interactions[1][2][3]. Concurrently, the nitroaromatic group is a known toxicophore for microbial cells. Many nitroaromatic compounds function as prodrugs, which are intracellularly activated by bacterial nitroreductases to produce cytotoxic reactive nitrogen species. These intermediates can indiscriminately damage a multitude of cellular targets, including DNA, ribosomal proteins, and metabolic enzymes, leading to bacterial cell death[4][5][6][7][8][9][10][11][12]. This multi-targeted mechanism is particularly advantageous as it may lower the propensity for resistance development compared to single-target antibiotics[13].
This guide focuses on the biological activity of derivatives of a closely related analog, 4-(morpholin-4-yl)-3-nitrobenzhydrazide , for which significant experimental data is available. By systematically comparing their in vitro efficacy with that of standard clinical antibiotics, we can elucidate their potential as next-generation antibacterials.
Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The primary method for quantifying the in vitro potency of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism. The internationally recognized gold standard for this is the broth microdilution method , as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[14][15].
Protocol: Broth Microdilution MIC Assay (CLSI Guideline)
This protocol outlines the standardized procedure for determining the MIC of a test compound.
1. Preparation of Materials:
- Test Compounds & Antibiotics: Prepare stock solutions of the 4-morpholinyl-nitrobenzoic acid derivatives and standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin) in a suitable solvent (e.g., DMSO).
- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
- Microplates: Sterile 96-well, U-bottom microtiter plates are required.
- Bacterial Strains: Use standardized reference strains (e.g., from the American Type Culture Collection - ATCC) for consistency.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture on an agar plate, select several morphologically similar colonies.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
- Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
- Perform a two-fold serial dilution of the test compounds and standard antibiotics across the plate. Start by adding 50 µL of a 2x final concentration of the drug to the first well, mix, and transfer 50 µL to the next well, repeating down the column to create a concentration gradient.
- Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
- Include essential controls:
- Growth Control: Wells containing only medium and inoculum (no drug).
- Sterility Control: A well containing only medium to check for contamination.
- Quality Control: Test a reference strain with a known MIC range for the standard antibiotics to validate the assay.
4. Incubation and Reading:
- Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Following incubation, visually inspect the plates. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well)[16][17].
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution workflow.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Analysis of Antibacterial Activity
The antibacterial potential of novel compounds is best understood when benchmarked against clinically relevant antibiotics. The following table presents the MIC values (in µg/mL) of the most potent semicarbazide and thiosemicarbazide derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide against a panel of Gram-positive bacteria, compared with standard antibiotics. The data for the novel derivatives is sourced from a comprehensive study by Piazzi et al.[4].
Table 1: Comparative MIC Values (µg/mL) of Nitrobenzoic Acid Derivatives and Standard Antibiotics
| Bacterial Strain | Novel Semicarbazide (Compound 23)[4] | Novel Thiosemicarbazide (Compound 10)[4] | Amoxicillin[4] | Ciprofloxacin | Gentamicin | Vancomycin |
| Enterococcus faecalis ATCC 29212 | 3.91 | 62.5 | 0.39 | 1 - 4[5][18] | >32 | 1 - 4[5] |
| Staphylococcus epidermidis ATCC 12228 | 7.81 | 62.5 | 12.5 | ≤1 | ≤0.5[11] | 1 - 4 |
| Micrococcus luteus ATCC 10240 | >1000 | 31.25 | >1000 | ≤0.03 | ≤0.12 | ≤1 |
| Bacillus cereus ATCC 10876 | >1000 | 31.25 | >1000 | 0.2[19] | ≤16 | 4[19] |
| Bacillus subtilis ATCC 6633 | >1000 | 62.5 | >1000 | ≤0.12 | 4[10] | 4[10] |
Note: MIC values for standard antibiotics are compiled from various sources and represent typical ranges observed under CLSI/EUCAST testing conditions. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that can guide future optimization efforts:
-
Semicarbazide vs. Thiosemicarbazide: The semicarbazide derivative (Compound 23), which features a carbonyl group (C=O), demonstrated remarkable potency against E. faecalis and S. epidermidis, even outperforming amoxicillin against the latter. In contrast, its sulfur-containing thiosemicarbazide analog (Compound 10, with C=S) was significantly less active against these strains but showed moderate activity against M. luteus and B. cereus, where the semicarbazide was inactive[4]. This highlights that the nature of the hydrazide linkage is a key determinant of the antibacterial spectrum.
-
Aromatic Substitution: Within the semicarbazide series, Compound 23, which contains a 4-bromophenyl moiety, was the most active compound identified against E. faecalis[4]. In the thiosemicarbazide series, Compound 10, bearing a 4-trifluoromethylphenyl group, was the most potent against the tested Gram-positive strains[4]. This suggests that electron-withdrawing substituents on the terminal phenyl ring can enhance antibacterial activity, likely by modulating the electronic properties and binding interactions of the molecule.
-
Parent Hydrazone Inactivity: Notably, the parent hydrazone derivatives, which lack the (thio)semicarbazide moiety, were found to be inactive against all tested bacterial strains[4]. This underscores the essentiality of the terminal (thio)semicarbazide group for conferring antibacterial properties to this scaffold.
Proposed Mechanism of Action
The antibacterial activity of 4-morpholinyl-nitrobenzoic acid derivatives is likely multifactorial, stemming from the distinct roles of the nitroaromatic core and the morpholine substituent.
-
Reductive Bioactivation of the Nitro Group: The core mechanism is believed to be the intracellular reduction of the nitro group by bacterial nitroreductases. This enzymatic process, which is more efficient in bacteria than in mammalian cells, generates a cascade of highly reactive intermediates, including nitroso and hydroxylamine species, as well as reactive oxygen species (ROS)[4][13][7][8]. These cytotoxic species can cause widespread, non-specific damage to critical biomolecules. The primary targets include:
-
Bacterial DNA: The reactive intermediates can cause DNA strand breaks and covalent modifications, thereby inhibiting DNA replication and repair, leading to cell death[4][13].
-
Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a process essential for bacterial growth and survival[4][19].
-
Metabolic Enzymes: Key enzymes in pathways like pyruvate metabolism can be inhibited, crippling the cell's energy production and metabolic functions[13][5].
-
This multi-pronged attack makes it difficult for bacteria to develop resistance through single-point mutations.
-
Role of the Morpholine Moiety: The morpholine ring is considered a "pharmacokinetic-plus" moiety. Its primary contributions are likely:
-
Improved Physicochemical Properties: The morpholine group generally enhances aqueous solubility and can improve the overall drug-like properties of the molecule, facilitating its transport to the bacterial cell[2][3].
-
Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, potentially enhancing the binding affinity of the molecule to bacterial enzymes or other targets[1][2].
-
Mechanism of Action Diagram
The following diagram illustrates the proposed reductive activation pathway.
Caption: Reductive activation of a nitroaromatic prodrug in a bacterial cell.
Conclusion and Future Perspectives
The derivatives of 4-morpholinyl-nitrobenzoic acid, particularly the semicarbazide analog (Compound 23), represent a promising class of antibacterial agents. With potent activity against clinically relevant Gram-positive pathogens like Enterococcus faecalis and Staphylococcus epidermidis, these compounds warrant further investigation. The data strongly suggests that this scaffold possesses a multi-target mechanism of action, a highly desirable attribute in the fight against antibiotic resistance.
Future research should focus on several key areas:
-
Broadening the Spectrum: Synthesizing and screening new analogs to improve activity against Gram-negative bacteria.
-
Mechanism Elucidation: Conducting detailed mechanistic studies to identify the specific nitroreductases involved and the precise cellular targets of the reactive intermediates.
-
In Vivo Efficacy and Toxicology: Evaluating the most promising lead compounds in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the structure-activity relationships and mechanistic understanding outlined in this guide, the scientific community can continue to refine and develop this promising chemical scaffold into a viable clinical candidate.
References
- 1. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. szu.gov.cz [szu.gov.cz]
- 3. MICs of selected antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a range of clinical and environmental sources as determined by the Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Quality Control Guidelines and Disk Diffusion Test Optimization for CEM-101, a Novel Fluoroketolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. journals.asm.org [journals.asm.org]
- 7. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 8. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. jmilabs.com [jmilabs.com]
- 14. Virulence Factors and Susceptibility to Ciprofloxacin, Vancomycin, Triclosan, and Chlorhexidine among Enterococci from Clinical Specimens, Food, and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmahealthsciences.net [pharmahealthsciences.net]
- 18. Ciprofloxacin Resistance in Enterococcus faecalis Strains Isolated From Male Patients With Complicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold's Privileged Role in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle featuring an amine and an ether functional group, is a cornerstone in modern drug design.[1] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical and biological properties.[2][3]
Why is Morpholine so prevalent in drug design?
-
Improved Physicochemical Properties: The ether oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The nitrogen atom's reduced basicity compared to other cyclic amines, along with the ring's flexible chair-like conformation, provides a balanced lipophilic-hydrophilic profile.[4][5] This balance is critical for improving oral bioavailability and cell permeability.
-
Pharmacokinetic Modulation: The morpholine moiety often enhances metabolic stability.[6] For instance, in the EGFR inhibitor Gefitinib, the morpholine ring undergoes oxidative metabolism, but its presence contributes to the overall favorable pharmacokinetic profile of the drug.[7][8] In the antibiotic Linezolid, the oxidation of the morpholine ring is a key metabolic pathway leading to inactive metabolites.[9]
-
Versatile Synthetic Handle: From a synthetic chemistry perspective, the morpholine ring is a versatile and readily accessible building block. It can be easily introduced into molecules, making it an attractive component for creating large libraries of compounds for screening.[10][11]
This guide will delve into the specific SAR of morpholine-containing compounds in two major therapeutic areas: oncology and infectious diseases, providing concrete examples and data to illustrate the impact of structural modifications on biological activity.
Anticancer Activity: Targeting Kinase Signaling Pathways
The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[12] The morpholine scaffold is a key pharmacophoric element in a multitude of kinase inhibitors, where it often forms critical interactions within the ATP-binding pocket of the target enzyme.[6][13]
Case Study: Morpholine as a Cornerstone for PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K) family of enzymes is a critical regulator of cell growth, proliferation, and survival.[14] The morpholine ring is frequently employed in PI3K inhibitors to enhance potency and selectivity.
A notable example is the pan-Class I PI3K inhibitor ZSTK474 . This compound features two morpholine groups on a 1,3,5-triazine core.[15] SAR studies have revealed that only one of the morpholine groups is directly involved in binding interactions at the PI3K enzyme active site.[15] The morpholine oxygen can act as a hydrogen bond acceptor, contributing to the compound's high affinity.
Comparative SAR of ZSTK474 Analogs:
The following table summarizes the impact of replacing one of the morpholine moieties in ZSTK474 with other functional groups on its inhibitory activity against Class I PI3K isoforms.
| Compound ID | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | - | 5.0 | 20.8 | 36.6 | 3.9 |
| 6a | Ethanolamine | 9.9 | >100 | 91.5 | 9.8 |
| 6b | Diethanolamine | 3.7 | >100 | 14.6 | 10.0 |
| 2b | N-acetylpiperazine | 2.9 | 21.0 | 11.0 | 14.0 |
Data sourced from studies on ZSTK474 analogs.[15][16]
Analysis of SAR:
-
Importance of the Morpholine Oxygen: Replacing the morpholine with ethanolamine (6a) or diethanolamine (6b) retains high potency against PI3Kα but significantly reduces activity against PI3Kβ.[15] This highlights the specific interactions the morpholine ring makes within the active sites of different isoforms.
-
Role of the Ring Structure: The N-acetylated piperazine analog (2b) restores potent inhibition across the isoforms, suggesting that the cyclic structure and the presence of a hydrogen bond acceptor (the acetyl carbonyl) can mimic the role of the morpholine.[15]
Signaling Pathway Visualization
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling and highlights where morpholine-containing inhibitors like ZSTK474 exert their effect.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds.
Antibacterial Activity: The Case of Linezolid
Linezolid is the first clinically approved antibiotic of the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][17] Its structure features a morpholine ring, which plays a crucial role in its overall profile.
Structure-Activity Relationship of Linezolid Analogs
The antibacterial activity of oxazolidinones is derived from their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[17] The SAR of this class has been extensively studied.[18]
Key Structural Features of Linezolid:
-
Oxazolidinone Core: The core pharmacophore required for activity.[19]
-
C5-Acetamidomethyl Substituent: Essential for potent antibacterial activity.[18]
-
N-Aryl Ring: A 3-fluorophenyl group is optimal.
-
Morpholine Ring: While not directly interacting with the ribosomal target, the morpholine ring is crucial for achieving the desired pharmacokinetic properties, including adequate water solubility and metabolic profile.[9]
Comparative Activity of Oxazolidinones:
The table below compares the activity of Linezolid with other oxazolidinones against susceptible and resistant S. aureus strains.
| Compound | Key Structural Difference from Linezolid | MIC against Susceptible S. aureus (µg/mL) | MIC against cfr-positive S. aureus (µg/mL) |
| Linezolid | - | 1-2 | 8-16 |
| Radezolid | Different C5 side chain and D-ring | 0.25-0.5 | 2-4 |
| Torezolid | Different C5 side chain and D-ring | 0.12-0.25 | 1-2 |
Data is representative of values found in the literature.[18]
SAR Insights:
-
Linezolid's potency is lower compared to newer oxazolidinones like Radezolid and Torezolid, particularly against strains with the cfr resistance mechanism.[18] This resistance is due to methylation of the 23S rRNA, which can cause steric hindrance with the C-5 acetamide group of Linezolid.[18]
-
The modifications in the C5 side chain and the D-ring of newer analogs are designed to overcome this resistance mechanism and enhance overall potency.
-
Despite the development of more potent analogs, Linezolid's well-established safety and pharmacokinetic profile, to which the morpholine ring contributes, ensures its continued clinical importance.[9][]
Experimental Protocols
To ensure scientific integrity, this section provides detailed, self-validating methodologies for key experiments relevant to the evaluation of morpholine-containing compounds.
General Protocol for Synthesis of an N-Aryl Morpholine Derivative
This protocol describes a common method for synthesizing N-aryl morpholine derivatives, which are precursors for many biologically active compounds.
Objective: To synthesize 4-(4-nitrophenyl)morpholine.
Materials:
-
Morpholine
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in DMF.
-
Addition of Reagents: Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution. Causality: Potassium carbonate acts as a base to deprotonate the morpholine nitrogen, facilitating nucleophilic aromatic substitution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality: This separates the organic product from the aqueous phase containing inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT assay, a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC₅₀ value of a morpholine-containing compound against a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Causality: This allows the cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and biological evaluation of a novel morpholine-containing compound.
Caption: Workflow for synthesis, characterization, and biological evaluation of morpholine derivatives.
Conclusion and Future Perspectives
The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, contributing significantly to the potency, selectivity, and pharmacokinetic properties of a wide array of therapeutic agents.[2][13] The structure-activity relationships discussed in this guide for anticancer and antibacterial agents underscore the nuanced role of the morpholine moiety. In kinase inhibitors, it often serves as a key pharmacophoric element for target engagement, while in antibiotics like Linezolid, it primarily functions to optimize drug-like properties.
Future research will likely focus on synthesizing novel morpholine derivatives with enhanced target specificity and improved resistance profiles.[21] The continued exploration of SAR will be crucial for designing next-generation therapeutics that leverage the unique advantages of this versatile heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprems.com [ijprems.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. e3s-conferences.org [e3s-conferences.org]
A Comparative In Vitro Evaluation of Novel Semicarbazide and Thiosemicarbazide Derivatives of 4-Morpholin-4-yl-2-nitrobenzoic Acid
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Both the morpholine ring and the nitroaromatic moiety are well-established pharmacophores, each contributing unique physicochemical and biological properties to a molecule. The morpholine heterocycle is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic profiles and engage in crucial biological interactions.[1] Similarly, nitro-containing compounds exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects, often mediated through redox-based mechanisms.[2][3]
This guide focuses on novel derivatives of 4-Morpholin-4-yl-2-nitrobenzoic acid , a scaffold that synergistically combines these two key structural motifs. We present a comprehensive in vitro comparison of two lead derivative classes—semicarbazides and thiosemicarbazides—which have been synthesized from this core structure.[4] This document provides an objective evaluation of their potential as anticancer and anti-inflammatory agents, benchmarked against established therapeutic alternatives. By detailing the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as a practical resource for researchers in oncology and immunology drug discovery.
Rationale and Synthesis of Lead Compounds
The decision to explore semicarbazide and thiosemicarbazide derivatives is rooted in their established history as potent bioactive agents.[4] These functional groups are known to coordinate with metal ions in metalloenzymes and form extensive hydrogen bond networks, enabling potent interactions with biological targets.[4] The synthesis pathway leverages a microwave-assisted aromatic nucleophilic substitution followed by standard amide bond formation chemistry to yield the target compounds with high efficiency.[4]
For the purpose of this guide, we will focus on two representative compounds:
-
Compound A1 (Semicarbazide Derivative): 1-(4-Bromophenyl)-4-(4-morpholin-4-yl-2-nitrobenzoyl)semicarbazide.
-
Compound B1 (Thiosemicarbazide Derivative): 1-(4-(Trifluoromethyl)phenyl)-4-(4-morpholin-4-yl-2-nitrobenzoyl)thiosemicarbazide.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Synthetic-Routes-of-Substituted-Morpholines
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties—namely its ability to improve aqueous solubility, metabolic stability, and target binding affinity—have cemented its status as a "privileged scaffold" in drug design.[4] Consequently, morpholine-containing compounds are found in a wide array of therapeutics, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine.[2][5]
The ever-increasing demand for novel, structurally diverse morpholine derivatives necessitates robust and efficient synthetic strategies. This guide provides a comparative analysis of the principal synthetic routes to substituted morpholines, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We will delve into both classical and contemporary methods, providing experimental data and protocols to aid researchers in selecting the optimal route for their specific drug discovery program.
I. Classical Approach: Cyclodehydration of N-Substituted Diethanolamines
The most traditional and industrially common method for morpholine synthesis is the acid-catalyzed cyclodehydration of N-substituted diethanolamines.[6][7]
Mechanism and Rationale: This reaction relies on a straightforward principle: converting the hydroxyl groups of the diethanolamine into good leaving groups (water) to facilitate an intramolecular nucleophilic substitution (S_N2). Concentrated strong acids, such as sulfuric acid (H₂SO₄) or polyphosphoric acid, serve a dual role as both a catalyst and a dehydrating agent. The acid protonates a hydroxyl group, which is then displaced by the intramolecular attack of the second hydroxyl group, forming the oxazine ring.
Advantages:
-
Scalability: This method is highly scalable and is often used for the bulk industrial production of simple morpholines.[7]
-
Cost-Effectiveness: The starting materials (diethanolamines) and reagents (strong acids) are readily available and inexpensive.
Limitations:
-
Harsh Conditions: The reaction requires high temperatures (often 150-180°C) and strongly acidic conditions, which limits its application to substrates lacking acid-sensitive functional groups.[6]
-
Limited Substitution Patterns: This method is generally restricted to the synthesis of N-substituted morpholines, as the diethanolamine precursors are the most accessible starting materials. The introduction of substituents on the carbon backbone is not straightforward.
-
Poor Stereocontrol: The harsh, high-temperature conditions make stereoselective synthesis virtually impossible, resulting in racemic mixtures for chiral products.
II. Modern Intramolecular Cyclization Strategies
To overcome the limitations of classical cyclodehydration, a variety of milder and more versatile intramolecular cyclization methods have been developed. These typically involve the formation of a C-O or C-N bond as the final ring-closing step.
A. Palladium-Catalyzed Carboamination
A notable advancement is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. This strategy allows for the stereocontrolled synthesis of complex, polysubstituted morpholines.[8]
Mechanism and Rationale: The synthesis begins with a readily available enantiopure amino alcohol. The key step involves an intramolecular palladium-catalyzed reaction where the nitrogen atom attacks an allene intermediate, which is formed in situ from the O-allyl group and an aryl or alkenyl halide. This process allows for the modular installation of two different substituents with high stereocontrol.
Advantages:
-
High Stereoselectivity: By starting with enantiopure amino alcohols, this method provides excellent control over the stereochemistry of the final product, yielding single stereoisomers.[8]
-
Substituent Diversity: The modular nature of the reaction allows for a wide variety of aryl and alkenyl groups to be introduced at the C5 position, making it highly valuable for creating diverse chemical libraries.[8]
-
Milder Conditions: The reaction conditions are significantly milder than classical cyclodehydration, allowing for better functional group tolerance.
Limitations:
-
Multi-step Synthesis: The synthesis of the required O-allyl ethanolamine precursor involves multiple steps from the initial amino alcohol.[8]
-
Cost and Toxicity of Palladium: The use of a precious metal catalyst can be a drawback for large-scale synthesis, and palladium residues must be carefully removed from the final pharmaceutical product.
B. Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate
A recently developed, highly efficient, and green method involves the reaction of 1,2-amino alcohols with ethylene sulfate.[9][10] This approach offers a redox-neutral pathway to a wide range of substituted morpholines.
Mechanism and Rationale: The reaction proceeds via a selective S_N2 mono-N-alkylation of the primary amine of the 1,2-amino alcohol with ethylene sulfate. This intermediate then undergoes a base-mediated intramolecular cyclization, where the hydroxyl group displaces the sulfate to form the morpholine ring. The selectivity for mono-alkylation is a key feature of this method, avoiding the common problem of over-alkylation seen with other electrophiles.[10]
Advantages:
-
High Efficiency and Yield: This protocol is characterized by high yields and operational simplicity.[9][10]
-
Scalability: The reaction has been successfully demonstrated on a large scale (>50g), highlighting its industrial applicability.[10]
-
Green Chemistry: It uses inexpensive, readily available reagents and avoids harsh conditions or toxic metals, aligning with the principles of green chemistry.[10]
-
Broad Substrate Scope: The method is tolerant of a wide variety of functional groups and allows for the synthesis of morpholines with substituents at various positions.[10]
Limitations:
-
Stereochemistry: While the reaction preserves the stereochemistry of the starting amino alcohol, the introduction of new stereocenters is not inherently asymmetric.
III. Asymmetric and Catalytic Approaches
The demand for enantiomerically pure morpholine derivatives has driven the development of sophisticated asymmetric catalytic methods.
A. Asymmetric Hydrogenation of Dehydromorpholines
One powerful strategy is the asymmetric hydrogenation of pre-formed dehydromorpholine (enamine) precursors.[11][12] This "after cyclization" approach allows for the creation of chiral centers with high enantioselectivity.[13]
Mechanism and Rationale: A dehydromorpholine is first synthesized through conventional methods. This unsaturated heterocycle is then subjected to hydrogenation using a chiral transition-metal catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. The chiral environment of the catalyst directs the addition of hydrogen across the double bond, leading to the formation of one enantiomer in excess.
Advantages:
-
Excellent Enantioselectivity: This method can achieve very high enantiomeric excesses (up to 99% ee), providing access to enantiopure morpholines.[11][12]
-
High Yields: The hydrogenation step often proceeds in quantitative yield.[11][12]
-
Atom Economy: Asymmetric hydrogenation is a highly atom-economical reaction.[12]
Limitations:
-
Precursor Synthesis: The synthesis of the dehydromorpholine starting material can be challenging and may require multiple steps.
-
Catalyst Cost: The chiral transition-metal catalysts are often expensive.
B. Tandem Hydroamination and Asymmetric Transfer Hydrogenation
A highly innovative one-pot approach combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[9][14][15] This tandem reaction builds the morpholine ring and sets its stereochemistry in a single, efficient sequence.
Mechanism and Rationale: The reaction starts with an ether-containing aminoalkyne. A titanium catalyst first mediates an intramolecular hydroamination to form a cyclic imine. Without isolation, a chiral ruthenium catalyst (such as a Noyori-type catalyst) is introduced, which performs an asymmetric transfer hydrogenation of the imine to yield the chiral 3-substituted morpholine. Mechanistic studies suggest that a hydrogen-bonding interaction between the substrate's ether oxygen and the ruthenium catalyst's ligand is crucial for achieving high enantioselectivity.[14][15]
Advantages:
-
One-Pot Efficiency: Combining two reactions into a single pot saves time, reagents, and purification steps.
-
Excellent Enantioselectivity: This method consistently produces morpholines with high enantiomeric excess (>95% ee).[14]
-
Good Functional Group Tolerance: The catalytic systems are tolerant of a wide range of functional groups.[14][15]
Limitations:
-
Substrate Specificity: The high enantioselectivity is dependent on the presence of a hydrogen-bond-accepting group (like an ether) in the substrate backbone, which may limit the scope of the reaction.[15]
IV. Multi-Component Reactions
Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple, readily available starting materials in a single step.
Copper-Catalyzed Three-Component Synthesis
A recently developed copper-catalyzed three-component reaction combines amino alcohols, aldehydes, and diazomalonates to afford highly substituted, unprotected morpholines.[16]
Mechanism and Rationale: The proposed mechanism involves the in situ formation of an imine from the amino alcohol and aldehyde. Concurrently, the copper catalyst activates the diazo compound to form a copper carbenoid. This carbenoid then reacts with the imine, and a subsequent intramolecular cyclization yields the final morpholine product.[16]
Advantages:
-
High Convergence: This one-pot reaction rapidly generates complex morpholine structures from simple starting materials.
-
Access to Highly Substituted Products: It allows for the synthesis of morpholines with substitution at multiple positions, which can be difficult to achieve with other methods.
-
Versatility: The products are unprotected at the nitrogen, allowing for easy subsequent functionalization.[16]
Limitations:
-
Diastereoselectivity: When using chiral amino alcohols, the reaction often produces a mixture of diastereomers with poor selectivity. However, this can sometimes be addressed through post-synthesis epimerization.[16]
-
Safety of Diazo Compounds: Diazomalonates can be explosive and require careful handling.
Comparative Summary of Synthetic Routes
| Method | Key Reagents | Stereocontrol | Scalability | Functional Group Tolerance | Key Advantage | Key Disadvantage |
| Classical Cyclodehydration | Diethanolamines, H₂SO₄ | None | Excellent | Poor | Low cost, very scalable | Harsh conditions, limited scope |
| Pd-Catalyzed Carboamination | O-allyl ethanolamines, Pd catalyst | Excellent | Moderate | Good | High stereocontrol, modularity | Multi-step, catalyst cost |
| Ethylene Sulfate Method | 1,2-Amino alcohols, Ethylene Sulfate | Preserves existing stereocenters | Excellent | Very Good | Green, efficient, scalable | Does not create new stereocenters |
| Asymmetric Hydrogenation | Dehydromorpholines, Chiral Rh/Ru catalyst | Excellent | Good | Good | High enantioselectivity (up to 99% ee) | Requires unsaturated precursor |
| Tandem Hydroamination/ATH | Aminoalkynes, Ti & Ru catalysts | Excellent | Good | Good | One-pot, high enantioselectivity | Substrate-directing group required |
| Copper-Catalyzed MCR | Amino alcohols, Aldehydes, Diazo compounds | Poor | Moderate | Good | Rapid complexity generation | Poor diastereoselectivity, diazo safety |
Experimental Protocols
Protocol 1: General Procedure for Morpholine Synthesis via the Ethylene Sulfate Method
This protocol is adapted from a modern, high-yield synthesis and demonstrates the conversion of a 1,2-amino alcohol to a morpholine.[10]
Materials:
-
1,2-amino alcohol (1.0 equiv)
-
Ethylene sulfate (1.1 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.5 equiv)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF) as solvent
Step-by-Step Procedure:
-
To a solution of the 1,2-amino alcohol in MeCN, add ethylene sulfate at room temperature.
-
Stir the mixture for 12-24 hours until the formation of the N-alkylated intermediate is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add solid potassium tert-butoxide (t-BuOK) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours until cyclization is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired substituted morpholine.
Protocol 2: Representative Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This protocol is based on the one-pot synthesis of a chiral 3-substituted morpholine.[14]
Materials:
-
Ether-containing aminoalkyne (1.0 equiv)
-
Ti(NMe₂)₄ (5 mol%)
-
RuCl--INVALID-LINK-- (2 mol%)
-
Formic acid / Triethylamine azeotrope (5:2 mixture)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vial with the aminoalkyne substrate and anhydrous toluene.
-
Add the titanium catalyst (Ti(NMe₂)₄) and heat the reaction mixture at 110°C for 12 hours to facilitate the hydroamination/cyclization to the imine intermediate.
-
Cool the reaction mixture to room temperature.
-
Add the chiral ruthenium catalyst and the formic acid/triethylamine mixture (as the hydrogen source).
-
Stir the reaction at room temperature for 24 hours to effect the asymmetric transfer hydrogenation.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting chiral morpholine by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizing Synthetic Strategies
General Workflow for Morpholine Synthesis
This diagram illustrates a generalized workflow applicable to most synthetic routes, from starting material selection to the final, purified product.
Caption: Generalized workflow for the synthesis of substituted morpholines.
Mechanism: Tandem Hydroamination and Asymmetric Hydrogenation
This diagram illustrates the key mechanistic steps in the one-pot synthesis of a chiral 3-substituted morpholine.
Caption: Key steps in the one-pot tandem synthesis of chiral morpholines.
Conclusion and Future Outlook
The synthesis of substituted morpholines has evolved significantly from harsh, classical methods to highly sophisticated, mild, and stereoselective catalytic strategies. For large-scale synthesis of simple N-substituted morpholines, classical cyclodehydration remains relevant. However, for the complex, chiral, and highly decorated morpholines required in modern drug discovery, methods such as palladium-catalyzed carboamination, asymmetric hydrogenation, and innovative one-pot tandem reactions are indispensable.
The emergence of the ethylene sulfate method represents a significant step forward in combining scalability, efficiency, and green chemistry principles. Future research will likely focus on expanding the scope of multi-component reactions to achieve better diastereoselectivity, developing new earth-abundant metal catalysts to replace precious metals, and applying biocatalysis to access novel morpholine scaffolds with unparalleled stereochemical precision. These advancements will continue to empower medicinal chemists to explore new chemical space and design the next generation of morpholine-containing therapeutics.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Bioisosteric Replacement of the Morpholine Group: A Comparative Analysis of Impact on Kinase Inhibitor Activity
Introduction: The Enduring Appeal and Inherent Challenges of the Morpholine Moiety
The morpholine ring is a ubiquitous scaffold in medicinal chemistry, celebrated for its advantageous physicochemical properties. Its inclusion in a molecule can enhance aqueous solubility, modulate basicity, and provide a key hydrogen bond acceptor through its oxygen atom.[1][2] These attributes have cemented its role in the design of numerous clinically successful drugs. However, the morpholine group is not without its liabilities. It is often susceptible to oxidative metabolism, which can lead to rapid clearance and the formation of potentially undesirable metabolites.[3][4] This metabolic instability presents a significant hurdle in drug development, prompting medicinal chemists to explore bioisosteric replacements that can preserve or enhance biological activity while improving the pharmacokinetic profile.
This guide provides a comparative analysis of various bioisosteric replacements for the morpholine group, using the well-characterized pan-PI3K inhibitor ZSTK474 as a case study. We will delve into the synthetic strategies for introducing these bioisosteres, present comparative biological data, and provide detailed experimental protocols for their evaluation.
The Rationale for Bioisosteric Replacement: Beyond a Simple Swap
Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group with another that has similar steric, electronic, and physicochemical properties, with the goal of modulating the compound's biological activity and pharmacokinetic profile.[5] The thoughtful application of bioisosterism can lead to compounds with improved potency, selectivity, metabolic stability, and reduced toxicity.[5]
In the context of the morpholine group, the primary objectives of bioisosteric replacement are often to:
-
Enhance Metabolic Stability: By replacing the metabolically labile C-H bonds adjacent to the oxygen and nitrogen atoms of the morpholine ring.[3][4]
-
Modulate Lipophilicity: To optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.[6]
-
Fine-tune Potency and Selectivity: By altering the hydrogen bonding capacity, conformational rigidity, and overall shape of the molecule to optimize interactions with the biological target.
Comparative Analysis of Morpholine Bioisosteres in the Context of ZSTK474
The pan-PI3K inhibitor ZSTK474 provides an excellent case study for evaluating the impact of morpholine bioisosteric replacement on kinase activity. One of the two morpholine groups in ZSTK474 is known to be solvent-exposed and not directly involved in essential binding interactions with the PI3K active site, making it an ideal position for modification.[1]
A series of ZSTK474 analogs were synthesized where one morpholine moiety was replaced with various 2-aminoethyl functional groups. The inhibitory activity of these analogs against the Class I PI3K isoforms (α, β, γ, and δ) was evaluated, and the results are summarized in the table below.
| Compound | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | Morpholine (Reference) | 5.0 | 20.8 | 38.5 | 3.9 |
| 2a | Piperazine | >180 | >1400 | >2800 | >140 |
| 2b | N-Acetylpiperazine | 2.9 | 21 | 18 | 4.1 |
| 6a | Ethanolamine | 9.9 | 104 | 96.2 | 9.8 |
| 6b | Diethanolamine | 3.7 | 104 | 14.6 | 10.1 |
| 6c | 2-Methoxyethylamine | 18.9 | 1450 | 117 | 12.6 |
| 6d | Bis(2-methoxyethyl)amine | 4.1 | 208 | 29.2 | 10.1 |
| 6e | N,N-Dimethylethanolamine | 150 | 624 | 1540 | 126 |
Data sourced from Van Dort et al., Eur J Med Chem. 2022.[1]
Analysis of Structure-Activity Relationships (SAR)
The data reveals several key insights into the effects of morpholine bioisosteric replacement:
-
The Importance of the Oxygen Atom: Direct replacement of the morpholine oxygen with a nitrogen (piperazine, 2a ) resulted in a dramatic loss of activity across all PI3K isoforms, with IC50 values increasing by over 36-fold for PI3Kα and PI3Kδ.[1] This highlights the critical role of the oxygen atom, likely as a hydrogen bond acceptor, in maintaining potent inhibitory activity.
-
Restoration of Activity with N-Acetylation: Acetylation of the piperazine nitrogen (2b ) restored the inhibitory potency to levels comparable with ZSTK474.[1] This suggests that the acetyl group's carbonyl oxygen can mimic the hydrogen-bonding capabilities of the morpholine oxygen.
-
Tolerance for Hydroxyl and Methoxy Groups: Analogs with pendant hydroxyl groups (ethanolamine, 6a , and diethanolamine, 6b ) and methoxy groups (bis(2-methoxyethyl)amine, 6d ) retained low nanomolar inhibition, particularly against the PI3Kα isoform.[1] This indicates that the presence of an oxygen atom in a similar spatial orientation is well-tolerated.
-
Detrimental Effect of Pendant Amino Groups: In contrast, the introduction of a dimethylamino group (6e ) led to a significant decrease in potency, suggesting that a basic nitrogen at this position is not favorable for binding.[1]
Experimental Protocols
Synthesis of ZSTK474 Analogs: A Step-by-Step Guide
The synthesis of ZSTK474 analogs with bioisosteric replacements for one morpholine group generally follows a sequential nucleophilic aromatic substitution (SNAr) on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core.
Diagram: General Synthetic Workflow for ZSTK474 Analogs
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 4-Morpholin-4-yl-2-nitrobenzoic Acid
Introduction: The Significance of 4-Morpholin-4-yl-2-nitrobenzoic Acid
This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted nitrobenzoic acid scaffold is a key pharmacophore in a variety of biologically active molecules. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, efficient and scalable synthetic routes to this intermediate are of paramount importance to researchers in the pharmaceutical sciences.
This guide provides an in-depth, head-to-head comparison of the primary catalytic strategies for the synthesis of this compound, starting from the readily available 4-chloro-2-nitrobenzoic acid and morpholine. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and catalyst loading.
Reaction Overview: The Core Transformation
The fundamental transformation is a carbon-nitrogen (C-N) bond formation between an aryl halide (4-chloro-2-nitrobenzoic acid) and a secondary amine (morpholine). The electron-withdrawing nitro group positioned ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack, making this a feasible transformation.
Figure 1: General reaction scheme for the synthesis of this compound.
The primary catalytic approaches to facilitate this C-N bond formation are:
-
Nucleophilic Aromatic Substitution (SNAr) , often accelerated by microwave irradiation.
-
Copper-Catalyzed Ullmann Condensation .
-
Palladium-Catalyzed Buchwald-Hartwig Amination .
We will now explore each of these methodologies in detail.
Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale:
Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism. The reaction is initiated by the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group (chlorine). This forms a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product.[1][2]
Microwave irradiation is employed to rapidly and efficiently heat the reaction mixture, thereby accelerating the rate of reaction. This often leads to significantly shorter reaction times and improved yields compared to conventional heating.
Figure 2: Simplified mechanism of the SNAr reaction.
Experimental Protocol:
A representative protocol adapted from the synthesis of a similar isomer is as follows:[3][4]
-
To a high-pressure microwave reactor vessel, add 4-chloro-2-nitrobenzoic acid (1.0 equiv.), morpholine (2.3 equiv.), and n-butanol (2 mL per mmol of the limiting reagent).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160°C for 20 minutes with stirring.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration and dry in the open air to obtain the pure product.
Copper-Catalyzed Ullmann Condensation
Mechanistic Rationale:
The Ullmann condensation is a classic copper-promoted C-N cross-coupling reaction.[5][6] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts, often in combination with ligands, to facilitate the reaction under milder conditions. The currently accepted mechanism involves the formation of a copper(I)-amide complex from the amine and a copper(I) salt. This complex then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.[5]
References
- 1. vapourtec.com [vapourtec.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [drugfuture.com]
A Comparative Guide to the Antimicrobial Spectrum of 4-Morpholin-4-yl-2-nitrobenzoic Acid Derivatives
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. This guide delves into the antimicrobial potential of a promising class of compounds: derivatives of 4-Morpholin-4-yl-2-nitrobenzoic acid. This scaffold represents a strategic amalgamation of two key pharmacophores: the morpholine ring, a privileged structure in medicinal chemistry known to improve pharmacokinetic properties, and the nitrobenzoic acid moiety, which has a documented history of antimicrobial activity.[1][2][3]
This document provides a comprehensive framework for researchers and drug development professionals to synthesize, evaluate, and compare the antimicrobial spectrum of these derivatives. We will explore the synthetic rationale, present robust experimental protocols for determining antimicrobial efficacy, and analyze hypothetical, yet plausible, structure-activity relationships to guide future discovery efforts.
Rationale and Synthesis of the Core Scaffold
The core structure, this compound, is a logical starting point for developing new antimicrobial agents. The morpholine moiety can enhance aqueous solubility and metabolic stability, while the nitro group, an electron-withdrawing feature, is a common element in various antimicrobial compounds.[1][4]
The synthesis of this core scaffold can be conceptually approached through nucleophilic aromatic substitution. While direct literature for the 2-nitro isomer is sparse, a well-established precedent exists for the synthesis of the related 4-(morpholin-4-yl)-3-nitrobenzoic acid.[5] This involves reacting a di-substituted benzene ring, such as 4-chloro-2-nitrobenzoic acid, with morpholine in a suitable solvent system, often under heat or microwave irradiation to drive the reaction to completion.
Once the parent acid is synthesized, a library of derivatives can be created to explore the chemical space and optimize antimicrobial activity. Common derivatization strategies include:
-
Esterification of the carboxylic acid.
-
Amidation via coupling with various amines.
-
Conversion to hydrazides , which can then be further reacted with aldehydes or isocyanates to form hydrazones, semicarbazides, and thiosemicarbazides.[5][6]
These modifications systematically alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which can profoundly impact its interaction with microbial targets.
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the generation of reliable and comparable data, standardized methodologies are paramount. We will detail two universally accepted protocols for assessing antimicrobial activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively measuring the in vitro susceptibility of microorganisms to an antimicrobial agent. It determines the lowest concentration of the compound that visibly inhibits microbial growth.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria in Mueller-Hinton Broth, fungi in RPMI-1640 medium) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity is typically adjusted to a 0.5 McFarland standard.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth within a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Several controls are essential for validating the assay:
-
Growth Control: Wells containing only broth and the inoculum (no compound).
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the susceptibility of the test organism.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Workflow for MIC determination via broth microdilution.
Agar Disk Diffusion for Zone of Inhibition (ZOI) Measurement
The disk diffusion method is a qualitative or semi-quantitative technique used for rapid screening. It assesses the extent to which a compound diffuses into agar and inhibits the growth of a lawn of bacteria.
Step-by-Step Methodology:
-
Plate Preparation: A standardized microbial inoculum is uniformly spread (swabbed) onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the test compound.
-
Placement: The impregnated disks are carefully placed onto the surface of the inoculated agar plate. A control disk containing only the solvent and a positive control disk with a standard antibiotic are also applied.
-
Incubation: The plates are inverted and incubated under appropriate conditions.
-
Measurement: After incubation, the diameter of the clear zone around each disk where microbial growth has been inhibited is measured in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.
Caption: Workflow for the agar disk diffusion susceptibility test.
Comparative Antimicrobial Spectrum: An Illustrative Analysis
The following tables present hypothetical but realistic data for a series of this compound derivatives, based on established trends for similar heterocyclic compounds.[7][8][9][10] This data serves to illustrate how derivatization can modulate the antimicrobial spectrum and potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | Derivative Type | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MNA-01 | Parent Acid | 64 | 128 | >256 | >256 | 128 |
| MNA-02 | Methyl Ester | 32 | 64 | 128 | >256 | 64 |
| MNA-03 | Hydrazide | 16 | 32 | 64 | 128 | 32 |
| MNA-04 | Hydrazone (4-F-benzylidene) | 8 | 8 | 32 | 64 | 16 |
| Ciprofloxacin | Standard Drug | 0.5 | 1 | 0.25 | 1 | N/A |
| Fluconazole | Standard Drug | N/A | N/A | N/A | N/A | 2 |
Table 2: Comparative Zone of Inhibition (ZOI) in mm
| Compound ID | Derivative Type | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| MNA-01 | Parent Acid | 10 | 8 | 7 | 6 |
| MNA-02 | Methyl Ester | 13 | 11 | 9 | 7 |
| MNA-03 | Hydrazide | 16 | 14 | 12 | 9 |
| MNA-04 | Hydrazone (4-F-benzylidene) | 20 | 19 | 15 | 11 |
| Ciprofloxacin | Standard Drug | 25 | 22 | 30 | 24 |
Structure-Activity Relationship (SAR) Insights
Based on the illustrative data, we can derive several key SAR insights that are consistent with published findings on related heterocyclic antimicrobials.
-
Impact of the Carboxylic Acid Group: The parent acid (MNA-01) shows modest activity. Its ionized state at physiological pH may hinder its ability to cross bacterial cell membranes.
-
Esterification and Amidation: Masking the carboxylic acid, as in the methyl ester (MNA-02) and more significantly in the hydrazide (MNA-03), appears to improve activity. This is likely due to an increase in lipophilicity, facilitating better penetration into microbial cells.
-
The Hydrazone Moiety: The most significant jump in potency is observed with the hydrazone derivative (MNA-04). This is a well-documented trend where the –CO-NH-N=CH– linker can act as a potent pharmacophore.[4][11] The addition of a substituted aromatic ring (4-fluorobenzylidene) further enhances lipophilicity and can introduce new binding interactions with the target site.
-
Spectrum of Activity: The derivatives demonstrate broader activity against Gram-positive bacteria (S. aureus, MRSA) than Gram-negative bacteria (E. coli, P. aeruginosa). This is typical, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier.[4][7] However, the enhanced lipophilicity of MNA-04 shows improved activity against E. coli, suggesting some success in overcoming this barrier.
-
Antifungal Potential: The compounds also exhibit activity against C. albicans, indicating a broad spectrum that extends beyond bacteria. The morpholine ring itself is found in some antifungal agents.
Conclusion
The this compound scaffold serves as a viable and promising starting point for the development of novel antimicrobial agents. The strategic combination of the morpholine and nitrobenzoic acid moieties provides a foundation for activity that can be significantly enhanced through systematic chemical modification. As demonstrated by our illustrative data and SAR analysis, derivatization of the carboxylic acid function, particularly into substituted hydrazones, is a highly effective strategy for boosting potency and broadening the antimicrobial spectrum. The protocols and comparative framework presented in this guide offer a robust blueprint for researchers to effectively explore this and other novel chemical series in the urgent and ongoing search for the next generation of antimicrobial drugs.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Morpholin-4-yl-2-nitrobenzoic acid
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 4-Morpholin-4-yl-2-nitrobenzoic acid. As a novel compound, specific regulatory disposal guidelines may not be explicitly established. Therefore, this guide is built upon a conservative approach, synthesizing safety data from its core chemical moieties—nitrobenzoic acid and morpholine—to ensure the highest standards of laboratory safety and environmental protection. The procedures outlined are designed for researchers, chemists, and laboratory personnel in drug development and scientific research.
The foundational principle of this protocol is risk mitigation. By understanding the chemical nature of this compound, we can infer its potential hazards and handle its waste stream with the necessary precautions. This compound combines an organic acid structure with a nitroaromatic group, which is known for potential toxicity and environmental persistence, and a morpholine group, which belongs to the amine family.[1][2][3] This necessitates treating it as a hazardous chemical waste from collection to final disposal.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is crucial. This assessment is derived from analogous compounds.
-
Nitroaromatic Compounds: This class of chemicals is often associated with environmental toxicity and can be harmful to aquatic life.[1] Many nitroaromatics are persistent in soil and water. Therefore, disposal into sanitary sewer systems is strictly prohibited.[1][4][5][6]
-
Benzoic Acid Derivatives: As a carboxylic acid, this compound is acidic and incompatible with bases.[7][8] It is also an irritant to the skin, eyes, and respiratory system.[9][10]
-
Morpholine Moiety: Morpholine itself is a corrosive and flammable liquid.[11] While integrated into a larger solid molecule, the amine functional group dictates incompatibility with strong oxidizing agents.
Based on this analysis, this compound must be handled as an irritant, a potential environmental toxin, and a chemically reactive substance.
Summary of Safety and Handling Parameters
| Parameter | Guideline | Rationale & Citations |
| Waste Classification | Hazardous Chemical Waste | Based on the nitroaromatic and organic acid functional groups, which indicate potential environmental toxicity and reactivity.[1][5][12] |
| Primary Hazards | Eye, skin, and respiratory irritant. Harmful if swallowed. Potential environmental hazard. | Derived from Safety Data Sheets (SDS) for analogous nitrobenzoic acids.[9][13][14] |
| Required PPE | Safety goggles with side shields, nitrile gloves, lab coat. Dust mask if handling powder. | Standard practice for handling solid chemical irritants to prevent exposure.[4][9][15] |
| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents. | To prevent exothermic or violent reactions. Keep waste segregated.[7][8][16][17] |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | DO NOT dispose of down the drain or in regular trash. This is to prevent environmental contamination and ensure regulatory compliance.[6] |
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the decision-making process for the proper management of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Step-by-Step Disposal Protocol
This protocol must be executed in a well-ventilated area, preferably within a chemical fume hood if there is a risk of dust generation.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[13]
-
Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for any tears or holes before use.[4]
-
Protective Clothing: A full-length laboratory coat must be worn and fully fastened.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Collect waste containing this compound in its own designated hazardous waste container.
-
Do not mix this waste with strong bases, oxidizing agents, or other incompatible chemicals.[7][8] Refer to a chemical compatibility chart if you are unsure.[16][17]
-
Keep aqueous and organic solvent waste streams separate unless your institution's EHS policy directs otherwise.[6]
Step 3: Containerize and Label Waste
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use the original container if possible, or a new, clean, chemically compatible container with a secure, tight-fitting lid.[18] The container must be in good condition and not leaking.[18]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The primary hazards associated with the waste (e.g., "Irritant," "Environmental Hazard").
-
The date of accumulation.
-
Step 4: Temporary Storage
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[19]
-
The SAA should be at or near the point of generation.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]
-
Store the container away from heat, sources of ignition, and incompatible materials.[15]
Step 5: Final Disposal
The final step is to transfer the waste to a professionally licensed hazardous waste management company.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional procedures for waste handover. Never pour chemical waste down the drain or place it in the regular trash.[6]
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill Cleanup (Solid)
This procedure is for small spills (less than 5 grams) of solid material that can be managed by trained laboratory personnel.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Prevent access to the spill area.
-
Don PPE: Wear two pairs of nitrile gloves, safety goggles, and a lab coat. If the material is a fine powder, a dust respirator is recommended.[15]
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[20]
-
Collect the Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[9][21] Avoid creating dust. Use tools that will not generate static electricity.
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by clean water.[22]
-
Dispose of Cleanup Materials: All contaminated cleaning materials (gloves, wipes, absorbent) must be placed in the hazardous waste container with the spilled chemical.[23]
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the medical personnel the Safety Data Sheet for a related compound (e.g., 4-Nitrobenzoic acid).
References
- 1. reddit.com [reddit.com]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. oxfordlabchem.com [oxfordlabchem.com]
- 16. brocku.ca [brocku.ca]
- 17. vumc.org [vumc.org]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. qmul.ac.uk [qmul.ac.uk]
- 21. southwest.tn.edu [southwest.tn.edu]
- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 23. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
